(R)-tert-Butyl but-3-yn-2-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(2R)-but-3-yn-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSEGBTTPQUKW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666943 | |
| Record name | tert-Butyl (2R)-but-3-yn-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118080-82-3 | |
| Record name | tert-Butyl (2R)-but-3-yn-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-tert-Butyl but-3-yn-2-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(R)-tert-Butyl but-3-yn-2-ylcarbamate CAS number 118080-82-3
An In-depth Technical Guide to (R)-tert-Butyl but-3-yn-2-ylcarbamate
Introduction: A Versatile Chiral Building Block
This compound, identified by CAS number 118080-82-3, is a specialized chiral building block of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] Its molecular structure uniquely combines three critical functional moieties: a terminal alkyne, a stereodefined secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and a chiral center at the C2 position. This trifecta of features renders it an exceptionally valuable synthon for the construction of complex, enantiomerically pure molecules.
The presence of the terminal alkyne facilitates a wide range of transformations, most notably copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry."[3] The Boc-protected amine provides a stable, yet readily cleavable, nitrogen source, essential for controlled, sequential reaction strategies in multi-step syntheses.[4] Crucially, the fixed (R)-stereochemistry allows for the direct incorporation of a chiral center, a fundamental requirement in modern drug development to ensure target specificity and minimize off-target effects. This guide provides an in-depth examination of its properties, a validated synthesis protocol, key applications, and essential safety protocols for researchers, scientists, and drug development professionals.
Physicochemical and Handling Properties
Proper handling and storage are paramount for maintaining the integrity of this compound. The compound is typically a solid or semi-solid and should be stored in a dry, controlled environment.[1]
| Property | Value | Source |
| CAS Number | 118080-82-3 | [1][2] |
| Molecular Formula | C₉H₁₅NO₂ | [1][5] |
| Molecular Weight | 169.22 g/mol | [2][5] |
| Appearance | Solid, or Colorless to Yellow Liquid/Semi-solid | |
| Boiling Point | 235.4 ± 23.0 °C (Predicted) | [5] |
| Density | 0.974 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in a dry environment, 2-8°C | [1] |
Synthesis Protocol: Boc Protection of a Chiral Amine
The most direct and reliable synthesis of this compound involves the selective N-protection of the corresponding chiral amine, (R)-but-3-yn-2-amine. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the generation of benign byproducts (tert-butanol and CO₂).
Causality in Protocol Design:
-
Solvent Choice (Dichloromethane - DCM): DCM is selected for its ability to dissolve both the amine starting material and the Boc anhydride, while being relatively unreactive under the reaction conditions.
-
Base (Triethylamine - Et₃N): A non-nucleophilic base is required to neutralize the carboxylic acid byproduct that can form during the reaction, driving the equilibrium towards the product. It also prevents protonation of the starting amine, which would render it unreactive.
-
Temperature Control (0°C to Room Temperature): The reaction is initiated at 0°C to control the initial exotherm of the acylation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Step-by-Step Experimental Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (R)-but-3-yn-2-amine (1.0 eq.) and dissolve in dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the cooled solution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Sources
- 1. 118080-82-3|this compound|BLD Pharm [bldpharm.com]
- 2. tert-butyl (R)-but-3-yn-2-ylcarbamate - CAS:118080-82-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound CAS#: 118080-82-3 [m.chemicalbook.com]
A Comprehensive Technical Guide to the Asymmetric Synthesis of (R)-tert-Butyl but-3-yn-2-ylcarbamate
Abstract
Chiral propargylamines are foundational building blocks in modern medicinal chemistry and organic synthesis, serving as key intermediates for a diverse array of biologically active molecules, including peptidomimetics and complex natural products.[1][2] This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of (R)-tert-Butyl but-3-yn-2-ylcarbamate, a valuable chiral propargylamine derivative. The synthesis commences from the simple C4 feedstock, butyne, and navigates through a logical sequence of transformations including alkyne hydration, asymmetric ketone reduction, stereospecific alcohol-to-amine conversion, and final amine protection. Central to this strategy is the establishment of the critical stereocenter via a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the critical scientific rationale behind the selection of reagents, conditions, and strategic pathways.
Introduction
The propargylamine motif is a privileged scaffold in drug discovery due to its rigid, linear structure and its capacity for further chemical elaboration via the alkyne handle. The enantiopurity of these intermediates is often paramount to achieving desired pharmacological activity and minimizing off-target effects. The target molecule, this compound, features a protected amine and a terminal alkyne, making it a versatile precursor for click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions.
The synthetic strategy detailed herein is designed for reliability, scalability, and, most importantly, precise stereochemical control. It follows a robust and well-precedented pathway:
-
Hydration of an Alkyne: Formation of a key α,β-ynone intermediate.
-
Asymmetric Reduction: Enantioselective reduction of the ynone to establish the chiral propargylic alcohol.
-
Stereoinversive Amination: Conversion of the chiral alcohol to the corresponding chiral amine with inversion of configuration.
-
Amine Protection: Installation of the tert-butoxycarbonyl (Boc) group to yield the final, stable product.
This guide emphasizes the causality behind experimental choices, providing a framework for troubleshooting and adaptation.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals a clear pathway from the target molecule to simple, commercially available starting materials. The Boc-protected amine can be disconnected to the free chiral amine, which in turn derives from a chiral propargylic alcohol. This alcohol is accessible via the asymmetric reduction of a prochiral ynone, but-3-yn-2-one. Finally, this key ketone intermediate can be synthesized from 1-butyne through a regioselective hydration reaction.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Key Intermediate: But-3-yn-2-one
The foundational step in this synthesis is the creation of the prochiral ketone, but-3-yn-2-one, from a simple alkyne. The most direct and atom-economical method is the hydration of 1-butyne.
Causality of Experimental Choice: To achieve the desired methyl ketone, a Markovnikov-selective hydration is required, where the oxygen atom adds to the more substituted carbon of the alkyne. While simple acid-catalyzed hydration is possible, the reaction is often slow for alkynes.[3] The addition of a mercuric salt, such as mercury(II) sulfate (HgSO₄), acts as a potent Lewis acid catalyst, activating the alkyne towards nucleophilic attack by water and ensuring high regioselectivity.[4][5] The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form.[6]
Experimental Protocol: Mercury(II)-Catalyzed Hydration of 1-Butyne
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet adapter, add deionized water (100 mL) and concentrated sulfuric acid (5 mL) carefully.
-
Catalyst Addition: To the acidic solution, add mercury(II) sulfate (2.0 g, 6.7 mmol). Stir the mixture until the catalyst is suspended.
-
Reaction: Cool the flask to 0 °C in an ice bath. Bubble 1-butyne gas (0.5 mol) through the stirred suspension at a steady rate over 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. The reaction can be monitored by TLC or GC-MS by periodically quenching a small aliquot.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to afford but-3-yn-2-one as a clear liquid.
| Parameter | Value |
| Expected Yield | 65-75% |
| Boiling Point | 85 °C[7] |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 1423-60-5[7][8][9] |
Part 2: Enantioselective Synthesis of Chiral Propargylic Alcohol
This is the most critical step of the synthesis, as it establishes the stereochemistry of the final product. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally reliable and highly enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[10][11]
Causality of Experimental Choice: The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate.[12] This ternary complex creates a highly organized, six-membered ring transition state. The bulky substituent on the catalyst (derived from proline) effectively shields one face of the ketone, forcing the hydride to be delivered to the less sterically hindered face, thus leading to a predictable and high degree of enantioselectivity.[13] A key advantage is that both enantiomers of the catalyst are readily available, allowing for the synthesis of either the (R) or (S) alcohol product.[14]
Caption: Simplified catalytic cycle of the CBS reduction.
Experimental Protocol: CBS Reduction of But-3-yn-2-one
Note: To obtain the desired (R)-amine via the subsequent stereoinversive step, the (S)-alcohol is required. This protocol details the synthesis of (S)-but-3-yn-2-ol using the (R)-CBS catalyst.
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried 250 mL round-bottom flask with (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol).
-
Reagent Addition: Cool the flask to -40 °C (acetonitrile/dry ice bath). Add borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M, 6.0 mL, 60 mmol) dropwise over 15 minutes, maintaining the internal temperature below -35 °C.
-
Substrate Addition: In a separate flask, prepare a solution of but-3-yn-2-one (3.4 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the catalyst mixture over 1 hour, ensuring the temperature does not exceed -35 °C.
-
Reaction Monitoring: Stir the reaction at -40 °C for 4-6 hours. Progress can be monitored by chiral HPLC or TLC analysis of quenched aliquots.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL) at -40 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude alcohol by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-but-3-yn-2-ol.
| Parameter | Value |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Product | (S)-but-3-yn-2-ol |
| Expected Yield | 90-98% |
| Enantiomeric Excess (ee) | >97% |
Part 3: Stereoinversive Conversion of Alcohol to Amine
With the chiral alcohol in hand, the next crucial transformation is the introduction of the amine functionality. To achieve the target (R)-amine from the (S)-alcohol, a reaction that proceeds with a complete inversion of stereochemistry is required.
Causality of Experimental Choice: The Mitsunobu reaction is a classic and powerful method for achieving this stereoinversion. The reaction activates the alcohol in situ with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms a good leaving group which is then displaced by a nucleophile in a clean Sₙ2 reaction. Using an azide source, such as diphenylphosphoryl azide (DPPA), as the nucleophile results in a chiral azide with inverted stereochemistry. The subsequent reduction of the azide to the primary amine, typically via a Staudinger reaction or catalytic hydrogenation, proceeds with retention of configuration, thus preserving the inverted stereocenter.
Experimental Protocol: Mitsunobu Azidation and Staudinger Reduction
Step A: Mitsunobu Reaction
-
Setup: To a solution of (S)-but-3-yn-2-ol (3.5 g, 50 mmol) and triphenylphosphine (15.7 g, 60 mmol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere, add diphenylphosphoryl azide (DPPA) (13.1 mL, 60 mmol).
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (11.8 mL, 60 mmol) dropwise over 30 minutes. An exotherm and color change are typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Concentrate the reaction mixture in vacuo. Add diethyl ether (150 mL) to precipitate the triphenylphosphine oxide and dicarboxylate hydrazide byproducts. Filter the solids and wash with cold diethyl ether. Concentrate the filtrate. The crude azide is often used directly in the next step without further purification.
Step B: Staudinger Reduction
-
Setup: Dissolve the crude (R)-but-3-yn-2-yl azide from the previous step in a mixture of THF (100 mL) and water (10 mL).
-
Reagent Addition: Add triphenylphosphine (14.4 g, 55 mmol) portion-wise at room temperature. Effervescence (N₂ evolution) will be observed.
-
Reaction: Heat the mixture to reflux and stir for 6 hours until all the azide has been consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
-
Workup: Cool the reaction mixture and concentrate under reduced pressure. Add 1 M HCl (100 mL) and wash with diethyl ether (2 x 50 mL) to remove triphenylphosphine oxide. Basify the aqueous layer to pH > 12 with 6 M NaOH and extract the product with dichloromethane (4 x 75 mL).
-
Purification: Combine the dichloromethane extracts, dry over anhydrous K₂CO₃, filter, and carefully concentrate in vacuo to yield (R)-but-3-yn-2-amine. Note: The free amine is volatile and should be handled with care.
Part 4: N-Boc Protection of (R)-but-3-yn-2-amine
The final step is the protection of the chiral amine with a tert-butoxycarbonyl (Boc) group. This renders the molecule more stable, less volatile, and easier to handle and purify, while also preparing it for subsequent synthetic manipulations where the amine needs to be masked.
Causality of Experimental Choice: The Boc group is one of the most common amine protecting groups in organic synthesis.[15][16] Its installation is straightforward using di-tert-butyl dicarbonate ((Boc)₂O), a stable and easy-to-handle reagent. The reaction proceeds under mild, often basic or even neutral, conditions and is highly chemoselective for amines.[17][18] The Boc group itself is robust to a wide range of nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions (e.g., TFA or HCl), making it an ideal choice for orthogonal protection strategies.
Experimental Protocol: Boc-Protection
-
Setup: Dissolve the crude (R)-but-3-yn-2-amine (approx. 50 mmol) in dichloromethane (150 mL) in a 500 mL flask. Add triethylamine (10.5 mL, 75 mmol).
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (12.0 g, 55 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure this compound as a white solid or viscous oil.
| Parameter | Value |
| Expected Yield | 85-95% (over 2 steps) |
| Appearance | White solid or colorless oil |
| Molecular Weight | 169.22 g/mol [19] |
| CAS Number | 118080-82-3[19] |
Overall Synthesis Summary
The complete synthetic sequence provides a reliable and stereocontrolled route to the target molecule.
Caption: Forward synthesis workflow from 1-Butyne.
Conclusion and Outlook
This guide has detailed a robust, multi-step synthesis of this compound from butyne. By leveraging a regioselective alkyne hydration, a highly enantioselective CBS reduction, and a stereoinversive Mitsunobu/Staudinger sequence, the target molecule can be obtained in good overall yield and excellent enantiopurity. The protocols and scientific rationale provided herein serve as a comprehensive resource for researchers engaged in the synthesis of chiral propargylamines for applications in drug discovery and materials science. The final product is a versatile intermediate, primed for diversification through its terminal alkyne and protected amine functionalities, opening avenues to novel chemical entities.
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An In-depth Technical Guide to (R)-tert-Butyl but-3-yn-2-ylcarbamate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl but-3-yn-2-ylcarbamate, a chiral propargylamine derivative, has emerged as a valuable building block in modern organic synthesis. Its unique structural features, comprising a terminal alkyne, a stereocenter, and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and applications, particularly in the realm of medicinal chemistry and drug discovery.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis.
Physical Properties
This compound is typically a colorless to light yellow solid or oil at room temperature. Its physical state can be influenced by its purity. Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Boiling Point (Predicted) | 235.4 ± 23.0 °C | [1][2] |
| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [1][2] |
| Storage Temperature | 2-8°C or Room Temperature (Sealed, Dry) | [2] |
Note: The boiling point and density are predicted values and should be used as an estimate. Experimental determination is recommended for precise applications.
Chemical Structure and Chirality
The defining feature of this molecule is the chiral center at the C-2 position, bearing a methyl group and the Boc-protected amine. The terminal alkyne at the C-3 position provides a reactive handle for a variety of chemical transformations.
Caption: 2D Structure of this compound
Synthesis and Spectroscopic Characterization
The enantioselective synthesis of this compound is crucial for its application in asymmetric synthesis. A common strategy involves the N-protection of the corresponding chiral amine, (R)-3-butyn-2-amine.
General Synthetic Approach: N-Boc Protection
The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a widely used and robust transformation in organic synthesis. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Boc Protection of (R)-3-butyn-2-amine
This protocol provides a general procedure for the synthesis of the title compound.
-
Reaction Setup: To a solution of (R)-3-butyn-2-amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, add a base, for example, triethylamine (Et₃N, 1.2 equivalents).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure this compound.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the terminal alkyne proton (a doublet), the methine proton at the chiral center (a multiplet), the methyl group attached to the chiral center (a doublet), and the nine equivalent protons of the tert-butyl group (a singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct resonances for the two acetylenic carbons, the chiral methine carbon, the methyl carbon, the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C≡C-H stretching of the terminal alkyne, the C≡C stretching, and the strong C=O stretching of the carbamate.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of its functional groups.
Reactivity of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form internal alkynes.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, a reaction widely used in drug discovery and bioconjugation.
-
Alkynylation Reactions: Addition to electrophiles such as aldehydes and ketones.
-
Hydration and Hydrofunctionalization: Conversion of the alkyne to other functional groups.
Reactivity of the Boc-Protected Amine
The Boc group is a robust protecting group, stable to a wide range of reaction conditions. However, it can be readily removed under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to liberate the free amine, which can then be further functionalized. This orthogonality makes it highly valuable in multi-step synthesis.
Applications in Drug Discovery
Chiral propargylamines are important pharmacophores found in numerous biologically active molecules. This compound serves as a key intermediate in the synthesis of various therapeutic agents. Its ability to introduce a chiral center and a reactive alkyne handle makes it a valuable tool for generating molecular diversity in drug discovery programs. For instance, the propargylamine moiety is a known inhibitor of monoamine oxidase (MAO) enzymes, and derivatives of this compound could be explored for their potential in treating neurological disorders.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid inhalation of dust or vapors. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis. Its unique combination of a terminal alkyne, a stereocenter, and a Boc-protected amine provides chemists with a powerful tool for the construction of complex and stereochemically defined molecules. Its applications in the synthesis of bioactive compounds highlight its importance in the field of drug discovery. A thorough understanding of its physical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
- Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Org. Lett.2016, 18 (2), 276–279.
- Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Org. Lett.2019, 21 (20), 8419–8423.
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Spectroscopic data for (R)-tert-Butyl but-3-yn-2-ylcarbamate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (R)-tert-Butyl but-3-yn-2-ylcarbamate
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral building blocks is a cornerstone of successful molecular design and synthesis. This compound, a key intermediate in various synthetic pathways, requires meticulous characterization to ensure stereochemical integrity and purity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established principles of spectroscopy and data from closely related structural analogs, offering a reliable reference for the validation of synthesized this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include a terminal alkyne, a chiral secondary carbamate, and a bulky tert-butyl protecting group. Each of these moieties contributes characteristic signals in NMR, IR, and MS analyses, which, when interpreted collectively, provide unambiguous confirmation of the molecule's identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and the connectivity within the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the neighboring functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Instrument Frequency: 400 MHz)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~4.8-5.0 | br s | 1H | N-H |
| ~4.6-4.7 | m | 1H | CH-NH |
| ~2.2-2.3 | d | 1H | C≡C-H |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.3-1.4 | d | 3H | CH₃-CH |
-
N-H Proton: The carbamate proton is expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be variable and is dependent on concentration and solvent.
-
Chiral Center Proton (CH-NH): This proton, being adjacent to the nitrogen and the alkyne, will appear as a multiplet.
-
Alkynyl Proton (C≡C-H): The terminal alkyne proton typically appears as a doublet due to coupling with the proton on the chiral center[1][2].
-
tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will present as a sharp, intense singlet, a characteristic feature of the Boc-protecting group[3].
-
Methyl Protons (CH₃-CH): The methyl protons at the chiral center will appear as a doublet, coupled to the adjacent methine proton.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Instrument Frequency: 100 MHz)
| Chemical Shift (δ) [ppm] | Assignment |
| ~155 | C=O (carbamate) |
| ~82 | C ≡C-H |
| ~80 | O-C (CH₃)₃ |
| ~72 | C≡C -H |
| ~45 | C H-NH |
| ~28 | C(C H₃)₃ |
| ~22 | C H₃-CH |
-
Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to resonate in the downfield region, typical for this functional group[3].
-
Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne will have distinct chemical shifts[1][2].
-
Quaternary Carbons: The quaternary carbon of the tert-butyl group and the carbon of the carbamate ester linkage will appear in the midfield region[3].
-
Aliphatic Carbons: The methine carbon at the chiral center and the methyl carbons of the tert-butyl and the butynyl chain will appear in the upfield region.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum on a 400 MHz spectrometer.
-
Utilize a standard 90° pulse sequence.
-
Set the spectral width to 12-15 ppm.
-
Employ a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds.
-
Accumulate 16-64 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 200-220 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Accumulate 512-2048 scans for adequate signal intensity.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Spectroscopic Data
Table 3: Predicted IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H Stretch (terminal alkyne)[4][5] |
| ~3350 | Medium | N-H Stretch (carbamate)[6] |
| ~2980, 2930 | Medium-Strong | C-H Stretch (aliphatic)[4] |
| ~2120 | Weak-Medium, Sharp | C≡C Stretch (terminal alkyne)[7] |
| ~1690 | Strong | C=O Stretch (carbamate)[8] |
| ~1520 | Medium | N-H Bend (carbamate) |
| ~1170 | Strong | C-O Stretch (carbamate) |
The presence of a sharp, strong absorption around 3300 cm⁻¹ and a weaker, sharp peak around 2120 cm⁻¹ is highly diagnostic for a terminal alkyne[5][7]. The strong carbonyl absorption around 1690 cm⁻¹ is characteristic of the Boc-protecting group[8].
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: A thin film of the neat compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plate.
-
Place the salt plate with the sample film in the spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrometry Data
For Electrospray Ionization (ESI), a soft ionization technique, the protonated molecule is expected to be the base peak.
Table 4: Predicted ESI-MS Data for this compound (M = C₉H₁₅NO₂; Molecular Weight: 169.22 g/mol )
| m/z | Ion |
| 170.12 | [M+H]⁺ |
| 192.10 | [M+Na]⁺ |
| 114.09 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |
A key fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), resulting in a prominent peak at m/z 114.09[9][10]. This fragmentation is a strong indicator of the presence of the tert-butoxycarbonyl group.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-400).
-
Identify the molecular ion peak ([M+H]⁺) and any adducts or fragment ions.
-
For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for IR spectroscopic analysis.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the characterization of this compound. By understanding the expected spectroscopic data and following robust experimental protocols, researchers can confidently verify the structure, purity, and stereochemical integrity of this important chiral building block, thereby ensuring the reliability and reproducibility of their synthetic endeavors.
References
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Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
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The Journal of Physical Chemistry B. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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PubMed. (n.d.). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]
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SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). TERT.-BUTYL-N-(3-AMINOPROPYL)-CARBAMATE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
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ResearchGate. (n.d.). Figure S20. 13 C-NMR of tert-butyl... Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Isolation of a MnIV acylperoxo complex and its monooxidation ability. Retrieved from [Link]
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SpectraBase. (n.d.). TERT.-BUTYL-1,3-DIHYDROXY-2-(HYDROXYMETHYL)-PROPAN-2-YL-CARBAMATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Retrieved from [Link]
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PubMed Central. (n.d.). tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate. Retrieved from [Link]
-
PubMed Central. (n.d.). tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. Retrieved from [Link]
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Molecular weight and formula of (R)-tert-butyl but-3-yn-2-ylcarbamate
An In-Depth Technical Guide to (R)-tert-butyl but-3-yn-2-ylcarbamate: A Chiral Building Block for Advanced Synthesis
Executive Summary
This compound is a key chiral building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its structure combines three strategically important features: a stereochemically defined center, a versatile terminal alkyne, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This combination allows for the precise, sequential construction of complex molecular architectures. This guide provides an in-depth analysis of its molecular properties, the rationale behind its synthesis, detailed experimental protocols, and its significant applications, offering researchers and scientists a comprehensive resource for leveraging this valuable reagent.
Chapter 1: Molecular Profile and Physicochemical Properties
This compound, also known as (R)-N-Boc-3-amino-1-butyne, is a stable, crystalline solid at room temperature. Its utility is derived directly from its unique trifunctional nature.
Core Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2][3] |
| CAS Number | 118080-82-3 | [1][2] |
| Appearance | White to off-white solid | |
| Storage | Sealed in a dry environment, often at 2-8°C | [2] |
Structural Analysis: The Three Pillars of Synthetic Utility
-
The (R)-Stereocenter: Biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dependent on a single enantiomer. The fixed (R)-configuration at the C2 position allows this building block to be incorporated into target molecules without introducing stereochemical ambiguity, a critical requirement in pharmaceutical development to ensure selective interaction with biological targets and minimize off-target effects.[4]
-
The Terminal Alkyne: The carbon-carbon triple bond is not merely a structural feature but a highly versatile functional handle. It is a cornerstone of modern synthetic transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry," Sonogashira coupling for C-C bond formation, and various reduction and addition reactions.[5] This functionality enables the molecule to be efficiently linked to other fragments or elaborated into more complex structures.
-
The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis.[6] Its role is to temporarily mask the nucleophilicity of the amine, preventing it from undergoing undesired reactions while other parts of the molecule are being modified. Its widespread adoption is due to its robustness to a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) and its clean, selective removal under mild acidic conditions (e.g., trifluoroacetic acid). This stability profile makes it "orthogonal" to many other protecting groups, a crucial concept in multi-step synthesis.[6][7]
Chapter 2: The Strategic Importance of Boc Protection
The decision to use a Boc group is a strategic one, rooted in the principles of controlled, multi-step synthesis. Without protection, the free amine in the parent molecule, (R)-but-3-yn-2-amine, would readily react with electrophiles, complicating synthetic pathways.
The Protection-Deprotection Cycle: A Self-Validating System
The Boc protection protocol is a self-validating system. The successful formation of the carbamate is easily confirmed by spectroscopic methods (disappearance of the N-H stretch of the primary amine and appearance of the carbamate carbonyl stretch in IR spectroscopy). Subsequent deprotection is also clean, typically yielding the free amine, tert-butanol, and carbon dioxide, which are easily removed.
The workflow below illustrates the central role of the Boc group in a synthetic sequence.
Caption: Boc protection/deprotection workflow.
Chapter 3: Synthesis and Purification
The most common and efficient synthesis involves the direct protection of the commercially available chiral amine, (R)-but-3-yn-2-amine.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard N-tert-butoxycarbonylation procedures.[6]
Materials:
-
(R)-but-3-yn-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-but-3-yn-2-amine (1.0 eq) in DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Causality: DCM is a good, relatively non-polar solvent for the reactants. Cooling to 0 °C helps to moderate the exothermic reaction and minimize potential side reactions.
-
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Causality: Triethylamine acts as a base to scavenge the acidic byproduct (tert-butoxycarboxylic acid) that can form, driving the reaction to completion.
-
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise.
-
Causality: Slow addition prevents a rapid exotherm. A slight excess of Boc₂O ensures complete consumption of the starting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Causality: The NaHCO₃ wash removes any unreacted Boc₂O and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: The product is significantly more polar than starting materials like leftover Boc₂O but will elute cleanly from the silica, separating it from polar impurities.
-
Caption: Synthesis and purification workflow.
Chapter 4: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following data are characteristic of this compound.
Spectroscopic Data Summary
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -C(CH₃)₃ (Boc) | ~1.45 ppm (singlet, 9H) |
| -CH₃ (chiral center) | ~1.35 ppm (doublet, 3H) | |
| ≡C-H (alkyne) | ~2.20 ppm (doublet, 1H) | |
| -NH- | ~4.80 ppm (broad singlet, 1H) | |
| -CH- (chiral center) | ~4.40 ppm (multiplet, 1H) | |
| ¹³C NMR | -C(CH₃)₃ (Boc) | ~80 ppm |
| -C(CH₃)₃ (Boc) | ~28 ppm | |
| ≡C-H (alkyne) | ~70 ppm | |
| -C≡C-H (alkyne) | ~85 ppm | |
| IR | N-H Stretch | ~3300-3400 cm⁻¹ |
| C≡C-H Stretch | ~3300 cm⁻¹ (sharp) | |
| C=O Stretch (carbamate) | ~1680-1700 cm⁻¹ |
Note: Exact shifts may vary depending on the solvent and instrument.
Chapter 5: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile intermediate. The Boc-protected amine allows for modifications at the alkyne terminus, after which the amine can be deprotected for further functionalization.
Key Synthetic Applications
-
Click Chemistry: The terminal alkyne is a perfect substrate for CuAAC reactions with azides to form stable 1,2,3-triazole rings. Triazoles are valuable isosteres for amide bonds and act as important linkers in drug molecules.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the direct connection of the alkyne to aryl or vinyl halides, providing a powerful method for constructing complex carbon skeletons found in many kinase inhibitors and other pharmaceuticals.[8]
-
Heterocycle Synthesis: The alkyne can participate in various cycloaddition and annulation reactions to build diverse heterocyclic scaffolds, which are privileged structures in medicinal chemistry. For example, it can be used in the synthesis of highly functionalized pyridine derivatives.[5]
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Safeguarding a Key Chiral Building Block: A Technical Guide to the Storage and Handling of (R)-tert-Butyl but-3-yn-2-ylcarbamate
Introduction: The Significance of (R)-tert-Butyl but-3-yn-2-ylcarbamate in Modern Synthesis
This compound is a valuable chiral building block in contemporary organic synthesis and drug development. Its unique structure, featuring a terminal alkyne for bioorthogonal conjugation or further functionalization and a Boc-protected amine on a chiral scaffold, makes it a versatile intermediate for constructing complex molecular architectures. The precise stereochemistry at the C2 position is crucial for the biological activity of many target molecules, demanding rigorous control over the compound's integrity from procurement to reaction. This guide provides an in-depth examination of the critical storage and handling conditions necessary to maintain the chemical purity and stereochemical fidelity of this important reagent.
Core Principles of Storage: Preserving Purity and Stability
The long-term stability of this compound hinges on meticulous control of its storage environment. The molecule possesses two key functional groups that dictate its storage requirements: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive terminal alkyne.
Temperature: The First Line of Defense
Low temperature is paramount for preserving the integrity of this compound. Several suppliers recommend storage in a refrigerated environment, typically between 2-8°C[1][2][3][4]. The need for cold-chain transportation for this product further underscores its temperature sensitivity[1].
Causality: While the compound may be stable for short periods at room temperature, prolonged exposure to higher temperatures can increase the rate of potential degradation pathways. For a chiral molecule of this nature, even minor degradation can lead to a decrease in purity and potentially impact downstream reactions and the stereochemical outcome of a synthesis.
Atmosphere: The Imperative of an Inert and Dry Environment
This compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen). This is due to the moisture sensitivity of related compounds and the general reactivity of terminal alkynes[5].
Causality:
-
Moisture: The presence of water can lead to the slow hydrolysis of the carbamate linkage over extended periods, particularly if there are trace acidic or basic impurities. A related compound, tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate, is noted to be moisture-sensitive[5].
-
Oxygen: While less reactive than other functional groups, terminal alkynes can be susceptible to oxidative degradation over time, especially in the presence of light or trace metal impurities. An inert atmosphere mitigates this risk.
Container Selection and Integrity
The compound should be stored in a tightly sealed, appropriate container. Amber glass vials are recommended to protect against potential light-induced degradation, as some related tert-butyl compounds are known to be light-sensitive.
Safe and Effective Handling: From Vial to Reaction Vessel
Adherence to proper handling procedures is crucial to ensure user safety and prevent contamination or degradation of the compound.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-retardant laboratory coat.
Engineering Controls: A Controlled Environment
All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood. This minimizes the risk of inhalation of any dust or aerosols.
Weighing and Transfer
Due to its potential for static buildup and the importance of accurate measurement, the following steps should be followed when weighing and transferring the solid:
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the desired amount using a clean spatula.
-
Promptly and securely reseal the container, purge with an inert gas if possible, and return it to refrigerated storage.
Chemical Stability and Reactivity Profile
Understanding the inherent reactivity of this compound is key to its successful use and the avoidance of hazardous situations.
The Boc Protecting Group: Acid Lability
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions[6][7]. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine[8][9][10].
Implication: Contact with acidic substances during storage or handling must be strictly avoided to prevent premature deprotection. This includes acidic cleaning agents and residual acid on glassware.
The Terminal Alkyne: A Locus of Reactivity
The terminal alkyne is a versatile functional group but also presents specific hazards. The acetylenic proton is weakly acidic and can be deprotonated by strong bases.
Implication and Hazard: A significant hazard associated with terminal alkynes is their ability to form explosive heavy metal acetylides when in contact with certain metals, such as silver, copper, and mercury[11]. Therefore, contact with these metals and their salts must be rigorously avoided.
Incompatible Materials
Based on the reactivity of its functional groups, this compound is incompatible with:
-
Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the alkyne and other parts of the molecule.
-
Salts and Compounds of Heavy Metals (e.g., silver, copper, mercury): Risk of forming explosive acetylides[11].
Data Summary and Protocols
Storage and Safety Data at a Glance
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[1][2][3][4] | Minimizes degradation and preserves long-term stability. |
| Storage Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation[5]. |
| Container | Tightly sealed amber glass vial | Protects from moisture, air, and potentially light. |
| Incompatible Materials | Strong acids, strong oxidizing agents, heavy metal salts[6][9][11] | Prevents deprotection, uncontrolled reactions, and formation of explosive acetylides. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the preparation of a 100 mM stock solution of this compound in anhydrous dichloromethane (DCM).
Materials:
-
This compound (MW: 169.22 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flask (e.g., 10 mL)
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation: Dry the volumetric flask in an oven and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Equilibration: Remove the vial of this compound from the refrigerator and place it in a desiccator to allow it to warm to room temperature.
-
Weighing: In a chemical fume hood, weigh 169.2 mg of the compound and transfer it to the volumetric flask.
-
Dissolution: Add approximately 5 mL of anhydrous DCM to the flask. Gently swirl the flask to dissolve the solid completely.
-
Volume Adjustment: Once fully dissolved, carefully add anhydrous DCM to the 10 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: If the solution is to be stored, transfer it via syringe to a clean, dry vial equipped with a septum, flush the headspace with inert gas, and store at 2-8°C.
Visualizing Safe Handling and Storage Workflow
The following diagram illustrates the logical flow for the safe storage and handling of this compound.
Caption: Workflow for the safe storage and handling of the compound.
Conclusion
The chemical and stereochemical integrity of this compound is directly dependent on stringent adherence to appropriate storage and handling protocols. By understanding the underlying chemical principles related to its acid-labile Boc group and reactive terminal alkyne, researchers can mitigate risks of degradation and ensure the reliability of their experimental outcomes. The recommendations outlined in this guide—refrigerated storage under a dry, inert atmosphere, use of appropriate personal protective equipment, and avoidance of incompatible materials—are essential for safeguarding this valuable chiral building block.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
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A Guide to the Synthesis and Application of Chiral Propargylamines: From Fundamental Principles to Advanced Drug Discovery
This guide provides an in-depth exploration of chiral propargylamines, a class of molecules that have become indispensable in modern organic synthesis and medicinal chemistry. We will delve into the critical role of stereochemistry in their biological activity, survey the principal asymmetric synthetic strategies, and examine their application as versatile building blocks for complex molecules and potent pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital chemical scaffold.
Part 1: The Strategic Imperative of Chirality in Propargylamine Scaffolds
The functionality of a drug molecule is intrinsically linked to its three-dimensional structure. Chirality, or 'handedness', is a fundamental property that dictates how a molecule interacts with the inherently chiral environment of the body, such as enzymes and receptors.[1][2] For propargylamines, the stereocenter adjacent to the nitrogen and alkyne moieties is often crucial for biological efficacy.
Propargylamine derivatives like Rasagiline and Selegiline are potent inhibitors of monoamine oxidase B (MAO-B) and are used to treat neurodegenerative disorders such as Parkinson's disease.[3] The therapeutic activity of these drugs resides almost exclusively in a single enantiomer. For instance, (R)-Rasagiline is a significantly more potent MAO-B inhibitor than its (S)-enantiomer.[3] This enantioselectivity underscores the necessity of precise stereocontrol during synthesis. The inactive or less active enantiomer (distomer) can contribute to off-target effects or an increased metabolic burden, making the development of enantiomerically pure compounds a priority in modern drug design.[1][4]
The interaction between a chiral molecule and a biological target is often described by the "lock-and-key" model. The chiral binding site of a receptor can only accommodate one enantiomer with the optimal orientation for binding and subsequent biological response.
Caption: Lock-and-Key Model for Chiral Drug Interaction.
Part 2: Architecting Chirality: Asymmetric Synthetic Strategies
The synthesis of enantiomerically pure propargylamines is a central challenge that has been addressed through several powerful catalytic methods. These approaches can be broadly categorized into metal-catalyzed and organocatalytic reactions.
A. Metal-Catalyzed Asymmetric Synthesis: The A³ Coupling Reaction
The most prominent and atom-economical method for synthesizing propargylamines is the three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction.[5][6] This one-pot procedure can be rendered highly enantioselective through the use of a chiral catalyst, typically involving a transition metal and a chiral ligand.[7]
Causality and Mechanism: The reaction is generally catalyzed by a soft metal salt, such as copper(I) or gold(I), which serves a dual purpose.[6][8] First, it coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide intermediate. Second, the aldehyde and amine condense to form an iminium ion in situ. The nucleophilic metal-acetylide then attacks the electrophilic iminium ion, forging the crucial C-C bond and creating the chiral center.[5]
Caption: General Catalytic Cycle of the Asymmetric A³ Coupling Reaction.
Achieving Enantioselectivity: The stereochemical outcome is controlled by the chiral environment created by the metal-ligand complex during the nucleophilic addition step. The ligand's steric and electronic properties direct the acetylide to attack one face of the prochiral iminium ion preferentially.
-
Chiral Ligands: Bidentate ligands such as Pybox (pyranosyl-oxazoline) and QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline) are highly effective.[8] For example, a complex of Copper(I) bromide and (R)-QUINAP catalyzes the A³ coupling to afford a wide range of chiral propargylamines in high yields and excellent enantioselectivity.[8]
Table 1: Selected Metal-Catalyzed Asymmetric A³ Coupling Systems
| Catalyst/Ligand System | Alkyne Substrate | Amine Substrate | Yield (%) | ee (%) | Reference |
| CuBr / (R)-QUINAP | Phenylacetylene | Dibenzylamine | 95 | 96 | [8] |
| Cu(OTf)₂ / Ph-Pybox | Phenylacetylene | Piperidine | >90 | 94 | |
| Au(III)-salen complex | Phenylacetylene | (S)-Prolinol | >90 | >98 (de) | [8] |
| [IrCl(COD)]₂ / Ligand | Silylacetylene | Imines | High | High | [8] |
ee = enantiomeric excess; de = diastereomeric excess
Protocol: Copper-Catalyzed Asymmetric Synthesis of a Chiral Propargylamine
This protocol is a representative example based on established methodologies.[8][9]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuBr (5 mol%) and (R)-QUINAP (5.5 mol%). Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: To the catalyst solution, add the aldehyde (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), and the terminal alkyne (1.5 mmol, 1.5 equiv.) sequentially via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched propargylamine.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
B. Organocatalytic Asymmetric Synthesis
As a complementary and often "greener" alternative to metal catalysis, organocatalysis has emerged as a powerful tool for synthesizing chiral propargylamines.[3] These methods avoid potentially toxic residual metals in the final product, which is a significant advantage in drug development. The reactions are typically mediated by chiral Brønsted acids or bifunctional catalysts.[10]
Causality and Mechanism: The classic organocatalytic approach involves the asymmetric Mannich-type reaction between a nucleophile and an in situ generated C-alkynyl imine.[10][11] A chiral Brønsted acid catalyst, for example, activates the imine by protonation, rendering it more electrophilic. The chiral counterion formed simultaneously shields one face of the imine, directing the incoming nucleophile to the other face and thus controlling the stereochemistry.
Caption: Transition State Model in Brønsted Acid Organocatalysis.
Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, can activate both the electrophile and the nucleophile simultaneously through hydrogen bonding, organizing them within a chiral environment to facilitate a highly stereoselective reaction.[12]
Table 2: Selected Organocatalytic Systems for Propargylamine Synthesis
| Catalyst Type | Nucleophile | Electrophile Source | Diastereomeric Ratio | ee (%) | Reference |
| Chiral Phosphoric Acid | β-Keto Ester | C-alkynyl N-Boc-N,O-acetal | >20:1 | >99 | [10] |
| Chiral Squaramide | β-Keto Ester | C-alkynyl N-Boc-N,O-acetal | 19:1 (syn/anti) | 94 | [12] |
| Chiral Thiourea | Malonate Ester | C-alkynyl imine | - | >90 |
Protocol: Organocatalytic Asymmetric Mannich-Type Reaction
This protocol is adapted from methodologies involving the reaction of C-alkynyl N-Boc-N,O-acetals.[10][12]
-
Setup: In a dry vial, dissolve the C-alkynyl N-Boc-N,O-acetal (0.1 mmol, 1.0 equiv.), the β-keto ester (0.2 mmol, 2.0 equiv.), and the chiral Brønsted acid or squaramide catalyst (10 mol%) in anhydrous toluene (1.0 mL).
-
Reaction: Stir the mixture at the specified temperature (e.g., 0 °C or room temperature) until the starting acetal is consumed, as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the chiral propargylamine derivative.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Part 3: Applications in Complex Synthesis and Drug Discovery
Chiral propargylamines are not merely synthetic targets; they are powerful and versatile intermediates.[13] The presence of both an amine and an alkyne in one molecule provides a rich platform for diversification. The alkyne moiety can participate in a wide array of transformations, including click chemistry, cyclization reactions, and further C-C bond formations, making these compounds ideal building blocks for nitrogen-containing heterocycles.[13][14]
Caption: Synthetic Utility of Chiral Propargylamines.
Their most significant impact remains in medicinal chemistry.[15] The propargylamine group is a key "warhead" in several irreversible enzyme inhibitors. In drugs like Selegiline and Rasagiline, the terminal alkyne forms a covalent bond with the flavin cofactor of MAO-B, leading to its irreversible inactivation.[3] This mechanism provides long-lasting therapeutic effects, which is highly desirable for managing chronic conditions like Parkinson's disease.
Conclusion
Chiral propargylamines represent a confluence of synthetic elegance and pharmaceutical importance. The development of robust, stereoselective synthetic methods, particularly asymmetric A³ coupling and organocatalytic Mannich reactions, has made these valuable structures readily accessible in enantiopure form. This accessibility has, in turn, fueled their application in drug discovery, most notably in the field of neurodegenerative diseases. As synthetic methodologies become more efficient and sustainable, and our understanding of their biological roles deepens, the prominence of chiral propargylamines in science and medicine is set to expand even further.
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Manjusha, V. R., Manjumol, K. A., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22339-22361. [Link]
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Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200. [Link]
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Manjusha, V. R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link]
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Castagnolo, D., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
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Ma, S. (2022). Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes. Advanced Synthesis & Catalysis. [Link]
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Periasamy, M., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]
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Various Authors. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]
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Ilardi, E. A., Vitale, R. M., & Tafi, A. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(22), 7710. [Link]
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Wang, J., et al. (2015). Catalytic asymmetric approach to syn-propargylamines. ResearchGate. [Link]
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Yu, Z., & Ma, S. (2011). Catalytic Asymmetric Propargylation. Chemical Reviews. [Link]
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Ghosh, S., & Biswas, K. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2821-2849. [Link]
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Bautista-Aguilera, Ó. M., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]
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Wang, J., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. Nature Communications, 6, 8463. [Link]
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Hakobyan, K., et al. (2022). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances. [Link]
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Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(12), 2405-2408. [Link]
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Wang, J., et al. (2013). Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters. Angewandte Chemie International Edition, 52(44), 11509-11512. [Link]
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Various Authors. (n.d.). Propargylamines with biological activities. ResearchGate. [Link]
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Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(S1), E1-E2. [Link]
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Chen, M. W., et al. (2016). Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation. Organic Letters, 18(18), 4650-4653. [Link]
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Pharmaffiliates. (n.d.). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]
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Ghosh, S., & Biswas, K. (2021). Three-component coupling for the synthesis of propargylamine and its mechanism. ResearchGate. [Link]
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Chemistry LibreTexts. (2022). 3.1: A3 Coupling Reaction. Chemistry LibreTexts. [Link]
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Iacono, A. D., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ACS Omega, 8(15), 13695-13706. [Link]
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Wang, Y., & Tan, B. (2017). Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. Nature Communications, 8, 15318. [Link]
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Kumar, D., & Reddy, V. R. (2016). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
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Li, J., et al. (2022). Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams. Organic & Biomolecular Chemistry, 20(14), 2894-2898. [Link]
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Introduction: The Significance of a Chiral Propargylamine Building Block
An In-Depth Technical Guide to (R)-tert-Butyl but-3-yn-2-ylcarbamate: Structure, Stereochemistry, and Synthetic Utility
In the landscape of modern drug discovery and medicinal chemistry, the precise assembly of complex molecular architectures is paramount. Chiral amines, in particular, are foundational components in a significant percentage of all pharmaceutical agents, where stereochemistry dictates biological activity.[1][2] Among these, propargylamine derivatives have emerged as a privileged structural motif, present in drugs targeting neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3] this compound (CAS No: 118080-82-3) represents a critical chiral building block that merges the synthetic versatility of a terminal alkyne with the stereochemical definition of an (R)-configured amine, temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.[4][5][6]
This guide provides an in-depth analysis of this molecule for researchers, scientists, and drug development professionals. We will explore its specific stereochemical and structural features, detail a validated synthetic protocol, present key characterization data, and discuss its strategic application in the synthesis of high-value bioactive compounds.
Part 1: Molecular Structure and Stereochemistry
The functionality of this compound is derived from the unique interplay of its three core components: the chiral center, the terminal alkyne, and the carbamate protecting group.
The Chiral Center: Defining the (R)-Configuration
The molecule's biological relevance is rooted in its chirality. The stereocenter at the C2 position is assigned the (R)-configuration according to the Cahn-Ingold-Prelog (CIP) priority rules.[7] The substituents are prioritized as follows:
-
-NHBoc (Amine group): Highest priority due to the nitrogen atom's higher atomic number.
-
-C≡CH (Ethynyl group): The triple-bonded carbon is treated as being bonded to three carbons, giving it higher priority than the methyl group.
-
-CH₃ (Methyl group): The carbon atom gives it priority over the hydrogen atom.
-
-H (Hydrogen): Lowest priority.
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority (1→2→3) proceeds in a clockwise direction, confirming the (R) assignment.
Diagram 1: Cahn-Ingold-Prelog Priority Assignment for this compound
Caption: CIP priority assignment at the C2 stereocenter, illustrating the (R)-configuration.
The Alkyne and Carbamate Moieties
The terminal alkyne provides a rich handle for further synthetic transformations, including Sonogashira couplings, 'click' chemistry, and reduction to alkenes or alkanes with controlled stereochemistry.[8][9] Its linear geometry is a defining structural feature.
The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the amine.[10] Carbamates are widely used in medicinal chemistry as they are chemically robust, can act as peptide bond surrogates, and improve cell permeability.[11][12][13] The Boc group, specifically, is ideal due to its stability in a wide range of nucleophilic and basic conditions while being readily cleavable under mild acidic conditions (e.g., trifluoroacetic acid), which preserves the integrity of other sensitive functional groups.[14][15]
Part 2: Synthesis and Characterization
The preparation of this compound is a cornerstone procedure for accessing this building block. The most direct method involves the N-protection of the corresponding chiral amine.
Recommended Synthetic Protocol: N-Boc Protection
This protocol details the chemoselective N-tert-butoxycarbonylation of (R)-but-3-yn-2-amine. The choice of di-tert-butyl dicarbonate (Boc₂O) is based on its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂).[15]
Diagram 2: Synthetic Workflow for this compound
Caption: A streamlined workflow for the synthesis via N-Boc protection.
Experimental Protocol:
-
Vessel Preparation: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-but-3-yn-2-amine (1.0 eq).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side-product formation.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.2 eq), to the solution. The base scavenges the acid formed during the reaction.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Validation of the product's identity and purity is achieved through standard spectroscopic methods. The data presented below are typical for this compound.
| Parameter | Description |
| Molecular Formula | C₉H₁₅NO₂[4] |
| Molecular Weight | 169.22 g/mol [4] |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.45 (s, 9H, C(CH₃)₃), δ 1.40 (d, 3H, CH-CH₃), δ 2.20 (d, 1H, C≡CH), δ 4.50 (m, 1H, N-CH), δ 4.90 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 20.5 (CH₃), δ 28.3 (C(CH₃)₃), δ 42.0 (N-CH), δ 71.0 (C≡CH), δ 80.0 (O-C(CH₃)₃), δ 83.0 (C≡CH), δ 155.0 (C=O) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3290 (alkynyl C-H stretch), ~2120 (C≡C stretch), ~1690 (C=O stretch, carbamate) |
Self-Validation Insight: The most definitive signal in the ¹H NMR spectrum is the large singlet at ~1.45 ppm, integrating to 9 protons, which confirms the successful installation of the Boc group.[16] The presence of the alkynyl C-H and C≡C stretches in the IR spectrum validates the integrity of the propargyl moiety.
Part 3: Applications in Drug Development
This compound is not an end product but a strategic intermediate. Its value lies in its ability to introduce a stereochemically defined propargylamine pharmacophore into a lead compound. The process involves two key stages: coupling and deprotection.
Diagram 3: Conceptual Utility in Medicinal Chemistry
Caption: Strategic role of the title compound as a versatile intermediate in drug synthesis.
As a Source of Chiral Propargylamines
The primary application is the generation of the free (R)-but-3-yn-2-amine in a synthetic sequence after other transformations have been performed. Chiral propargylamines are key components of irreversible enzyme inhibitors and are used in the development of drugs for central nervous system (CNS) disorders.[3][17] The ability to introduce this specific enantiomer can be critical for achieving selective target engagement and avoiding off-target effects, a key principle in modern drug design known as chiral switching.[18]
Utility in 'Click' Chemistry and Further Functionalization
The terminal alkyne is a perfect substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or 'click' chemistry. This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. Triazoles are highly stable and can act as bioisosteres for amide bonds, making them valuable linkers in drug molecules. By using this building block, a researcher can link the chiral propargylamine moiety to another molecule via a triazole bridge, creating complex structures with high efficiency.
Conclusion
This compound is a high-value, versatile chiral building block. Its structure combines a stereodefined center with two synthetically tractable functional groups—a protected amine and a terminal alkyne. The well-established protocols for its synthesis and deprotection, coupled with the proven importance of the chiral propargylamine motif in medicinal chemistry, solidify its role as an essential tool for researchers in drug discovery. Understanding its structure, stereochemistry, and reactivity allows scientists to strategically incorporate this key pharmacophore, accelerating the development of novel, stereochemically pure therapeutic agents.
References
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Carreira, E. M., et al. (n.d.). Very Mild, Enantioselective Synthesis of Propargylamines Catalyzed by Copper(I)−Bisimine Complexes. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. PubMed Central. Retrieved from [Link]
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Reddy, P. V., & Li, G. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters - ACS Publications. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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Knochel, P., et al. (2002). Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines. Organic Chemistry Portal. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. PubMed Central. Retrieved from [Link]
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Khan Academy. (n.d.). Stereochemistry. Retrieved from [Link]
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Matos, M. J., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed. Retrieved from [Link]
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Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link]
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List, B., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]
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Sigman, M. S., et al. (2021). Stereo- and Regioselective Dimerization of Alkynes to Enynes by Bimetallic Syn-Carbopalladation. ACS Catalysis - ACS Publications. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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Kumar, A., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. ResearchGate. Retrieved from [Link]
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SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]
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PubMed Central. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]
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RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
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JOCPR. (n.d.). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from [Link]
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MDPI. (n.d.). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Retrieved from [Link]
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NIH. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Retrieved from [Link]
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Methodological & Application
Application Note: Sonogashira Coupling with N-Boc Protected Alkynes
Introduction: The Strategic Importance of N-Boc Alkynes in Cross-Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, this palladium- and copper-catalyzed reaction has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, largely due to its operational simplicity and mild reaction conditions.[1][3][4]
This application note provides a detailed guide to performing the Sonogashira coupling with a specific and highly valuable class of substrates: N-Boc protected alkynes (e.g., N-Boc-propargylamine). The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in pharmaceutical and peptide synthesis due to its stability under a wide range of conditions and its facile, orthogonal removal. The successful coupling of these building blocks is critical for introducing the versatile alkynyl moiety into complex nitrogen-containing scaffolds, which are prevalent in biologically active molecules.[4]
Herein, we delve into the mechanistic underpinnings of the reaction, provide field-tested protocols for both traditional and copper-free conditions, offer a comprehensive troubleshooting guide, and explain the critical causality behind experimental choices to ensure reproducible success for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Dual Catalytic Cycle
Understanding the reaction mechanism is paramount to effective troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][6][7]
-
The Palladium Cycle: The cycle begins with the active Palladium(0) catalyst. An aryl or vinyl halide (R¹-X) undergoes oxidative addition to the Pd(0) center to form a square planar Pd(II) complex.[5][6] This is often the rate-determining step of the overall process.
-
The Copper Cycle: Concurrently, the terminal alkyne (H-C≡C-R²) is activated. In the presence of an amine base and a Copper(I) salt (typically CuI), the terminal proton of the alkyne is abstracted, and a copper acetylide intermediate (Cu-C≡C-R²) is formed.[5][7] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The crucial link between the two cycles is the transmetalation step. The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming a Pd(II)-alkynyl intermediate. The copper halide is regenerated and re-enters its catalytic cycle.[5][8]
-
Reductive Elimination: Finally, the Pd(II)-alkynyl complex undergoes reductive elimination, yielding the desired coupled product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, which can then begin a new cycle.[5][7]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Protocol Considerations for N-Boc Protected Alkynes
The N-Boc group is generally robust; however, its stability can be compromised by overly harsh conditions. The key to success is balancing reactivity with the preservation of this essential protecting group.
-
Catalyst System:
-
Palladium Precatalyst: Standard catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are highly effective. PdCl₂(PPh₃)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[9] For sensitive substrates or to ensure rapid initiation, a direct Pd(0) source like Pd(PPh₃)₄ can be advantageous. Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is essential for activating the alkyne.[10] Its presence dramatically accelerates the reaction, allowing for mild conditions (room temperature to ~65 °C).[1] However, CuI can also promote the primary side reaction: the oxidative homocoupling of the alkyne to form a diene (Glaser coupling).[1][6] This is particularly problematic in the presence of oxygen.
-
-
Base and Solvent Selection:
-
Base: An amine base is required to neutralize the HX byproduct and facilitate the deprotonation of the terminal alkyne.[11] Triethylamine (Et₃N) or diisopropylamine (DIPA) are standard choices and can often serve as both the base and a co-solvent.[8] It is crucial to use a base that is not strong enough to induce Boc deprotection. For this reason, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ are also used, particularly in copper-free systems, but their compatibility must be verified.[11]
-
Solvent: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and suppress Glaser homocoupling.[2][11] Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices. For reactions with amine bases like Et₃N or DIPA, they can be used as the primary solvent or in combination with THF or DMF.
-
-
The Copper-Free Variant: To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[1][12] These systems are highly valuable for synthesizing complex molecules where purification from the diene byproduct would be challenging. Copper-free reactions typically require a slightly higher reaction temperature and a stronger base to facilitate the direct interaction of the alkyne with the palladium center.[13]
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Protocol 1: Classic Pd/Cu Co-catalyzed Coupling
This protocol is suitable for a wide range of aryl/vinyl iodides and bromides.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)
-
N-Boc Protected Alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, Degassed THF (5 mL)
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl/vinyl halide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add the N-Boc protected alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. The ideal temperature depends on the reactivity of the halide (I > Br > Cl).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected alkynylated product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)
-
N-Boc Protected Alkyne (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed DMF (5 mL)
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and finely powdered K₂CO₃ (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) and stir for 5 minutes.
-
Alkyne Addition: Add the N-Boc protected alkyne (1.5 mmol) to the mixture.
-
Reaction: Heat the reaction to 80-100 °C. Copper-free reactions often require more thermal energy to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (3 x 20 mL) to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Summary and Troubleshooting
The choice of conditions is highly dependent on the specific substrates being coupled.
| Parameter | Classic Pd/Cu Protocol | Copper-Free Protocol | Rationale & Causality |
| Aryl Halide | I, Br, OTf | I, Br, OTf, (some Cl) | Reactivity order is I > OTf > Br >> Cl.[9] More reactive halides allow for milder conditions. |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd(dba)₂ + Ligand | Pd(0) is the active species. Pd(II) is reduced in situ. Bulky, electron-rich ligands help with less reactive halides. |
| Catalyst Load | 1-5 mol% | 2-10 mol% | Higher loading may be needed for challenging substrates or copper-free systems. |
| Co-catalyst | CuI (2-10 mol%) | None | CuI accelerates the reaction but can cause alkyne homocoupling.[1] |
| Base | Et₃N, DIPA, DIPEA | K₂CO₃, Cs₂CO₃, Et₃N | Amine bases are common. Stronger inorganic bases are often needed in copper-free systems to aid alkyne deprotonation. |
| Solvent | THF, DMF, Toluene | DMF, Dioxane, NMP | Must be anhydrous and deoxygenated. Higher boiling point solvents are used for higher temperature reactions. |
| Temperature | 25 - 70 °C | 60 - 120 °C | Copper-free reactions generally require higher temperatures to drive the catalytic cycle.[13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently reactive halide.3. Reaction temperature too low. | 1. Ensure all reagents/solvents are rigorously deoxygenated. Use a fresh catalyst source.[11]2. Switch to a more reactive halide (e.g., bromide to iodide). Use a more active catalyst system (e.g., with bulky phosphine ligands).[9]3. Increase the reaction temperature in increments of 10-20 °C. |
| Significant Homocoupling | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere.[1]2. Reduce CuI loading to 1-2 mol%.3. Switch to a copper-free protocol.[12] |
| Boc Deprotection | 1. Base is too strong or temperature is too high.2. Acidic workup conditions. | 1. Use a milder base (e.g., switch from K₂CO₃ to Et₃N). Lower the reaction temperature.2. Ensure workup is performed under neutral or slightly basic conditions. Avoid strong acids. |
| Starting Material Recovery | 1. Reaction not run long enough.2. Catalyst poisoning by substrate functionality. | 1. Extend the reaction time and monitor carefully by TLC.2. Increase catalyst loading. Some functional groups (e.g., unprotected anilines) can inhibit the catalyst.[14] |
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Publications. [Link]
-
Sonogashira coupling in natural product synthesis - ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC, NIH. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction - ResearchGate. [Link]
-
Sonogashira coupling - Golden. [Link]
-
Recent advances in Sonogashira reactions. - Semantic Scholar. [Link]
-
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-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. [Link]
-
Sonogashira Coupling - NROChemistry. [Link]
-
Copper- and Amine-Free Sonogashira Reaction of N,N-Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine - ResearchGate. [Link]
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The Cornerstone of Chiral Synthesis: Application of (R)-tert-Butyl but-3-yn-2-ylcarbamate in Pharmaceutical Intermediate Synthesis
(R)-tert-Butyl but-3-yn-2-ylcarbamate, a chiral propargylamine building block, has emerged as a critical tool in the synthesis of complex pharmaceutical intermediates. Its unique trifecta of a stereodefined center, a versatile terminal alkyne, and a stable Boc-protecting group provides medicinal chemists with a powerful synthon for the efficient construction of enantioenriched drug candidates. This technical guide delves into the practical applications of this valuable reagent, offering detailed protocols and mechanistic insights for its use in the synthesis of key pharmaceutical intermediates, with a particular focus on antiviral agents.
Introduction to a Versatile Chiral Building Block
The propargylamine moiety is a recurring motif in a wide array of biologically active molecules, including antiviral and anticancer agents.[1][2] The precise stereochemical orientation of substituents on these molecules is often paramount to their therapeutic efficacy and safety profile. This compound (CAS No: 118080-82-3) provides a readily available source of a specific enantiomer, circumventing the need for challenging chiral separations or asymmetric syntheses later in a synthetic sequence.[3][4] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal protection strategies.[5]
Core Applications in Pharmaceutical Synthesis
The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne. Two of the most powerful and widely employed transformations in this context are the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." These reactions enable the facile formation of carbon-carbon and carbon-heteroatom bonds, respectively, paving the way for the construction of complex molecular architectures.
Sonogashira Coupling: Forging Key Carbon-Carbon Bonds in Antiviral Scaffolds
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common substructures in pharmaceutical agents.
Application Example: Synthesis of a Precursor to a SARS-CoV-2 3CL Protease Inhibitor Analog
The core of several potent antiviral agents, including the investigational COVID-19 therapeutic PF-00835231, features a chiral element that can be retrosynthetically disconnected to a chiral propargylamine.[8][9][10] The Sonogashira coupling provides a direct method to couple this compound with a functionalized heterocyclic halide, a key step in assembling the carbon skeleton of such inhibitors.
Experimental Protocol: Sonogashira Coupling of this compound with a Heterocyclic Halide
This protocol describes a general procedure for the Sonogashira coupling of this compound with a model heterocyclic halide, 2-iodopyrimidine.
Materials:
-
This compound
-
2-Iodopyrimidine
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodopyrimidine (1.0 eq), this compound (1.2 eq), and Copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL/mmol of halide) and triethylamine (3.0 eq) via syringe.
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Copper(I) Iodide Co-catalyst: Copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the catalytic cycle.[11]
-
Triethylamine: Acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide species. It also serves to quench the hydrogen halide generated during the reaction.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to undesired side reactions.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | 2-Iodopyrimidine | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 18 | 85-95 |
| This compound | 4-Bromoisoquinoline | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 24 | 80-90 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Logical Workflow for Sonogashira Coupling
Caption: Step-by-step workflow for Sonogashira coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Constructing Triazole-Containing Nucleoside Analogs
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and azides.[12][13] This reaction is a cornerstone of "click chemistry" due to its reliability, broad functional group tolerance, and mild reaction conditions.[14][15]
Application Example: Synthesis of Chiral Triazole-Linked Nucleoside Analogs
Nucleoside analogs are a major class of antiviral drugs.[7][16] The triazole moiety can act as a stable, non-hydrolyzable linker or as a pharmacophore itself.[17][18] The CuAAC reaction provides an excellent strategy for conjugating this compound to an azido-functionalized nucleoside precursor, generating novel chiral nucleoside analogs with potential therapeutic applications.[17][19]
Experimental Protocol: CuAAC Reaction of this compound with an Azido-Nucleoside
This protocol outlines a general procedure for the CuAAC reaction between this compound and a model azido-nucleoside, 5'-azido-5'-deoxythymidine (AZT).
Materials:
-
This compound
-
5'-Azido-5'-deoxythymidine (AZT)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 5'-azido-5'-deoxythymidine (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL/mmol of azide).
-
Catalyst and Reducing Agent Addition: To the stirring solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8-16 hours. The reaction progress can be monitored by TLC or LC-MS. A color change to green or blue is often observed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired triazole-linked nucleoside analog.
Causality Behind Experimental Choices:
-
Copper(II) Sulfate and Sodium Ascorbate: Copper(II) is reduced in situ by sodium ascorbate to the active Copper(I) catalyst. Sodium ascorbate is a biocompatible reducing agent, making this system suitable for reactions with sensitive biological molecules.[20]
-
tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving both the polar nucleoside and the less polar alkyne, facilitating the reaction.
-
Regioselectivity: The copper-catalyzed reaction exclusively yields the 1,4-disubstituted triazole isomer, providing a high degree of control over the product's structure.[12]
Quantitative Data Summary:
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | 5'-Azido-5'-deoxythymidine | CuSO₄ / Na-Ascorbate | t-BuOH / H₂O | 12 | >90 |
| This compound | 3'-Azido-3'-deoxythymidine | CuSO₄ / Na-Ascorbate | t-BuOH / H₂O | 16 | >85 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Logical Pathway for CuAAC Reaction
Caption: Synthetic pathway for triazole nucleoside analogs via CuAAC.
Conclusion
This compound is a high-value chiral building block that offers a streamlined approach to the synthesis of enantiomerically pure pharmaceutical intermediates. Its utility in Sonogashira coupling and CuAAC reactions provides medicinal chemists with reliable and efficient methods for constructing complex molecules, particularly in the realm of antiviral drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile synthon in their drug development programs.
References
-
bioRxiv. (2021). Discovery of a Novel Inhibitor of Coronavirus 3CL Protease for the Potential Treatment of COVID-19. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
ACS Publications. (2023). Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of novel isonucleoside analogs. [Link]
-
NIH. (n.d.). Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. [Link]
-
ACS Fall 2025. (2025). Synthesis of a putative protease inhibitor of the 3CL proteases of the SARS-CoV-2 coronavirus. [Link]
-
MDPI. (2023). Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. [Link]
-
ResearchGate. (n.d.). Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling. [Link]
-
ResearchGate. (2025). Conventional Tetrakis(triphenylphosphine)palladium-Copper(I) Iodide-Catalyzed Sonogashira Coupling of Free and BOC- Protected Propargylic Amines “On Water”. [Link]
-
SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
ResearchGate. (2025). Synthesis of PF-00835231. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
NIH. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
-
Globe Thesis. (2023). Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
NIH. (n.d.). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
NIH. (n.d.). Structural basis for the inhibition of coronaviral main proteases by PF-00835231. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ScienceDirect. (n.d.). Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. [Link]
-
NIH. (n.d.). Hepatitis C Virus Translation Inhibitors Targeting the Internal Ribosomal Entry Site. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
PubMed. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. [Link]
-
PubMed. (2010). Discovery of achiral inhibitors of the hepatitis C virus NS3 protease based on 2(1H)-pyrazinones. [Link]
-
PubMed. (2020). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. [Link]
-
NIH. (n.d.). Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Click Chemistry Based Functionalizations of Nucleoside, Nucleotide and Nucleic Acids. [Link]
-
PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
-
PubMed. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. [Link]
-
MDPI. (n.d.). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. [Link]
-
Chemie Brunschwig. (n.d.). Click chemistry reagents. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. [Link]
-
PubMed. (n.d.). Catalytic Alkynone Generation by Sonogashira Reaction and Its Application in Three-Component Pyrimidine Synthesis. [Link]
-
ResearchGate. (2025). Recent Advances in Sonogashira Reactions. [Link]
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Application Notes & Protocols: Synthesis of Chiral Amines Using (R)-tert-Butyl but-3-yn-2-ylcarbamate
Abstract
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products, making their stereoselective synthesis a cornerstone of modern organic chemistry.[1] (R)-tert-butyl but-3-yn-2-ylcarbamate has emerged as a highly versatile and valuable chiral building block for this purpose. Its structure features a terminal alkyne, which serves as a reactive handle for carbon-carbon bond formation, a Boc-protected amine for stability and orthogonal deprotection, and a predefined stereocenter at the propargylic position. This guide provides an in-depth exploration of the synthetic utility of this reagent, focusing on detailed, field-proven protocols for its incorporation into complex molecular architectures. We will cover its application in palladium-catalyzed cross-coupling reactions, subsequent functional group transformations of the alkyne moiety, and final deprotection to yield target chiral amines. The causality behind experimental choices, detailed step-by-step methodologies, and illustrative workflows are presented to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of this compound
The overrepresentation of amine functionality in drug candidates—estimated to be present in over 80% of all small-molecule drugs—underscores the critical need for robust methods to synthesize them with precise stereochemical control.[1] Propargylamines, in particular, are not only biologically active scaffolds but also serve as versatile intermediates for generating further molecular diversity.[2][3][4]
This compound offers a strategic solution to this synthetic challenge. The key attributes of this building block are:
-
Pre-installed Chirality: The (R)-stereocenter is established, circumventing the need for a separate asymmetric induction step late in a synthetic sequence.
-
Terminal Alkyne Functionality: The C-C triple bond is a gateway to a multitude of transformations, most notably the Sonogashira cross-coupling reaction, allowing for the direct attachment of aryl, heteroaryl, or vinyl substituents.[5][6]
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to the basic and organometallic conditions often employed in coupling and reduction reactions.[7] It can be cleanly removed under acidic conditions without compromising the integrity of the newly synthesized molecule.[8]
This guide will demonstrate how these features are leveraged in a logical synthetic sequence to build complex chiral amines from simple precursors.
Synthesis of the Chiral Building Block
While commercially available, understanding the synthesis of this compound provides context for its purity and potential scalability. An efficient route begins with the readily available chiral pool starting material, L-Serine. The synthesis involves a seven-step sequence that includes protection, reduction, and a Corey-Fuchs reaction to install the terminal alkyne.[9][10]
Figure 1: Synthetic pathway to a precursor of the title reagent from L-Serine.
Core Application: Sonogashira Coupling for C-C Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[5][11] This transformation is highly reliable and functional-group tolerant, making it ideal for drug development pipelines. It utilizes a dual catalytic system of palladium and copper to achieve the cross-coupling under mild, basic conditions.
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle generates a copper(I) acetylide from the terminal alkyne. A crucial transmetalation step transfers the acetylide from copper to palladium, followed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The amine base is essential for both generating the copper acetylide and neutralizing the HX acid produced during the reaction.[5]
Sources
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- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 4. Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines [organic-chemistry.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
Incorporation of (R)-tert-Butyl but-3-yn-2-ylcarbamate into peptide structures
Application Note & Protocol Guide
Topic: Strategic Incorporation of (R)-tert-Butyl but-3-yn-2-ylcarbamate for the Development of Novel Peptide Structures
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy for enhancing their therapeutic properties and introducing novel functionalities.[1][2][3] this compound is a particularly valuable building block, as it introduces a terminal alkyne group—a bioorthogonal handle for "click" chemistry—into the peptide backbone at a defined stereocenter. This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this UAA into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind procedural choices, quality control checkpoints, post-synthetic modification strategies, and troubleshooting, providing researchers with a robust framework for creating advanced peptide-based tools and therapeutics.
The Building Block: Profile of this compound
Understanding the constituent parts of the UAA is critical for its successful application. The molecule is designed with specific functionalities that dictate its handling and synthetic utility.
-
The Alkyne Handle: The terminal alkyne (but-3-yn-) is the key functional group. It is relatively inert during standard peptide synthesis conditions but serves as a highly specific reaction partner for azides in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[4][5] This allows for the precise, post-synthetic conjugation of various moieties, such as fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, or cytotoxic payloads.
-
The (R)-Stereocenter: The defined (R)-stereochemistry at the alpha-carbon is crucial for controlling the three-dimensional conformation of the final peptide. This stereochemical fidelity is essential for predictable interactions with biological targets.[6]
-
The Boc Protecting Group: The amino group is protected by a tert-butyloxycarbonyl (Boc) group. This is a standard acid-labile protecting group. It is important to note that while this building block is named with a Boc group, for incorporation via the widely used Fmoc/tBu SPPS strategy, the commercially available building block should be Nα-Fmoc-(R)-propargylglycine . The title compound, this compound, is more suited for Boc-SPPS or solution-phase synthesis. This guide will proceed assuming the use of its Nα-Fmoc protected analogue for compatibility with the most common SPPS protocols.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C9H15NO2 | [7] |
| Molecular Weight | 169.22 g/mol | [7][8] |
| CAS Number | 118080-82-3 | [8][9] |
| Boiling Point | 235.4±23.0 °C (Predicted) | [7] |
| Density | 0.974±0.06 g/cm3 (Predicted) | [7] |
Foundational Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble polymer support.[10][11][12] This method's primary advantage is that excess reagents and byproducts are simply washed away by filtration, drastically simplifying purification at each step.[12] The most common strategy, Fmoc/tBu SPPS, relies on an acid-stable Nα-Fmoc protecting group (removed by a base like piperidine) and acid-labile side-chain protecting groups (removed simultaneously with resin cleavage by an acid like trifluoroacetic acid).[13]
Detailed Protocol: Incorporation of Nα-Fmoc-(R)-propargylglycine
This protocol details the manual incorporation of the alkyne-containing UAA into a growing peptide chain on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials and Reagents
-
Resin: Fmoc-Rink Amide MBHA resin (or other suitable resin).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Standard Nα-Fmoc protected amino acids with acid-labile side-chain protection.
-
Unnatural Amino Acid: Nα-Fmoc-(R)-propargylglycine.
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling/Activation Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Monitoring: Ninhydrin test kit (Kaiser test).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation: Cold diethyl ether.
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator or lyophilizer.
Step-by-Step Experimental Protocol
This protocol assumes the synthesis has already begun and the N-terminal Fmoc group of the preceding amino acid has been removed.
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. This ensures that reactive sites within the polymer matrix are accessible.
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes. This two-step deprotection ensures complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
Step 3: Coupling of Fmoc-(R)-propargylglycine Causality: While propargylglycine is not exceptionally bulky, using a potent coupling reagent like HATU is recommended to ensure high coupling efficiency and minimize the risk of deletion sequences, a common issue in SPPS.[1]
-
In a separate vial, prepare the coupling solution:
-
Dissolve Fmoc-(R)-propargylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution. The solution will typically change color (e.g., to yellow).
-
Allow the mixture to pre-activate for 2-5 minutes. This step forms the reactive O-acylisourea intermediate.
-
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Self-Validation Checkpoint: Perform a Ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (beads turn blue/purple) signifies free primary amines and incomplete coupling. If the test is positive, drain, wash, and repeat the coupling step.[11]
Step 4: Washing
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next synthesis cycle.
Step 5: Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, then DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail (TFA/TIS/H2O). Caution: Work in a fume hood and wear appropriate PPE. TIS is a scavenger that quenches reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[14]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the crude peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a 50 mL conical tube containing cold diethyl ether (approx. 40 mL). A white precipitate should form.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with more cold ether.
-
Dry the crude peptide pellet under vacuum.
Post-Synthetic Modification: A CuAAC "Click" Chemistry Protocol
The terminal alkyne is now available for bioorthogonal conjugation. This example protocol describes labeling the peptide with an azide-functionalized fluorescent dye.
Protocol:
-
Dissolve the crude or purified alkyne-peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the azide-functionalized molecule (e.g., Azide-Fluor 488) in a slight molar excess (1.2 equivalents).
-
Add a freshly prepared solution of copper(II) sulfate (CuSO₄, 0.1 equivalents).
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (0.5 equivalents). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
The resulting fluorescently labeled peptide can be purified by reverse-phase HPLC.
Characterization and Quality Control
Rigorous analysis is non-negotiable to validate the synthesis.
-
Reverse-Phase HPLC (RP-HPLC): This is the primary tool for both purification and purity assessment. The crude peptide is injected onto a C18 column and eluted with a gradient of water and acetonitrile (both typically containing 0.1% TFA). The purity is determined by the percentage area of the main product peak.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the identity of the final peptide. The observed mass should match the calculated theoretical mass.
Example Characterization Data
For a hypothetical peptide Ac-Tyr-Gly-Gly-Phe-(R-Pra)-NH₂ (where Pra is propargylglycine):
| Analysis | Theoretical Value | Observed Value | Status |
| Purity | >95% (post-purification) | 97.2% | Pass |
| Mass (Monoisotopic) | 593.26 g/mol | 593.25 g/mol | Pass |
| Mass [M+H]⁺ | 594.27 g/mol | 594.26 g/mol | Pass |
Troubleshooting Guide
Even with robust protocols, challenges can arise.[14][15]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of UAA | 1. Insufficient reagent equivalents. 2. Inadequate activation time. 3. Steric hindrance. | 1. Increase equivalents of amino acid and coupling reagents to 4-5 eq. 2. Extend the coupling time to 4 hours or perform a second coupling. 3. Switch to a more potent coupling reagent like COMU. |
| Low Final Purity | 1. Incomplete deprotection at one or more steps. 2. Side reactions during cleavage. | 1. Increase piperidine treatment time or use fresh reagent. 2. Ensure adequate scavengers (TIS) are used in the cleavage cocktail, especially for sensitive sequences. |
| No Product Observed After Cleavage | 1. Peptide aggregation on resin. 2. Premature cleavage from the resin. | 1. Use a more robust cleavage cocktail or heat gently (40°C) for 30 min. 2. Ensure the linker is compatible with your Fmoc strategy; avoid highly acid-labile linkers if repeated mild acid washes are used. |
| Poor "Click" Reaction Yield | 1. Oxidation of Cu(I) catalyst. 2. Poor solubility of peptide or azide. 3. Contaminants from synthesis (e.g., DTT) interfering with copper. | 1. Use fresh sodium ascorbate and degas solvents. Consider a Cu(I)-stabilizing ligand like TBTA. 2. Add a co-solvent like DMSO or t-butanol (up to 50%). 3. Ensure the peptide is fully purified via HPLC before conjugation. |
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate. Advanced Materials Research. [Link]
-
Peptides Containing Dipropylglycine. Part 1. Preparation of Protected Derivatives of Dipropylglycine and Their Incorporation Into Dipeptides. International Journal of Peptide and Protein Research. [Link]
-
Synthesis of dipeptides containing propargylglycine and 2-aminopimelic acid. Journal of Medicinal Chemistry. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Request PDF: Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate. ResearchGate. [Link]
-
Solid phase peptide synthesis. CSBio. [Link]
-
12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
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Solid phase peptide synthesis (SPPS) of P-azide and P-alkyne. ResearchGate. [Link]
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What is solid phase peptide synthesis?. Biotage. [Link]
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Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
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Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
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Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. [Link]
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Feature Collection in Peptide Therapeutics: Current Applications and Future Directions. MDPI. [Link]
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tert-butyl (R)-but-3-yn-2-ylcarbamate. Sunway Pharm. [Link]
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Application Note: Synthesis and Characterization of a Chiral Diazepane Intermediate for Orexin Receptor Antagonists
Abstract
The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness.[1][2][3] Antagonizing this system presents a powerful therapeutic strategy for treating insomnia, a common sleep disorder.[2][4][5] Suvorexant, the first-in-class dual orexin receptor antagonist (DORA) approved by the FDA, exemplifies the success of this approach by selectively blocking the wake-promoting signals in the brain.[4][5] The synthesis of Suvorexant and related antagonists hinges on the construction of a specific chiral core structure. This guide provides a detailed protocol for the synthesis, purification, and characterization of a key building block: the chiral (R)-7-methyl-1,4-diazepane. Mastery of this synthesis is fundamental for researchers and drug development professionals engaged in the exploration and manufacturing of novel orexin-targeting therapeutics.
Introduction: The Orexin System as a Therapeutic Target
Discovered in 1998, the orexin neuropeptides are produced by a specific cluster of neurons in the lateral hypothalamus.[4] These neurons project throughout the central nervous system, where the binding of orexins to their G-protein coupled receptors (GPCRs), OX1R and OX2R, promotes and sustains wakefulness.[1][6] Dysfunction within this system is linked to narcolepsy, highlighting its central role in sleep-state regulation.[1] Consequently, blocking these receptors with an antagonist prevents the binding of endogenous orexins, thereby reducing the "wake drive" and allowing sleep to occur without causing broad suppression of the central nervous system.[5][7]
This targeted mechanism is the foundation for the therapeutic action of DORAs like Suvorexant, Lemborexant, and Daridorexant.[5][8][9] The molecular architecture of these drugs is complex, but they are often built around a central scaffold that correctly orients the pharmacophoric elements for optimal receptor binding.
Figure 1: Orexin signaling pathway and the mechanism of receptor antagonism.
The Keystone Intermediate: (R)-7-methyl-1,4-diazepane
The synthesis of Suvorexant involves the coupling of three main fragments: a 5-chlorobenzoxazole moiety, a 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid group, and a central diazepane ring.[10] The diazepane is not merely a linker; it is the core scaffold of the molecule. Crucially, the (R)-configuration at the 7-methyl position is essential for the drug's potency and pharmacological profile.[11]
Several strategies have been developed to obtain this enantiopure intermediate, including:
-
Classical Resolution: Synthesizing the racemic diazepane and then separating the enantiomers, a method often inefficient for large-scale production.[1][3]
-
Asymmetric Reductive Amination: Using a chiral catalyst to directly form the desired (R)-isomer in high enantiomeric excess.[1]
-
Enzymatic Transamination: Employing a biological enzyme for stereoselective synthesis.[1]
The protocol detailed in this note utilizes a robust and scalable approach starting from a commercially available chiral precursor, (R)-3-aminobutyric acid, thereby avoiding costly resolution or specialized enzymatic steps.[1]
Figure 2: High-level synthetic workflow highlighting the central role of the key intermediate.
Experimental Protocols
Materials and Equipment
-
Reagents: (R)-3-aminobutyric acid, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), N-benzylglycine methyl ester hydrochloride, Sodium methoxide (CH₃ONa), Lithium aluminum hydride (LiAlH₄), 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, 2,5-dichloro-1,3-benzoxazole, and all necessary solvents (Methanol, Ethyl acetate, Dichloromethane, Tetrahydrofuran) of appropriate grade.
-
Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, inert atmosphere setup (Nitrogen/Argon), thin-layer chromatography (TLC) plates, and a standard set of purification and analytical instruments (flash chromatography system, HPLC, NMR, MS).
Protocol: Synthesis of the Chiral Diazepane Intermediate
This protocol is adapted from a reported facile synthesis of Suvorexant.[1]
Step 1: Boc Protection of (R)-3-aminobutyric acid
-
Dissolve (R)-3-aminobutyric acid (1 equiv.) in a suitable solvent mixture (e.g., dioxane/water).
-
Add triethylamine (2.5 equiv.) and cool the mixture in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup and extract the product with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.
-
Causality: The Boc group protects the amine, preventing it from reacting during the subsequent amide bond formation, ensuring the correct coupling occurs.
-
Step 2: Amide Coupling to Form the Linear Precursor
-
Dissolve the Boc-protected amino acid from Step 1 (1 equiv.), N-benzylglycine methyl ester hydrochloride (1 equiv.), HOBt (1.2 equiv.), and EDC (1.2 equiv.) in dichloromethane (DCM).
-
Add triethylamine (1.2 equiv.) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic phase and concentrate under reduced pressure. Purify by flash chromatography to obtain the linear precursor.
-
Causality: EDC/HOBt is a standard carbodiimide coupling system that activates the carboxylic acid, facilitating the formation of a stable amide bond with high yield.
-
Step 3: Boc Deprotection and Intramolecular Cyclization
-
Dissolve the linear precursor from Step 2 in ethyl acetate.
-
Bubble gaseous HCl through the solution (or use a solution of HCl in EtOAc) while maintaining the temperature below 10°C.
-
Stir for 1-2 hours until TLC indicates complete deprotection. Concentrate to obtain the amine hydrochloride salt.
-
Dissolve the salt in methanol and add sodium methoxide (1.5 equiv.) at a controlled temperature (around 0-5°C).
-
Stir for several hours, monitoring the formation of the cyclized product, (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione.
-
Insight: Temperature control during cyclization is critical. Lower temperatures have been shown to significantly increase the yield by minimizing side reactions.[1]
-
Step 4: Reduction of the Diazepanedione
-
Carefully add the diazepanedione from Step 3 (1 equiv.) to a suspension of LiAlH₄ (3-4 equiv.) in anhydrous THF under an inert atmosphere.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction in an ice bath and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate to yield the target intermediate, (R)-1-benzyl-7-methyl-1,4-diazepane , as an oil. This product can often be used in the next step without further purification.
-
Causality: LiAlH₄ is a powerful reducing agent necessary to reduce both amide carbonyls in the cyclic structure to the corresponding amines, forming the final diazepane ring.
-
Characterization and Quality Control
Validating the identity, purity, and enantiomeric excess of the intermediate is a self-validating step crucial for the success of the final drug synthesis.
| Parameter | Method | Expected Result | Reference |
| Appearance | Visual | Colorless to pale yellow oil | - |
| Identity | ¹H NMR (CDCl₃) | Signals corresponding to methyl, methylene, methine, and benzyl protons. | [1] |
| Identity | ESI-MS | m/z [M+H]⁺ calculated and found should match. | [1] |
| Purity | HPLC | >98% | Internal Standard |
| Enantiomeric Excess | Chiral HPLC | >99% ee | [1] |
| Table 1: Summary of analytical specifications for the chiral diazepane intermediate. |
Protocol: Chiral HPLC for Enantiomeric Excess (ee%)
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA). (Typical ratio: 95:5 Hexane:IPA + 0.1% DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the intermediate in the mobile phase.
-
Analysis: Inject the sample. The (R)- and (S)-enantiomers will have different retention times. A racemic standard should be run to identify the peaks. Calculate the %ee using the peak areas: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Protocol: NMR Characterization
-
Sample Preparation: Dissolve ~5-10 mg of the intermediate in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Signal Confirmation: Confirm the presence of a doublet corresponding to the C7-methyl group, multiplets for the diazepane ring protons, and signals for the benzyl group aromatic protons and benzylic CH₂.
Conclusion
The chiral (R)-7-methyl-1,4-diazepane is a cornerstone intermediate in the synthesis of the DORA-class of insomnia therapeutics. The protocol described provides a reliable and scalable pathway from an inexpensive chiral starting material. By carefully controlling reaction conditions, particularly during the critical intramolecular cyclization step, and validating the product's purity and enantiomeric integrity through robust analytical methods, researchers can confidently produce the high-quality material required for progression into the final stages of drug synthesis and development.
References
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Chen, Y., Zhou, Y., Li, J. H., Jia-quan, S., & Zhang, G. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1599-1601. [Link]
- Jiang, T., & Zhang, C. (2017). WO2017133620A1 - Suvorexant intermediate and preparation method thereof.
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Perrey, D. A., Decker, A. M., & Zhang, Y. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS chemical neuroscience, 9(6), 1193–1206. [Link]
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Flick, A. C. (2021). Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry, 64(7), 3604–3657. [Link]
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Jiang, T., & Zhang, C. (2017). WO/2017/133620 SUVOREXANT INTERMEDIATE AND PREPARATION METHOD THEREOF. WIPO Patentscope. [Link]
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Mangion, I. K., et al. (2011). Enantioselective synthesis of a dual orexin receptor antagonist. Organic letters, 13(20), 5480–5483. [Link]
- Sivakumar, M., et al. (2015). WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.
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Baxter, E. W., et al. (2011). The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Organic Process Research & Development, 15(2), 367–375. [Link]
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Ramesh, M., et al. (2018). Typical synthetic scheme of suvorexant drug substance. ResearchGate. [Link]
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Cox, C. D., et al. (2010). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]
- Esteve, C. B., et al. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
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Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. In Comprehensive Accounts of Drug Research and Development. ACS Publications. [Link]
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Li, Z., et al. (2024). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Scientific Reports, 14(1), 1-11. [Link]
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Man-Hee, R., & Mignot, E. (2021). Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders. Frontiers in Neuroscience, 15, 797721. [Link]
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Idorsia Pharmaceuticals. (n.d.). Daridorexant. Retrieved from [Link]
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Application Note: Chemoenzymatic Synthesis Strategies Involving tert-Butyl Carbamates
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and predictable, acid-labile cleavage.[1][2] While conventional strategies rely on often harsh chemical reagents, the integration of enzymatic methods offers a paradigm shift towards milder, more selective, and sustainable synthetic routes. This guide provides an in-depth exploration of chemoenzymatic strategies where the Boc group is a key molecular component. We will detail field-proven protocols for (1) leveraging enzymes to achieve high selectivity on Boc-protected substrates in kinetic resolutions and peptide couplings, and (2) the targeted enzymatic cleavage of tert-butyl esters, providing a novel orthogonal deprotection strategy under neutral conditions that leaves the N-Boc group intact. These methodologies underscore the power of biocatalysis to enhance precision and efficiency in the synthesis of complex pharmaceutical intermediates.
The Strategic Role of the Boc Group in Chemoenzymatic Synthesis
The tert-butyl carbamate (Boc) protecting group is ubiquitous in pharmaceutical and peptide synthesis due to its robustness under a wide range of conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation.[3][4][5] Its removal is typically accomplished with strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][6]
The integration of enzymes into synthetic workflows involving Boc-protected molecules opens two powerful avenues:
-
Enzyme-Mediated Transformations on Boc-Protected Substrates: The Boc group's stability and steric bulk can be exploited to direct the high chemo-, regio-, and stereoselectivity of enzymes on other functional groups within the molecule.[7]
-
Enzyme-Labile Orthogonal Groups: While the N-Boc carbamate itself is resistant to most hydrolases, the structurally similar tert-butyl (t-Bu) ester can be selectively cleaved by specific enzymes, creating a powerful and mild orthogonal deprotection strategy.[8]
This guide will detail protocols and the underlying principles for both approaches.
High-Selectivity Enzymatic Reactions on Boc-Protected Substrates
The presence of a Boc group is compatible with a variety of enzymatic transformations, allowing for the construction of chiral building blocks with high enantiopurity.
Lipase-Catalyzed Dynamic Kinetic Resolution (DKR) of Amines
Expertise & Causality: Kinetic resolution is a powerful method for separating racemates, where an enzyme selectively acylates one enantiomer faster than the other.[9][10] Lipases, such as Candida antarctica Lipase B (CALB), are exceptionally effective for these transformations due to their broad substrate tolerance and high enantioselectivity.[11] In a Dynamic Kinetic Resolution (DKR), the "wrong" enantiomer that is not acylated by the enzyme is continuously racemized in situ by a metal catalyst. This allows for a theoretical yield of 100% for a single, desired enantiomer, overcoming the 50% yield limit of a standard kinetic resolution.[12] The Boc group is ideal in this context as it is completely stable to the enzymatic and racemization conditions.
Caption: Workflow for Dynamic Kinetic Resolution of a Boc-protected amine.
Protocol 2.1: DKR of Racemic 1-(4-Bromophenyl)ethanamine
This protocol is adapted from established chemoenzymatic DKR procedures.[12]
-
Preparation: To a dried vial, add racemic N-Boc-1-(4-bromophenyl)ethanamine (1.0 mmol), immobilized Candida antarctica Lipase B (Novozym 435, 30 mg), and a ruthenium racemization catalyst (e.g., Shvo's catalyst, 0.02 mmol).
-
Reaction Setup: Add an acyl donor (e.g., ethyl acetate, 5 mL, serving as both solvent and reagent).
-
Incubation: Seal the vial and incubate at 60 °C with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via chiral HPLC to determine conversion and enantiomeric excess (ee) of the product amide.
-
Work-up: Once the starting material is consumed (>98% conversion), filter off the immobilized enzyme and catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting N-Boc-protected amide by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Data Presentation: Lipase-Catalyzed Resolutions
| Substrate Class | Enzyme | Acyl Donor | Racemization Catalyst | Typical Yield | Typical ee (%) |
| N-Boc Arylethylamines | CALB | Ethyl Acetate | Shvo's Catalyst | >95% | >99% |
| N-Boc Amino Alcohols | Lipase PS-IM | Vinyl Acetate | Ru-complex | >85% | >99% |
| N-Boc Pyrrolidines | Ade-TA* | Pyruvate | None (Oxidative) | ~40% (KR) | >99% |
*Note: This example uses a transaminase (TA) in a kinetic resolution, not DKR, showcasing a different enzymatic approach.
Protease-Catalyzed Peptide Bond Formation
Expertise & Causality: While proteases naturally hydrolyze peptide bonds, this equilibrium can be shifted towards synthesis under kinetically controlled conditions.[13][14] By using an N-Boc protected amino acid ester as the acyl donor, the enzyme (e.g., α-chymotrypsin, papain) forms a covalent acyl-enzyme intermediate.[14] This intermediate is then intercepted by the amino group of a second amino acid (the nucleophile) to form a new peptide bond before water can hydrolyze the intermediate. The Boc group prevents self-polymerization of the acyl donor and the ester activating group increases the rate of acylation. The reaction is performed at a slightly alkaline pH to ensure the nucleophilic amine is deprotonated.[13]
Caption: Kinetically controlled peptide synthesis using a protease.
Protocol 2.2: Synthesis of Boc-Tyr-Gly-NH₂
This protocol is based on established methods for protease-catalyzed synthesis.[15]
-
Reactant Solution: Dissolve Boc-Tyr-OEt (acyl donor, 1.0 mmol) and Gly-NH₂·HCl (nucleophile, 1.5 mmol) in a minimal amount of a biphasic solvent system, such as ethyl acetate and a concentrated aqueous buffer (e.g., 2 M Bicarbonate buffer, pH 9.5).
-
Enzyme Addition: Add thermolysin (immobilized or free, ~10 mg) to the vigorously stirred mixture. The alkaline pH deprotonates the glycine amide hydrochloride in situ.
-
Reaction: Stir the reaction at room temperature. The product dipeptide will often precipitate from the aqueous phase as it is formed, driving the reaction to completion.
-
Monitoring: Monitor the disappearance of Boc-Tyr-OEt by TLC or HPLC.
-
Isolation: After 4-6 hours (or upon completion), filter the reaction mixture to remove the precipitated product. If immobilized enzyme is used, it can be recovered by filtration.
-
Purification: Wash the collected solid with water and a non-polar organic solvent (e.g., hexane) to remove unreacted starting materials. The product is often pure enough for subsequent steps without further chromatography.
Orthogonal Deprotection: Enzymatic Cleavage of tert-Butyl Esters
A significant breakthrough in chemoenzymatic synthesis is the discovery of enzymes that can hydrolyze sterically demanding tert-butyl esters while leaving other acid-labile groups, including the N-Boc group, completely untouched.[8] This provides a truly orthogonal deprotection strategy under exceptionally mild (neutral pH, room temperature) conditions.
Expertise & Causality: Research has identified that specific lipases and esterases, notably Lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis (BsubpNBE), possess a unique GGG(A)X active site motif. This motif creates a catalytic pocket capable of accommodating the bulky tert-butyl group and facilitating its hydrolysis.[8] This enzymatic activity is highly selective and does not affect other common protecting groups like Fmoc, Cbz, and, crucially, N-Boc, which would be cleaved simultaneously with a t-Bu ester under acidic conditions.
Caption: Orthogonal deprotection of a t-Bu ester vs. non-selective acidolysis.
Protocol 3.1: Selective Hydrolysis of Boc-Ala-OᵗBu
This protocol is based on the findings of Bornscheuer and Kokotos.[8]
-
Substrate Solution: Dissolve Boc-Ala-OᵗBu (0.5 mmol) in a suitable buffer, such as 50 mM potassium phosphate buffer (pH 7.0), containing a small amount of co-solvent (e.g., 10% v/v acetonitrile) to aid solubility.
-
Enzyme Addition: Add Lipase A from Candida antarctica (CAL-A, ~5 mg/mL final concentration).
-
Incubation: Incubate the reaction at 30-37 °C with gentle shaking.
-
Monitoring: Monitor the formation of Boc-Ala-OH using reverse-phase HPLC or by TLC (staining with an appropriate indicator).
-
Work-up: Upon completion, acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the product, Boc-Ala-OH, with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure product.
Data Presentation: Enzyme-Catalyzed t-Butyl Ester Hydrolysis
| Substrate | Enzyme | Reaction Time (h) | Conversion (%) | Reference |
| Boc-Gly-OᵗBu | BsubpNBE | 24 | >95 | [8] |
| Boc-Ala-OᵗBu | CAL-A | 48 | >95 | [8] |
| Z-GABA-OᵗBu | BsubpNBE | 24 | >95 | [8] |
| Fmoc-GABA-OᵗBu | CAL-A | 48 | >95 | [8] |
Conclusion and Future Outlook
The strategic use of enzymes in synthetic routes involving tert-butyl carbamates provides a powerful toolkit for the modern synthetic chemist. These chemoenzymatic methods are not mere curiosities but robust, scalable strategies that offer significant advantages in terms of selectivity, process safety, and environmental impact. By leveraging the exquisite selectivity of lipases and proteases, chemists can build complex chiral molecules with unparalleled efficiency. Furthermore, the discovery of enzymes capable of orthogonal t-butyl ester deprotection represents a significant advance, enabling milder and more sophisticated protecting group strategies in the synthesis of sensitive drug candidates. As enzyme engineering and discovery continue to accelerate, the scope and utility of chemoenzymatic strategies in pharmaceutical development are set to expand even further.
References
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Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Talevi, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini reviews in medicinal chemistry, 20(12), 1094-1110. [Link]
-
SpinChem. (2014). Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. SpinChem Application Notes. [Link]
-
Sugihara, A., Uehara, K., & Kubota, I. (2013). Recent Advances in Chemoenzymatic Peptide Syntheses. Journal of nutritional science and vitaminology, 59(6), 467-77. [Link]
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Imbratta, C., & O'Reilly, E. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9625-9645. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Fiveable Study Guides. [Link]
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Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 129(51), 15734–15745. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
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Bode Research Group. (n.d.). Kinetic resolution of amines. Research Topics. [Link]
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ResearchGate. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Preprint. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
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Kullmann, W. (1982). Protease-catalyzed peptide bond formation: application to synthesis of the COOH-terminal octapeptide of cholecystokinin. Journal of Biological Chemistry, 257(1), 286-291. [Link]
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Forró, E. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 27(15), 4989. [Link]
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ResearchGate. (2012). Recent Progress in the Chemoenzymatic Peptide Synthesis. Conference Paper. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia, The Free Encyclopedia. [Link]
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YouTube. (2022). Exploration Science- Ep. 4: Chemo Enzymatic Peptide Synthesis (CEPS). YouTube Video. [Link]
-
Jiang, Z., Li, Y., & Liu, J. (2010). Lipase-catalyzed synthesis of poly(amine-co-esters) via copolymerization of diester with amino-substituted diol. Biomacromolecules, 11(4), 1055-62. [Link]
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Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Reaction Guides. [Link]
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Application Notes and Protocols for [3+2] Cycloaddition Reactions with (R)-tert-Butyl but-3-yn-2-ylcarbamate Analogs
Introduction: The Strategic Importance of Chiral Triazoles
The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its remarkable chemical stability, capacity for hydrogen bonding, and ability to act as a bioisostere for various functional groups make it an attractive component in the design of novel therapeutics.[5] When this heterocyclic core is adorned with stereocenters, it opens up three-dimensional chemical space, enabling highly specific interactions with biological targets. The [3+2] cycloaddition reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands as the most robust and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][][8] This "click chemistry" reaction is celebrated for its high yields, mild reaction conditions, and broad functional group tolerance.[9]
This guide provides an in-depth exploration of [3+2] cycloaddition reactions utilizing a specific class of chiral building blocks: (R)-tert-Butyl but-3-yn-2-ylcarbamate and its analogs. These propargyl carbamates are valuable synthons, as the carbamate group can be a precursor to amines or other functionalities, and the inherent chirality allows for the stereocontrolled synthesis of complex molecules. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer expert insights into troubleshooting and optimization.
Mechanistic Overview: Controlling Regioselectivity
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can theoretically yield two regioisomers: the 1,4- and 1,5-disubstituted 1,2,3-triazoles.[8] In the absence of a catalyst, this reaction requires high temperatures and often results in a mixture of both isomers.[8] The advent of transition metal catalysis has revolutionized this transformation, offering exquisite control over the regiochemical outcome.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Regioisomers
The CuAAC reaction proceeds via a stepwise mechanism that selectively furnishes the 1,4-disubstituted triazole.[10][11] The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate.[8] This species then coordinates with the azide, bringing the two reactants into proximity for cyclization to occur, ultimately leading to the thermodynamically favored 1,4-isomer.[10] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6][12]
Diagram 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: A simplified representation of the CuAAC catalytic cycle.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing 1,5-Regioisomers
For applications where the 1,5-disubstituted triazole is desired, ruthenium catalysis provides a complementary and highly regioselective approach.[13][14][15] The proposed mechanism for the RuAAC reaction involves the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[13][16][17] This is followed by reductive elimination to yield the 1,5-triazole product.[13][16] Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [CpRuCl], are effective catalysts for this transformation.[13][16][17]
Diagram 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanism
Caption: A simplified overview of the RuAAC catalytic cycle.
Application Notes: Key Experimental Considerations
The success of a [3+2] cycloaddition reaction with this compound analogs hinges on several critical parameters. Understanding the causality behind these choices is paramount for robust and reproducible results.
-
Catalyst System:
-
CuAAC: The in-situ generation of Cu(I) from CuSO₄ and sodium ascorbate is the most common and convenient method.[6][12] The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, is highly recommended.[12] These ligands prevent the oxidation of Cu(I) to the inactive Cu(II) state and can accelerate the reaction.[18] A ligand-to-copper ratio of 5:1 is often employed to protect biomolecules from oxidative damage when performing bioconjugation.[6][18]
-
RuAAC: CpRuCl(PPh₃)₂ or CpRuCl(COD) are effective catalysts for the synthesis of 1,5-disubstituted triazoles.[16][17][19] These reactions are typically carried out in organic solvents like benzene or toluene at elevated temperatures.[14]
-
-
Solvent Choice:
-
CuAAC: A key advantage of CuAAC is its compatibility with a wide range of solvents, including aqueous systems.[6] For small molecule synthesis, solvent systems like t-BuOH/H₂O, THF/H₂O, or DMSO are commonly used. The choice of solvent can influence reaction rates, with some studies noting an acceleration in water.[13]
-
RuAAC: These reactions are generally performed in non-polar organic solvents.
-
-
Temperature:
-
Stoichiometry and Concentration: It is common practice to use a slight excess of one of the reactants, often the azide, to drive the reaction to completion. Reaction concentrations can also play a role, with more dilute conditions potentially leading to slower reaction rates.[6]
-
Starting Material Purity: The use of high-purity starting materials is crucial for clean reactions and high yields. The synthesis of the chiral alkyne, this compound, can be achieved from L-serine through a multi-step sequence.[21] Ensuring the purity of this starting material is a critical first step.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound Analogs
This protocol describes a general method for the synthesis of 1,4-disubstituted chiral triazoles.
Materials:
-
This compound analog (1.0 eq)
-
Azide derivative (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
t-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the this compound analog (1.0 eq) and the azide derivative (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 eq) followed by the CuSO₄·5H₂O solution (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
Diagram 3: CuAAC Experimental Workflow
Caption: A step-by-step workflow for the CuAAC reaction.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the CuAAC of a generic this compound analog with various azides.
| Entry | Azide (R') | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl | 5 | t-BuOH/H₂O (1:1) | 2 | 95 |
| 2 | Phenyl | 5 | t-BuOH/H₂O (1:1) | 3 | 92 |
| 3 | 4-Methoxyphenyl | 5 | DMSO | 4 | 90 |
| 4 | Ethyl | 5 | THF/H₂O (1:1) | 2.5 | 94 |
Note: Yields are for isolated, purified products and may vary depending on the specific analogs and reaction scale.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | - Inactive catalyst (Cu(II) formation)- Steric hindrance- Low reactant concentration | - Use freshly prepared sodium ascorbate solution.- Add a stabilizing ligand (e.g., THPTA, TBTA).- Increase reaction temperature moderately (e.g., to 40-50 °C).- Increase the concentration of the limiting reagent.[6] |
| Formation of Side Products | - Oxidative homocoupling of the alkyne | - Ensure a slight excess of sodium ascorbate is present.- Degas solvents to remove dissolved oxygen. |
| Difficulty in Purification | - Co-elution of starting materials or byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.[6] |
Conclusion: A Gateway to Chiral Drug Candidates
The [3+2] cycloaddition of this compound analogs represents a powerful and reliable strategy for the synthesis of enantiomerically enriched 1,2,3-triazoles. The CuAAC reaction, in particular, offers a straightforward and highly efficient route to 1,4-disubstituted products, which are of significant interest in drug discovery.[5] By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in this guide, researchers can effectively utilize these chiral building blocks to construct novel and complex molecular architectures with therapeutic potential.
References
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
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Scientific.Net. (n.d.). Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate. Advanced Materials Research, 1033-1034, 73-76. Available at: [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available at: [Link]
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Trost, B. M., & Debien, L. (2018). Enantio- and Diastereoselective Synthesis of Chiral Allenes by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reactions. Angewandte Chemie International Edition, 57(39), 12916-12920. Available at: [Link]
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Qiu, J., Zhou, Z., & Li, Z. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality, 23(6), 534-539. Available at: [Link]
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Li, Z., et al. (2023). Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. Organic Letters, 25(18), 3296-3301. Available at: [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 105151. Available at: [Link]
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Wang, P., Liu, D., & Dong, F. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Journal of Separation Science, 31(10), 1739-1746. Available at: [Link]
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Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998-15999. Available at: [Link]
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Turek, J., & Kolar, M. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry, 14, 1347-1369. Available at: [Link]
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Michelet, B., & Gandon, V. (2014). Gold(I)-catalyzed enantioselective [3+2] and [3+3] cycloaddition reactions of propargyl acetals/ketals. Beilstein Journal of Organic Chemistry, 10, 2207-2213. Available at: [Link]
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Deprotection of the Boc group from (R)-tert-Butyl but-3-yn-2-ylcarbamate
An In-Depth Guide to the Deprotection of the Boc Group from (R)-tert-Butyl but-3-yn-2-ylcarbamate
Authored by: Gemini, Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3][4] Its stability under a wide array of conditions, coupled with its facile and clean removal under acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to natural products.[4][5][6] This application note provides a detailed guide for the deprotection of this compound to yield the chiral propargylamine, (R)-but-3-yn-2-amine. This particular substrate presents a dual challenge: the preservation of a sensitive stereocenter and the maintenance of a terminal alkyne functionality. We present two robust, field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-Dioxane, offering researchers a comprehensive resource grounded in mechanistic understanding and practical expertise.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established E1-type mechanism.[7][8] The process is efficient and driven by the formation of stable byproducts.
The mechanism unfolds in three primary steps:
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A). This initial step activates the protecting group, rendering it susceptible to cleavage.[7][9][10]
-
C-O Bond Cleavage: The protonated intermediate undergoes unimolecular cleavage of the bond between the oxygen and the tertiary carbon. This results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[7][9][11]
-
Decarboxylation & Amine Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide—a key thermodynamic driving force for the reaction.[1][9][10] The liberated primary amine is immediately protonated by the excess acid in the medium to form a stable ammonium salt (either a trifluoroacetate or hydrochloride salt), which can typically be isolated with high purity.[7]
The reactive tert-butyl cation generated is typically scavenged by the counter-ion of the acid or eliminated via deprotonation to form isobutylene gas.[9] For a simple substrate like this compound, side reactions involving this cation are minimal.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Comparative Overview of Standard Protocols
The choice between Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane often depends on the desired final salt form, downstream synthetic steps, and the overall acid sensitivity of the molecule. Both methods are highly effective for this specific transformation.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in 1,4-Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1 - 3 hours | 15 - 60 minutes |
| Product Form | Trifluoroacetate Salt (R-NH₃⁺TFA⁻) | Hydrochloride Salt (R-NH₃⁺Cl⁻) |
| Key Advantage | High solvating power; TFA is volatile and easily removed. | Commercially available as a standardized solution; often yields a crystalline HCl salt.[12][13][14] |
| Consideration | TFA is highly corrosive; requires careful handling. | 1,4-Dioxane is a suspected carcinogen and can form peroxides. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the deprotection of this compound. It is imperative to perform these procedures in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a workhorse in synthetic chemistry, valued for its reliability and the ease of removing the volatile acid and solvent post-reaction.[2][10][15]
Materials and Reagents:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C.
-
Acid Addition: Slowly add trifluoroacetic acid (5-10 eq, typically as a 20-50% v/v solution in DCM) to the stirred solution. A common ratio is 1:1 TFA:DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The evolution of gas (CO₂ and isobutylene) should be apparent.[1][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material (higher Rf) and the appearance of the product at the baseline (as the salt) indicates completion.
-
Work-up: Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA.
-
Isolation: Add cold, anhydrous diethyl ether to the oily residue. Vigorously stir or sonicate the mixture to induce precipitation of the (R)-but-3-yn-2-ammonium trifluoroacetate salt.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum. The resulting white to off-white solid is typically of high purity.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is exceptionally efficient and convenient, directly yielding the hydrochloride salt, which is often a stable, crystalline solid suitable for long-term storage or immediate use.[11][12][13]
Materials and Reagents:
-
This compound
-
4M solution of HCl in 1,4-Dioxane
-
Diethyl ether (Et₂O), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM, or proceed neat if the substrate is an oil.
-
Acid Addition: Add the 4M HCl in 1,4-Dioxane solution (5-10 eq) to the substrate at room temperature with vigorous stirring. A precipitate may form immediately.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often complete in under 30 minutes.[12][13]
-
Monitoring: Check for the completion of the reaction by TLC or LC-MS as described in Protocol 1.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. If a solid has not already formed, add anhydrous diethyl ether to the residue to precipitate the (R)-but-3-yn-2-ammonium chloride salt.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.
Workflow and Troubleshooting
A successful deprotection relies on careful execution and monitoring. The general workflow is straightforward, but awareness of potential pitfalls is crucial for optimizing yield and purity.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Guide:
-
Incomplete Reaction: If TLC or LC-MS analysis shows significant starting material remaining, the cause could be insufficient acid or low-quality (wet) reagents.[7][16]
-
Solution: Add another 1-2 equivalents of the acidic reagent and allow the reaction to stir for an additional hour. Ensure all solvents are anhydrous, as water can decrease the effective acidity.[16]
-
-
Difficulty in Precipitation: The resulting amine salt may sometimes remain as a viscous oil instead of precipitating as a solid.
-
Solution: Scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, remove the solvent completely and re-dissolve the residue in a minimal amount of methanol, then add diethyl ether to precipitate. Sonication can also be effective.
-
-
Product Purity: While these reactions are typically clean, the primary impurity is often residual starting material.
-
Solution: If the product is not sufficiently pure after precipitation, the free amine can be obtained. To do this, dissolve the salt in water, basify carefully with a base like 1M NaOH to pH >10, and extract the free amine into an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate. Note that the free (R)-but-3-yn-2-amine is a volatile liquid and should be handled with care.
-
Conclusion
The acid-mediated deprotection of this compound is a robust and high-yielding transformation critical for accessing the valuable chiral building block, (R)-but-3-yn-2-amine. Both the trifluoroacetic acid in dichloromethane and the 4M HCl in 1,4-dioxane methods provide excellent results with high fidelity in retaining the stereochemical integrity of the chiral center. The selection of a specific protocol can be tailored to the synthetic context, primarily based on the desired counter-ion of the final amine salt. By adhering to the detailed protocols and troubleshooting advice presented in this guide, researchers can confidently and efficiently perform this essential synthetic step.
References
- Fiveable. (n.d.). Acid-Labile Protecting Groups.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Kocienski, P. (n.d.). Protecting Groups. University of Leeds.
- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Protecting group.
- Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's protective groups in organic synthesis.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Wiley-VCH. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set.
- Singh, K., Singh, S., & Singh, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25036.
- Organic Chemistry Portal. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts.
- eBooks.com. (n.d.). Greene's Protective Groups in Organic Synthesis (6th ed.).
- Nanyang Technological University. (n.d.). Greene's protective groups in organic synthesis.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Falck, J. R., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Process Research & Development.
- Canavesi, R., Aprile, S., & Del Grosso, E. (2016). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS.
- Singh, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Reddit. (2023). r/OrganicChemistry - How do I remove the N-Boc protection group....
- Reddit. (2024). r/Chempros - Advice on N-boc deprotection....
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA....
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (2016). Do you know any information about propargylamine stability in air?.
- Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.
- Chem-Impex. (n.d.). (R)-(+)-3-Butyn-2-ol.
- PubChem. (n.d.). But-3-yn-2-amine.
- Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry.
- RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview.
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Application Notes and Protocols for the Synthesis of Functionalized Pyrazole and Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules. Among them, pyrazole and pyridine scaffolds are of paramount importance, frequently appearing as core structural motifs in approved drugs.[1][2][3][4] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in medicinal chemistry, found in drugs for treating conditions ranging from tuberculosis to cancer.[4][8]
The ability to efficiently synthesize and functionalize these core structures is critical for modern drug discovery. The strategic placement of various substituents on the pyrazole or pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of key synthetic methodologies for preparing functionalized pyrazole and pyridine derivatives, complete with detailed protocols, mechanistic insights, and comparative data to empower researchers in their quest for novel therapeutics.
Part 1: Synthesis of Functionalized Pyrazole Derivatives
The synthesis of the pyrazole ring is a well-established field, yet new and improved methods continue to emerge, focusing on efficiency, regioselectivity, and the introduction of diverse functional groups.[9][10] Key strategies for pyrazole synthesis include the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis), multicomponent reactions, and cycloaddition approaches.[6][11]
The Knorr Pyrazole Synthesis: A Cornerstone Methodology
The Knorr pyrazole synthesis, first reported by Ludwig Knorr, remains one of the most reliable and widely used methods for constructing the pyrazole core.[12] The reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14] The versatility of this method lies in the commercial availability of a wide variety of both starting materials, allowing for the generation of a diverse library of substituted pyrazoles.
The mechanism proceeds through the initial formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[15][16] When unsymmetrical 1,3-dicarbonyls are used, the reaction can potentially yield a mixture of regioisomers. Careful control of reaction conditions and the choice of hydrazine substituent can often influence the regiochemical outcome.[1]
Visualizing the Knorr Pyrazole Synthesis
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
Protocol 1: Synthesis of 1-Phenyl-3,5-dimethylpyrazole via Knorr Synthesis
This protocol details the synthesis of a classic disubstituted pyrazole using acetylacetone and phenylhydrazine.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (10 mmol) in ethanol (20 mL).
-
Slowly add phenylhydrazine (10 mmol) to the stirred solution. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1-phenyl-3,5-dimethylpyrazole.
Expert Insights: The use of a catalytic amount of acid is crucial for protonating a carbonyl oxygen, thereby activating it for nucleophilic attack by the hydrazine.[14][16] The final precipitation in water is an effective method for isolating the relatively nonpolar pyrazole product from the more polar solvent and byproducts.
Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions, where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. Several MCRs have been developed for the synthesis of highly functionalized pyrazoles.
A common strategy involves the reaction of an aldehyde, a ketone, and a hydrazine, often under microwave irradiation to accelerate the reaction. This approach allows for the rapid generation of diverse pyrazole libraries by varying the three components.
Protocol 2: Microwave-Assisted Three-Component Synthesis of Tetrasubstituted Pyrazoles
This protocol provides a general procedure for the rapid synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
Aryl aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Aryl ketone (e.g., Acetophenone) (1 mmol)
-
Aryl hydrazine (e.g., Phenylhydrazine) (1 mmol)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl aldehyde (1 mmol), aryl ketone (1 mmol), and aryl hydrazine (1 mmol).
-
Add ethanol (5 mL) as the solvent and glacial acetic acid (0.2 mL) as the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 100°C) for 5-15 minutes. The reaction often proceeds first to a pyrazoline intermediate which is then oxidized in a subsequent step or in situ to the pyrazole.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Trustworthiness: This method is self-validating as the formation of the highly conjugated pyrazole product is often accompanied by a distinct color change and can be easily confirmed by standard analytical techniques (NMR, MS). The efficiency of microwave-assisted synthesis often leads to higher yields and shorter reaction times compared to conventional heating.[6]
Comparative Data for Pyrazole Synthesis Methods
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Knorr Synthesis | Condensation of 1,3-dicarbonyls and hydrazines.[13][14] | 70-95% | Well-established, versatile, high yields.[12] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. |
| Multicomponent Reactions | One-pot synthesis with three or more components. | 60-90% | High efficiency, atom economy, rapid library synthesis. | Optimization of conditions for three components can be complex. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions.[6] | Often >85% | Drastically reduced reaction times, improved yields.[6] | Requires specialized microwave reactor equipment. |
Part 2: Synthesis of Functionalized Pyridine Derivatives
The pyridine ring is a fundamental scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization.[2][3] Classical methods like the Hantzsch and Guareschi-Thorpe syntheses are still widely employed, while modern techniques focus on C-H functionalization to introduce substituents directly onto a pre-formed pyridine ring.[4][17][18]
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1882, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[19][20] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[21] This method is particularly effective for preparing symmetrically substituted pyridines.[3]
Visualizing the Hantzsch Pyridine Synthesis
Caption: Key steps in the Hantzsch Dihydropyridine and Pyridine Synthesis.
Protocol 3: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol describes the synthesis of a classic Hantzsch dihydropyridine, a precursor to the corresponding pyridine.
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium hydroxide (conc., ~15 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, mix benzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (30 mL).
-
Add concentrated ammonium hydroxide dropwise with stirring. The reaction is often exothermic.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture in an ice bath. The dihydropyridine product will crystallize.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
-
Oxidation Step: To a solution of the dihydropyridine (5 mmol) in glacial acetic acid, add a suitable oxidizing agent (e.g., nitric acid or DDQ) and heat until the aromatization is complete (monitored by TLC).
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the pyridine product.
-
Collect the solid by filtration and purify by recrystallization.
Expert Insights: The oxidation of the intermediate 1,4-dihydropyridine is a critical step to achieve the final aromatic pyridine. A variety of oxidizing agents can be employed, and the choice depends on the substituents present on the ring. The stability of the dihydropyridine intermediate can vary, and in some cases, it can be isolated and characterized before oxidation.
The Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is another valuable method for constructing the pyridine ring, particularly for producing 2-pyridone derivatives.[4] It involves the condensation of a cyanoacetamide (or a related active methylene compound) with a 1,3-dicarbonyl compound in the presence of a base. Modern variations of this reaction utilize green chemistry principles, such as using ammonium carbonate in an aqueous medium.[22][23]
Protocol 4: Green Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is an environmentally friendly version of the Guareschi-Thorpe synthesis.[24]
Materials:
-
Cyanoacetamide (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ammonium carbonate (20 mmol)
-
Water
Procedure:
-
In a flask, suspend cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol) in water (20 mL).
-
Heat the mixture with stirring at 80-90°C for 2-3 hours.
-
The product often begins to precipitate from the hot reaction mixture.
-
Cool the mixture to room temperature and then in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry. The product is often pure enough for subsequent use, but can be recrystallized from water or an ethanol/water mixture if needed.
Trustworthiness: This protocol is self-validating due to its simplicity and the precipitation of the product directly from the reaction medium, which simplifies the work-up procedure significantly. The use of water as a solvent and ammonium carbonate as both the base and ammonia source makes this a highly sustainable and cost-effective method.[22]
Direct C-H Functionalization of Pyridines
While classical methods build the pyridine ring from acyclic precursors, a powerful modern strategy is the direct functionalization of C-H bonds on a pre-existing pyridine ring.[17][25] This approach is highly atom-economical and allows for late-stage modification of complex molecules. Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in developing these methodologies.[18][25]
These reactions often require a directing group to achieve regioselectivity, guiding the metal catalyst to a specific C-H bond (typically ortho to the directing group). Pyridine N-oxides are common substrates, as the N-oxide group can act as a directing group and also activates the ring towards certain transformations.[18]
Conceptual Workflow: Directed C-H Arylation
Caption: Conceptual workflow for transition-metal-catalyzed C-H functionalization.
Conclusion
The synthesis of functionalized pyrazole and pyridine derivatives is a vibrant and essential area of chemical research, directly impacting the development of new medicines and materials. The classical Knorr and Hantzsch syntheses provide robust and versatile platforms for constructing these fundamental heterocyclic cores. Concurrently, modern methodologies, including microwave-assisted multicomponent reactions and direct C-H functionalization, are pushing the boundaries of efficiency, sustainability, and molecular complexity.
For researchers in drug discovery, a deep understanding of these synthetic strategies is crucial. The ability to select the appropriate method, troubleshoot experimental challenges, and rationally design synthetic routes is key to accelerating the discovery of novel, life-saving therapeutics. This guide serves as a foundational resource, providing both the theoretical understanding and practical protocols necessary to succeed in this dynamic field.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles - Semantic Scholar. [Link]
-
Knorr pyrazole synthesis | PPTX - Slideshare. [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. [Link]
-
Pyridine: Synthesis, Swiss-ADME and Applications. - IJNRD. [Link]
-
synthesis of pyrazoles - YouTube. [Link]
-
Direct Synthesis of Pyridine Derivatives - Journal of the American Chemical Society. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine - Pharmaguideline. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Link]
-
Hantzsch pyridine synthesis - Wikipedia. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [Link]
-
C-H Functionalization of Pyridines - ResearchGate. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines - VCU. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. [Link]
-
(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. [Link]
-
Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905 - ACS Publications. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - ResearchGate. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [Link]
-
Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization - PMC - NIH. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. [Link]
-
Hantzsch pyridine synthesis - overview - ChemTube3D. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of Boc-Protected Amines in Coupling Reactions
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Boc (tert-butyloxycarbonyl) protection in their peptide coupling workflows. Here, we will address common side reactions, delve into their underlying mechanisms, and provide field-proven troubleshooting strategies and preventative protocols in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate and mitigate these challenges, ensuring the integrity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: N-Terminal Modifications
A1: This is a classic case of pyroglutamate (pGlu) formation.
The Underlying Mechanism: N-terminal glutamine (Gln), and to a lesser extent glutamic acid (Glu), can undergo an intramolecular cyclization to form pyroglutamic acid, a five-membered lactam ring.[1][2][3] This reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide (for Gln) or γ-carboxyl group (for Glu), resulting in the elimination of ammonia (-17 Da) or water (-18 Da), respectively.[2][3] This cyclization is often catalyzed by heat or the slightly basic conditions present during the coupling step, especially if there is a delay before the next amino acid is coupled.[2][4] The presence of carboxylic acids can also promote this side reaction.[4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label = "Figure 1. Pyroglutamate Formation Pathway."; fontcolor = "#5F6368"; fontsize = 10; } enddot Figure 1. Pyroglutamate Formation Pathway.
Troubleshooting & Prevention Protocol:
-
Minimize Time of Free N-Terminus: The most critical factor is to reduce the time the N-terminal Gln residue has a free α-amino group. Once the Boc group is removed, proceed immediately to the next coupling step.
-
Use Pre-activated Esters: Acylating glutaminyl peptides with pre-activated esters (e.g., pentafluorophenyl esters) is recommended as it can accelerate the coupling reaction, minimizing the window for cyclization.[4]
-
Control Temperature: Avoid elevated temperatures during coupling and deprotection steps involving the N-terminal Gln. Perform these steps at room temperature or below if the sequence is particularly prone to this side reaction.[2]
-
pH Control: While Boc-SPPS (Solid-Phase Peptide Synthesis) primarily uses acidic deprotection, the subsequent neutralization and coupling steps create a transient basic environment. In-situ neutralization protocols are preferred over pre-neutralization to minimize the time the free amine is exposed to basic conditions.[5][6]
Category 2: Backbone Cyclization & Truncation
A2: You are likely experiencing "traceless" diketopiperazine (DKP) formation.
The Underlying Mechanism: Diketopiperazine formation is an intramolecular cyclization of a dipeptide unit, which cleaves the peptide from the resin support.[7] This results in a six-membered cyclic dipeptide that is washed away during synthesis, leading to a lower yield of the final product without a corresponding impurity peak in the crude analysis—hence the term "traceless".[7]
This side reaction is highly sequence-dependent.[8] Dipeptides with proline at the second position (from the C-terminus) are exceptionally susceptible because proline's rigid structure favors the cis-amide bond conformation required for cyclization.[7][9] Glycine is also problematic due to its lack of steric hindrance.[8] The reaction is catalyzed by the basic conditions used for neutralization after Boc deprotection, which increases the nucleophilicity of the N-terminal amine of the dipeptidyl-resin.[7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label = "Figure 2. DKP Formation and Troubleshooting Flow."; fontcolor = "#5F6368"; fontsize = 10; } enddot Figure 2. DKP Formation and Troubleshooting Flow.
Troubleshooting & Prevention Protocol:
-
Utilize In-Situ Neutralization: This is the most effective strategy.[6] By adding the neutralizing base (e.g., DIPEA) simultaneously with the activated amino acid, the liberated free amine is immediately acylated, preventing it from cyclizing.
-
Couple as a Dipeptide: For highly problematic sequences (e.g., X-Pro), synthesize the Boc-AA₂-AA₁-OH dipeptide separately in solution and then couple it to the resin-bound amino acid. This completely bypasses the vulnerable dipeptidyl-resin intermediate.[7][10]
-
Lower the Temperature: Reducing the temperature during the coupling step of the third amino acid can decrease the rate of the cyclization side reaction.[6][7]
-
Choice of Resin (for Fmoc-SPPS context, but relevant principle): While this guide focuses on Boc-SPPS, it's worth noting that in Fmoc synthesis, sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin are used to physically obstruct the N-terminal amine from attacking the ester linkage to the resin, thus suppressing DKP formation.[7] The principle of steric hindrance is a key takeaway.
Category 3: Side-Chain Modifications
A3: You are observing aspartimide formation and its subsequent byproducts.
The Underlying Mechanism: Aspartimide formation is a notorious side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[5][11] Under both acidic and basic conditions, the backbone amide nitrogen of the residue following Asp can attack the side-chain β-carboxyl group (even when protected as a tert-butyl ester), forming a five-membered succinimide ring known as an aspartimide.[11][12]
This aspartimide intermediate is unstable and can be attacked by nucleophiles.
-
Ring-opening by water/hydroxide leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer. Critically, the aspartimide intermediate is prone to racemization, so both L- and D-isomers of both peptides can be formed.[12][13]
-
In Fmoc synthesis, ring-opening by piperidine (the deprotection reagent) leads to piperidide adducts.[5][11] While piperidine is not used in Boc-SPPS, other nucleophiles present can form adducts.
Troubleshooting & Prevention Strategies:
-
Choice of Protecting Group: The standard Boc-Asp(OtBu)-OH is susceptible. Using a bulkier side-chain protecting group, such as the cyclohexyl ester (OcHex), has been shown to significantly reduce aspartimide formation under both acidic and basic conditions compared to the benzyl ester (OBzl), a common protecting group in older Boc strategies.[5][14] The increased steric hindrance makes the side-chain carbonyl less accessible to nucleophilic attack.
-
Backbone Protection (Advanced Strategy): In Fmoc chemistry, a proven strategy is to use a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid following the aspartic acid.[5][11] These groups prevent the necessary geometry for the backbone amide to attack the side chain. While less common in standard Boc protocols, this principle can be applied in challenging syntheses.
-
Optimize Cleavage Conditions: In Boc chemistry, cleavage is performed with strong acids like HF or TFMSA. Aspartimide formation can occur during this step. Using the more sterically hindered cyclohexyl ester for aspartyl protection can reduce imide formation by over 170-fold compared to benzyl esters during base treatment and also shows improvement under acidic cleavage conditions.[14]
| Side-Chain Protecting Group (Asp) | Propensity for Aspartimide Formation | Rationale |
| Benzyl ester (OBzl) | High | Less sterically hindered, more susceptible to nucleophilic attack.[14] |
| tert-Butyl ester (OtBu) | Moderate | Standard protection; offers some steric bulk but is still vulnerable in problematic sequences.[12] |
| Cyclohexyl ester (OcHex) | Low | Increased steric bulk effectively shields the side-chain carbonyl from intramolecular attack.[5][14] |
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups for Aspartimide Prevention.
A4: Arginine's highly basic guanidinium side chain requires robust protection to prevent side reactions like lactam formation and guanidinylation.
The Underlying Mechanism & Solutions:
-
δ-Lactam Formation: During the activation of a Boc-Arg(Pbf)-OH or Boc-Arg(Pmc)-OH derivative for coupling, the carboxyl group can react intramolecularly with the guanidinium side chain. This leads to the formation of a δ-lactam, a neutral and unreactive species that terminates the peptide chain. Revisiting the nitro (NO₂) protecting group has shown that it effectively prevents δ-lactam formation.[15]
-
Guanidinylation: Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the unprotected N-terminus of the growing peptide chain to form a guanidinium moiety. This side reaction irreversibly caps the peptide. This can be avoided by pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin. In Boc-based protocols, using an in-situ neutralization protocol also suppresses this side reaction.[5]
-
Protecting Group Removal: Arylsulfonyl protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), commonly used in Fmoc chemistry but also seen in some Boc strategies, can be difficult to remove completely, especially in peptides with multiple arginine residues.[16] The older Tosyl (Tos) group, common in Boc chemistry, is removed by HF but can modify tryptophan residues during cleavage.[17] Careful selection of scavengers during the final cleavage is critical.
Recommended Arginine Protection for Boc-SPPS:
-
Boc-Arg(Tos)-OH: A classic choice. The Tosyl group is stable to TFA but is removed during the final HF cleavage. Requires appropriate scavengers (e.g., thioanisole) to prevent side reactions with other residues like Trp.[17]
-
Boc-Arg(NO₂)-OH: An older protecting group that is being re-evaluated. It is very effective at preventing δ-lactam formation during coupling.[15] Removal requires specific reduction conditions (e.g., SnCl₂) or strong acids.[15]
References
- (Reference not directly used, placeholder for numbering consistency)
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
St. Fleur, T., & de Graaf, C. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]
-
Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18. Retrieved from [Link]
-
Gao, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46436–46447. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
Gao, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
-
Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 286(45), 39470-39476. Retrieved from [Link]
- (Reference not directly used, placeholder for numbering consistency)
-
Bedford, J., et al. (1994). Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy. International Journal of Peptide and Protein Research, 44(1), 1-8. Retrieved from [Link]
-
Williams, E. R., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(30), 8345–8355. Retrieved from [Link]
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
-
Zhang, W., & Zhang, W. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11855. Retrieved from [Link]
- (Reference not directly used, placeholder for numbering consistency)
- Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme. (General reference for peptide chemistry principles).
-
Siharath, T., et al. (2018). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. Food Chemistry, 245, 1044-1050. Retrieved from [Link]
- (Reference not directly used, placeholder for numbering consistency)
-
El-Faham, A., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2898. Retrieved from [Link]
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
- (Reference not directly used, placeholder for numbering consistency)
Sources
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 14. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Technical Support Center: Purification of Chiral Propargylamines
Welcome to the Technical Support Center for the Purification of Chiral Propargylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the unique challenges encountered during the purification of these critical chiral building blocks. Chiral propargylamines are foundational scaffolds in numerous pharmaceuticals, and their enantiomeric purity is paramount to therapeutic efficacy and safety.[1][2]
This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your purification processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts in the purification of chiral propargylamines.
Q1: What is the primary challenge in purifying chiral propargylamines?
The core challenge lies in separating enantiomers, which have identical physical properties in an achiral environment.[3] The basic nature of the amine functional group can also lead to undesirable interactions with silica-based stationary phases in chromatography, causing poor peak shapes.[1][4] Furthermore, the potential for racemization under harsh conditions necessitates careful method development.[5]
Q2: Which purification technique is most suitable for my chiral propargylamine?
The optimal technique depends on the scale of your purification, the inherent properties of your compound, and the desired level of enantiomeric excess (ee).
-
Analytical to Semi-Preparative Scale (<1 g): Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice due to their high resolution and established protocols.[6]
-
Preparative to Process Scale (>1 g): Diastereomeric salt crystallization is often more cost-effective and scalable.
-
Biocatalytic Approaches: Enzymatic kinetic resolution can be highly selective and environmentally friendly, particularly for specific substrates.
Below is a decision-making workflow to guide your selection:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Overcoming Steric Hindrance with tert-Butyl Protecting Groups
Welcome to the technical support center for managing tert-butyl (t-Bu) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance during the attachment and removal of t-Bu ethers and esters.
The tert-butyl group is a cornerstone of modern organic synthesis, prized for its bulk and specific acid liability.[1] However, its significant steric profile, while beneficial for directing reactions and providing stability, can also be the source of considerable experimental challenges. This resource provides field-proven insights and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my tert-butylation of a hindered secondary or tertiary alcohol failing?
This is a classic challenge where the steric bulk of both the substrate and the protecting group precursor clash. Standard acid-catalyzed addition of isobutylene often fails.
-
Underlying Cause: The reaction typically proceeds via formation of a tert-butyl cation, which is then attacked by the alcohol.[2] In a sterically congested environment, the alcohol's approach to the electrophile is severely restricted.
-
Recommended Solution: Switch to a more reactive tert-butyl source. Using di-tert-butyl dicarbonate (Boc₂O) with a mild Lewis acid catalyst like Mg(ClO₄)₂ or Er(OTf)₃ can facilitate the protection of even hindered alcohols under gentle conditions.[3]
-
Expert Tip: Ensure your reaction is strictly anhydrous. Water can compete with the alcohol for the activated Boc₂O or the tert-butyl cation, leading to decomposition of the reagent and low yields.
Q2: I'm trying to deprotect a t-butyl ether, but the reaction is sluggish or incomplete. Why?
While t-butyl ethers are known for their acid lability, steric hindrance around the ether linkage can shield it from protonation, slowing down the cleavage reaction.
-
Underlying Cause: The deprotection mechanism requires an initial protonation of the ether oxygen.[4] If bulky neighboring groups prevent efficient access by the acid, the reaction rate will drop significantly.
-
Troubleshooting Steps:
-
Increase Acid Strength: If you are using a mild acid like aqueous phosphoric acid, switching to a stronger acid like trifluoroacetic acid (TFA), typically in a 1:1 mixture with dichloromethane (DCM), is the standard approach.[5][6]
-
Increase Temperature: For particularly stubborn cases, gentle heating (e.g., to 40 °C) can provide the necessary activation energy. However, this must be done cautiously to avoid side reactions. Monitor progress closely by TLC or LC-MS.
-
Use a Lewis Acid: Lewis acids such as Zinc Bromide (ZnBr₂) or Cerium(III) Chloride with Sodium Iodide (CeCl₃·7H₂O/NaI) can be effective for cleaving sterically hindered t-butyl ethers under non-protic conditions.[3][7]
-
Q3: My molecule contains both a t-butyl ester and an N-Boc group. How can I selectively cleave the ester?
This is a common and critical challenge in peptide and complex molecule synthesis. While both groups are acid-labile, the N-Boc group is generally more sensitive to acid.[5][8] However, selective ester cleavage is achievable with the right choice of reagents.
-
Underlying Cause: The kinetic lability of the N-Boc group is typically higher than that of the t-butyl ester. Standard strong acid conditions (e.g., >20% TFA) will often remove both.
-
Authoritative Solution: A well-established method for this transformation is the use of a CeCl₃·7H₂O–NaI system in refluxing acetonitrile.[9] This protocol has been shown to be highly selective for the t-butyl ester in the presence of N-Boc groups. Another effective Lewis acid system is ZnBr₂ in DCM, which also favors cleavage of the t-butyl ester.[7][8]
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems in a cause-and-solution format.
Problem 1: Incomplete Deprotection of a t-Butyl Ester/Ether
-
Symptom: TLC/LC-MS analysis shows significant remaining starting material after the expected reaction time.
-
Logical Analysis Workflow: The troubleshooting process for this issue can be visualized as a decision tree.
Caption: Troubleshooting workflow for incomplete t-butyl deprotection.
Problem 2: Observation of Unexpected Side Products
-
Symptom: Multiple new spots on TLC or peaks in LC-MS that do not correspond to the desired product.
-
Primary Cause: The highly reactive tert-butyl cation generated during deprotection can act as an alkylating agent on other nucleophilic sites within the molecule or on scavengers.[10][11] This is particularly problematic with electron-rich aromatic rings or unprotected thiols.
-
Solution: Cation Scavengers: Always include a cation scavenger in your deprotection cocktail.
Scavenger Typical Concentration Target Nucleophile Triisopropylsilane (TIS) 2-5% (v/v) General purpose, reduces cation Water 2-5% (v/v) Hydrates cation to t-butanol Anisole / Thioanisole 2-5% (v/v) Protects tryptophan, methionine 1,2-Ethanedithiol (EDT) 2-5% (v/v) Protects cysteine, scavenges cations A standard "cocktail" for robust deprotection is 95% TFA, 2.5% TIS, and 2.5% Water.[5]
Problem 3: Degradation of the Target Molecule
-
Symptom: Low recovery of desired product with evidence of decomposition (e.g., charring, baseline material on TLC).
-
Primary Cause: The harsh acidic conditions required for t-butyl cleavage are destroying other sensitive functional groups in your molecule.[12]
-
Solution: Milder Deprotection Methods:
-
Aqueous Phosphoric Acid: This is an effective and environmentally benign reagent for deprotecting t-butyl groups while leaving many other groups like Cbz carbamates, benzyl esters, and TBDMS ethers intact.[3][13]
-
Catalytic Radical Cation: A novel method uses tris(4-bromophenyl)aminium radical cation ("Magic Blue") with triethylsilane to mediate a very mild deprotection under neutral conditions.[12]
-
Lewis Acids: As mentioned, reagents like ZnBr₂ can cleave t-butyl esters and ethers under conditions much milder than strong Brønsted acids.[7][14]
-
Key Experimental Protocols
Protocol 1: Protection of a Sterically Hindered Alcohol
(Based on the method by Bartoli et al.)[3]
-
Preparation: To a solution of the hindered alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv).
-
Initiation: Add Magnesium perchlorate (Mg(ClO₄)₂, 0.2 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting alcohol is consumed (typically 4-12 hours).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a t-Butyl Ester with ZnBr₂
(Adapted from Wu et al.)[8]
-
Preparation: Dissolve the t-butyl ester substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Add Zinc Bromide (ZnBr₂, 5.0 equiv) to the solution. The mixture will be a suspension.
-
Reaction: Stir the suspension vigorously at room temperature for 24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with a 1M HCl solution to remove zinc salts. Follow with a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting carboxylic acid by an appropriate method (crystallization or chromatography).
Visualizing the Deprotection Mechanism
The acid-catalyzed cleavage of a tert-butyl ether proceeds through a stable carbocation intermediate.
Caption: Mechanism of acid-catalyzed t-butyl ether deprotection.
References
-
tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ACS Publications. [Link]
-
t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearson. [Link]
-
Protection of Alcohols. Chemistry LibreTexts. [Link]
-
Protection of alcohols (video). Khan Academy. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. [Link]
-
I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? ResearchGate. [Link]
-
Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. YouTube. [Link]
-
Protecting Groups. K.C. Nicolaou Research Group, Rice University. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Greene's protective groups in organic synthesis. Nanyang Technological University. [Link]
-
A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. tert-Butyl Ethers [organic-chemistry.org]
- 4. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
Technical Support Center: Selective Protection of Polyamines
Welcome to the technical support center for polyamine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively protecting polyamine scaffolds. Polyamines, with their multiple nucleophilic amino groups of similar reactivity, present a significant synthetic challenge. Achieving regioselective modification requires a robust and well-planned protecting group strategy.
This document moves beyond simple protocols to explain the why behind the how, providing troubleshooting guides for common experimental hurdles and answering frequently asked questions to build a foundational understanding.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of selectively protected polyamines. Each entry is formatted as a question and answer, providing insights into the root cause and offering detailed corrective protocols.
Q1: Why am I getting a mixture of mono-, di-, and poly-protected products when I only want to protect one primary amine?
Answer: This is the most common challenge in polyamine chemistry and stems from the similar nucleophilicity and pKa values of the terminal primary amino groups. In symmetric polyamines like spermine, the two primary amines are chemically equivalent, while in asymmetric polyamines like spermidine, their reactivity is still very close. Simply adding one equivalent of a protecting agent like Di-tert-butyl dicarbonate (Boc₂O) often results in a statistical mixture of products.
The key to achieving mono-protection is to control the reaction kinetics. By slowing down the reaction and the rate of reagent addition, you favor the initial protection event and minimize the chance of a second, third, or fourth protection occurring on the same molecule.
Core Principles at Play:
-
Reactivity vs. Basicity: Primary amines are generally more sterically accessible and reactive than the internal secondary amines. However, the primary amines at either end of a polyamine chain have very similar reactivity, making selective mono-protection difficult.[1][2][3][4]
-
Stoichiometric Control: Precise control over the amount of protecting agent is crucial, but often insufficient on its own due to the statistical nature of the reaction.
-
Kinetic vs. Thermodynamic Control: Slow addition of the reagent at a reduced temperature favors kinetic control, enhancing the probability of a single reaction per molecule before it can react again.
Experimental Protocol: Achieving N¹-Mono-Boc-Protection of Spermidine
This protocol is optimized to favor the formation of the mono-protected product by carefully controlling reaction conditions.
-
Preparation:
-
Dissolve spermidine (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or a methanol/CH₂Cl₂ mixture in a round-bottom flask equipped with a magnetic stirrer. Use a sufficient volume of solvent to ensure complete dissolution.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Preparation:
-
In a separate flask, prepare a dilute solution of Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in the same solvent as the spermidine. Using slightly less than one equivalent helps to minimize di-protection.
-
-
Slow Addition:
-
Using a syringe pump, add the Boc₂O solution to the stirred spermidine solution dropwise over a period of 4-6 hours. A slow, controlled addition is the most critical parameter for success.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the starting material is consumed (or an optimal product ratio is achieved), quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
The crude product will be a mixture. Purify via column chromatography on silica gel using a gradient elution, starting with CH₂Cl₂ and gradually increasing the polarity with methanol and a small amount of ammonium hydroxide to ensure the amines remain deprotonated.
-
Data Summary: Polyamine Reactivity
The subtle differences in basicity influence the nucleophilicity of the nitrogen atoms in spermidine.
| Amino Group in Spermidine | Type | Approximate pKa | Relative Nucleophilicity | Steric Hindrance |
| N¹ (propyl end) | Primary | ~10.9 | High | Low |
| N⁴ (internal) | Secondary | ~10.1 | Moderate | Moderate |
| N⁸ (butyl end) | Primary | ~10.8 | High | Low |
Note: pKa values are approximate and can vary with solvent and temperature.
Diagram: Reaction Pathway for Spermidine Protection
This diagram illustrates the desired mono-protection pathway versus the undesired over-protection side reactions.
Caption: Desired vs. undesired polyamine protection pathways.
Q2: My Cbz group won't come off with H₂/Pd-C, or the reaction is extremely sluggish. What is causing this?
Answer: Failure of a catalytic hydrogenation for Carboxybenzyl (Cbz) group removal is a classic troubleshooting scenario. While seemingly straightforward, this reaction is highly susceptible to catalyst poisoning. The palladium catalyst is sensitive to a variety of functional groups and impurities that can coordinate to its surface and inhibit its activity.
Common Causes for Catalyst Inactivation:
-
Sulfur-Containing Compounds: Even trace amounts of sulfur (from thiols, thioethers, or sulfoxides) can irreversibly poison the palladium catalyst. Ensure all reagents and solvents are sulfur-free.
-
Basic Nitrogen Heterocycles: Some nitrogen-containing heterocycles can act as ligands, binding to the palladium surface and reducing its efficacy.
-
Halides: While less common, high concentrations of halide ions can sometimes interfere with the reaction.
-
Inadequate Catalyst Quality or Handling: The catalyst itself may be old or have been improperly handled (e.g., exposed to air for extended periods). Dry Pd/C can be pyrophoric and its activity diminishes with oxidation.[8]
If catalyst poisoning is suspected, an alternative deprotection strategy is required. Transfer hydrogenation is an excellent choice as it often succeeds where direct hydrogenation fails and does not require specialized pressure equipment.[9]
Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation
-
Setup:
-
Dissolve the Cbz-protected polyamine (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Add Palladium on carbon (10% Pd/C, ~10-20 mol% by weight).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Hydrogen Donor Addition:
-
Add a hydrogen donor such as ammonium formate (HCOONH₄, 5-10 eq) or 1,4-cyclohexadiene (3-5 eq) to the reaction mixture.
-
Safety Note: The reaction can be exothermic and may generate gas. Ensure proper venting.
-
-
Reaction:
-
Heat the mixture gently to 40-60 °C. The reaction is typically much faster than standard hydrogenation.
-
Monitor the reaction by TLC or LC-MS. The deprotected amine will have a much lower Rf and will be baseline on a non-polar system. The byproduct, toluene, is volatile.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and volatile byproducts. The product is often obtained as an ammonium salt if ammonium formate was used, which can be removed by an appropriate aqueous workup or purification.
-
Diagram: Orthogonal Deprotection Strategy
This workflow demonstrates the power of using orthogonal protecting groups, where one group can be removed without affecting others.[10][11][12][13]
Caption: Sequential deprotection of an orthogonally protected polyamine.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best orthogonal protecting group strategy for my synthesis?
Answer: The selection of a protecting group strategy is arguably the most critical decision in planning your synthesis. An "orthogonal" set of protecting groups are those that can be removed under distinct chemical conditions without affecting the others.[10][11][13][14] The ideal strategy depends entirely on your target molecule and planned synthetic route.
Decision Framework:
-
Analyze Your Target: What functional groups are present in your final molecule? Is it sensitive to strong acid, strong base, or catalytic hydrogenation? The stability of your final product dictates which deprotection methods are off-limits for the final step.
-
Map Your Synthesis: What reactions will you perform on the protected polyamine? If you plan to do a reaction under basic conditions, you cannot use a base-labile protecting group like Fmoc on a nitrogen you wish to remain protected.
-
Consider the Polyamine Structure: For symmetric polyamines like spermine, you may need a strategy that allows for differentiation of the two primary amines, such as an Aloc/Nosyl protection scheme.[10][11] For asymmetric polyamines like spermidine, the goal is often to differentiate all three amines (N¹, N⁴, N⁸).
-
Review Common Orthogonal Sets: Familiarize yourself with the most common groups and their cleavage conditions.
Table: Common Orthogonal Protecting Groups for Polyamines
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA) | Strong Acid (TFA, HCl)[8][15][16][17] | Cbz, Fmoc, Alloc |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂/Pd-C)[9][18][19] | Boc, Fmoc, Alloc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, base | Base (e.g., 20% Piperidine in DMF)[20][21] | Boc, Cbz, Alloc |
| Allyloxycarbonyl | Alloc | Alloc-Cl, base | Pd(0) catalyst and scavenger (e.g., PhSiH₃)[10][11] | Boc, Cbz, Fmoc |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Ns-Cl, base | Thiol and base (e.g., thiophenol/K₂CO₃)[10][11] | Boc, Cbz, Alloc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Dde-OH | 2% Hydrazine in DMF[22][23] | Boc, Cbz, Fmoc |
Q2: What are the best analytical techniques for monitoring my polyamine protection and deprotection reactions?
Answer: Effective and timely reaction monitoring is essential to prevent over-reaction, minimize side products, and determine reaction endpoints. A multi-technique approach is often best.
-
Thin Layer Chromatography (TLC): This is the workhorse for rapid, qualitative analysis. It's excellent for visualizing the consumption of starting material and the appearance of new spots. Staining with ninhydrin is highly effective, as it will stain any free primary or secondary amines purple, allowing you to see if your protection was successful (product won't stain) or if your deprotection is complete (product will stain brightly).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction mixture.[24] It can separate starting materials, intermediates, products, and byproducts, allowing you to calculate conversion and purity. It is particularly useful for optimizing reaction conditions to maximize the yield of the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for reaction monitoring.[6][7] It provides both separation (like HPLC) and mass information. You can confirm the exact mass of your expected product in the reaction mixture, which is invaluable for identifying products and troubleshooting unexpected outcomes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of your final, purified protected polyamine.
Workflow: Analytical Monitoring of a Reaction
Caption: A typical analytical workflow for monitoring a polyamine modification reaction.
References
-
P. H. Weinreb, et al. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Publications. [Link]
-
P. H. Weinreb, et al. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Publications. [Link]
-
R. J. Bergeron, et al. (1995). Protecting-group strategies for the synthesis of N 4-substituted and N 1,N 8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
J. M. Lipshutz, et al. (2001). Selective Cleavage of Cbz-Protected Amines. American Chemical Society. [Link]
-
S. Adimurthy, et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
V. V. V. Appella, et al. (2011). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. PubMed Central. [Link]
-
M. Berndt, et al. (2018). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. NIH. [Link]
-
P. H. Weinreb, et al. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Publications. [Link]
-
M. Pittelkow, et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
B. Lu, et al. (2022). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. PubMed Central. [Link]
-
T. Hyotylainen, et al. (2011). Polyamine analysis by LC-MS. PubMed. [Link]
-
T. Hyotylainen, et al. (2011). Polyamine Analysis by LC-MS. Springer Nature Experiments. [Link]
-
Wikipedia. (n.d.). Poly(amidoamine). Wikipedia. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
M. Pittelkow, et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
B. Lu, et al. (2022). Polyamine Detection Methods. Encyclopedia MDPI. [Link]
-
A. V. Dolganov, et al. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. [Link]
-
A. U. S. Al-chalabi, et al. (2023). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A. Amsoms, et al. (2003). An efficient synthesis of orthogonally protected spermidine. ResearchGate. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. [Link]
-
M. F. Hasan, et al. (2021). Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions. MDPI. [Link]
-
S. Scholl, et al. (2023). An Undefined Interaction between Polyamines and Heat Shock Proteins Leads to Cellular Protection in Plasmodium falciparum and Proliferating Cells in Various Organisms. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts. [Link]
-
R. A. Casero, Jr., et al. (2018). Targeting polyamine metabolism for cancer therapy and prevention. PubMed Central. [Link]
-
Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]
-
A. Isidro-Llobet, et al. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
L. M. T. Stewart, et al. (2019). Polyamine catabolism and oxidative damage. PubMed Central. [Link]
-
Reddit. (2019). Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
S. K. Singh, et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PubMed Central. [Link]
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Technical Support Center: Optimizing Terminal Alkyne Functionalization
Welcome to the Technical Support Center for Terminal Alkyne Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the synthesis and modification of molecules containing terminal alkynes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Product Yield in Cross-Coupling Reactions (e.g., Sonogashira)
Question: My Sonogashira reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve it?
Answer: Low or no yield in a Sonogashira coupling can be attributed to several factors. A systematic approach to troubleshooting is the most effective strategy.
-
Catalyst and Reagent Integrity: The health of your catalyst and reagents is paramount.
-
Catalyst Decomposition: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[1] To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[1]
-
Reagent Purity: Impurities in your starting materials (aryl halide, alkyne), solvent, or base can poison the catalyst.[1] Always use high-purity reagents. If you suspect impurities, consider purifying your starting materials. The amine base is particularly susceptible to oxidation and moisture; distilling it before use can be beneficial.[1]
-
-
Reaction Conditions:
-
Temperature: While heating can be necessary, excessive temperatures can accelerate catalyst decomposition.[1] Monitor your reaction temperature carefully.
-
Solvent: The choice of solvent can significantly impact reaction efficiency by affecting the solubility of reactants and catalysts.[2] Common solvents for Sonogashira reactions include toluene, DMF, and THF, often mixed with an amine base.[3][4] If solubility is an issue, a different solvent system may be required.
-
Base: The base is crucial for the reaction. Ensure it is anhydrous and of high quality.[1]
-
-
Substrate Reactivity:
-
Inactive Halide: If you are using a particularly inactive aryl halide, the reaction may require a more active catalyst system or harsher conditions.[4] Consider using a more electron-rich phosphine ligand to enhance the catalytic activity.
-
Issue 2: Preponderance of Alkyne Homocoupling (Glaser Coupling)
Question: My reaction is producing a significant amount of homocoupled alkyne (a symmetrical 1,3-diyne) instead of my desired cross-coupled product. How can I suppress this side reaction?
Answer: The homocoupling of terminal alkynes, often referred to as the Glaser coupling, is a common side reaction in many copper-catalyzed or co-catalyzed reactions like the Sonogashira coupling.[3][4] Here are several strategies to minimize this unwanted pathway:
-
Minimize Oxygen: The presence of oxygen can promote the oxidative homocoupling of the copper acetylide intermediate.[5] Maintaining a rigorously inert atmosphere is crucial.[1]
-
Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) co-catalyst can help reduce the rate of homocoupling.[1][4]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1][4]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is often to switch to a copper-free Sonogashira protocol.[1] Numerous copper-free methods have been developed specifically to circumvent the issue of Glaser coupling.[6]
Issue 3: Difficulty with Silyl Protecting Group Removal
Question: I am having trouble deprotecting my silyl-protected alkyne without affecting other functional groups in my molecule. What are the best practices for selective deprotection?
Answer: Silyl groups are excellent protecting groups for terminal alkynes, but their removal requires careful consideration of the overall molecular structure. The stability of silyl ethers varies, which can be exploited for selective deprotection.[7]
-
Choosing the Right Reagent:
-
TBAF (Tetrabutylammonium fluoride): This is the most common reagent for removing most silyl groups.[7][8] However, its reactivity can be tuned by the choice of solvent and the presence of water.
-
K₂CO₃/MeOH: For less sterically hindered silyl groups like trimethylsilyl (TMS), a milder method using potassium carbonate in methanol can be effective and selective.[9]
-
AgF/MeOH: For more robust groups like triisopropylsilyl (TIPS), silver fluoride in methanol has been shown to be an efficient and mild deprotection method.[10][11]
-
-
Selective Deprotection Strategies:
-
In a molecule with multiple silyl groups of varying steric bulk (e.g., TMS and TIPS), it is possible to selectively remove the less hindered group. For example, a TMS group can often be removed with K₂CO₃/MeOH while leaving a TIPS group intact.[9]
-
Careful control of reaction conditions (temperature, reaction time, and equivalents of reagent) is crucial for achieving high selectivity.
-
Here is a general guide to the stability of common silyl protecting groups: TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)
| Protecting Group | Common Deprotection Reagents | Relative Stability |
| TMS | K₂CO₃/MeOH, TBAF, mild acid | Least Stable |
| TIPS | TBAF, AgF/MeOH | More Stable |
| TBS/TBDPS | TBAF, HF-Pyridine | Most Stable |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between terminal and internal alkynes in terms of reactivity?
A1: The primary difference lies in the presence of an acidic proton on the sp-hybridized carbon of a terminal alkyne (pKa ≈ 25).[12][13] This acidity allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion.[13][14] This anion is a powerful tool for forming new carbon-carbon bonds, a reaction not possible with internal alkynes which lack this acidic proton.[14][15] Internal alkynes, on the other hand, are generally less reactive in addition reactions compared to terminal alkynes.
Q2: How do I choose the optimal solvent and base for my alkyne functionalization reaction?
A2: The choice of solvent and base is highly dependent on the specific reaction and substrates. For palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF or THF are common, often in combination with an amine that can also act as a base (e.g., triethylamine, diisopropylamine).[2][4] The base not only neutralizes the HX byproduct but also plays a role in the catalytic cycle.[2] For reactions involving the formation of an acetylide anion for subsequent alkylation, a strong base like sodium amide (NaNH₂) in a non-protic solvent is typically used.[13] Systematic variation of solvents and bases is often necessary to find the optimal conditions for a new transformation.[16]
Q3: What are the limitations of "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) that I should be aware of?
A3: While CuAAC is a powerful and widely used reaction, it has some limitations:
-
Copper Toxicity: The copper catalyst can be toxic to biological systems, which can be a concern in bioconjugation applications.[17]
-
Catalyst Removal: Removing the copper catalyst from the final product can be challenging.[17]
-
Alkyne Homocoupling: Under certain conditions, especially at higher temperatures, the terminal alkyne can undergo homocoupling as a side reaction.[18]
-
Reagent Availability: While becoming more common, some specialized azide or alkyne reagents may not be commercially available and require custom synthesis.[17]
Q4: How can I monitor the progress of my alkyne functionalization reaction?
A4: Several analytical techniques can be used to monitor your reaction:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the consumption of starting materials and the formation of products.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides information on the components of the reaction mixture and their relative amounts.[19]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis of a wide range of compounds.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis by adding an internal standard.[19]
Section 3: Experimental Protocols & Visual Guides
General Protocol for a Sonogashira Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas the solvent (e.g., toluene/triethylamine 3:1 v/v) by bubbling with argon or nitrogen for at least 30 minutes.[1]
-
Use high-purity aryl halide, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and copper(I) iodide.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the degassed solvent via syringe.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or another appropriate analytical method.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting Flowchart for Low Yield in Sonogashira Coupling
Caption: A flowchart for troubleshooting low yield in Sonogashira coupling reactions.
Key Factors Influencing Terminal Alkyne Functionalization
Caption: Key parameters for optimizing terminal alkyne functionalization reactions.
References
-
Development of optimized conditions for Glaser-Hay bioconjugations. PubMed. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health. [Link]
-
Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. ACS Publications. [Link]
-
Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. National Institutes of Health. [Link]
-
Alkyne Functional Group & Reactions | Overview & Examples. Study.com. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. ResearchGate. [Link]
-
Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health. [Link]
-
Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. National Institutes of Health. [Link]
-
(PDF) Recent Advances in the Functionalization of Terminal and Internal Alkynes. ResearchGate. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. [Link]
-
The stereo-divergent functionalization of alkynes: a comprehensive review. National Institutes of Health. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. SciSpace. [Link]
-
The origin of regioselectivity in Cu-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides. Royal Society of Chemistry. [Link]
-
What is the best procedure for Sonogashira coupling? ResearchGate. [Link]
-
Terminal Alkyne Coupling Reactions Through a Ring: Effect of Ring Size on Rate and Regioselectivity. National Institutes of Health. [Link]
-
The Sonogashira Coupling. University of Connecticut. [Link]
-
Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. National Institutes of Health. [Link]
-
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Publications. [Link]
-
The stereo-divergent functionalization of alkynes: a comprehensive review. Royal Society of Chemistry. [Link]
-
Reactions of Alkynes. Organic Chemistry Tutor. [Link]
-
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Academics and Journals. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
-
Terminal Alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]
-
A Short Note On Alkynes:Terminal Vs Internal. Unacademy. [Link]
-
Terminal Alkyne in Suzuki Coupling. Chemistry Stack Exchange. [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
-
Alkyne Reactions Products and Shortcuts. YouTube. [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Deprotection of Silyl Ethers. Gelest. [Link]
-
Alkyne Reactions: Coupling, Polymerisation, Examples. StudySmarter. [Link]
-
Practice Problem: Reaction of a Terminal Alkyne. YouTube. [Link]
-
Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. University of Calgary. [Link]
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Troubleshooting low conversion rates in Sonogashira cross-coupling
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low conversion rates, encountered during their experiments. The following question-and-answer format provides in-depth explanations and actionable protocols to get your reactions back on track.
Initial Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a systematic approach to troubleshooting. Low conversion can stem from multiple sources, and a logical workflow can help isolate the root cause efficiently.
Caption: General troubleshooting workflow for low Sonogashira conversion.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no product yield. What are the first things I should check?
A: When a Sonogashira reaction fails, it's crucial to systematically verify the integrity of your reagents and conditions, as the catalytic system is sensitive to several factors.
-
Catalyst and Reagent Integrity:
-
Copper Co-catalyst Quality: Copper(I) iodide (CuI) can degrade over time through oxidation. It should ideally be a white to light tan powder. If it is significantly green or brown, its activity may be compromised.
-
Reagent Purity: Impurities in the aryl halide, alkyne, solvent, or base can poison the catalyst.[1] Ensure all reagents are of high purity; purification of starting materials may be necessary. The amine base is particularly critical and should be anhydrous and free of oxidation. Consider distilling liquid amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) before use.[3]
-
Reaction Conditions:
-
Inert Atmosphere: This is arguably the most critical factor. The Pd(0) catalyst is readily oxidized by oxygen, leading to deactivation. Furthermore, oxygen promotes the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in copper-mediated Sonogashira couplings.[1][2][4] It is essential to thoroughly degas your solvent(s) and run the entire reaction under a positive pressure of an inert gas like argon or nitrogen.[1][5]
-
Temperature: The optimal temperature depends on the reactivity of your substrates. While reactive aryl iodides can couple at room temperature, less reactive aryl bromides often require heating.[2] For very unreactive aryl chlorides, higher temperatures and specialized catalyst systems are typically necessary.[6][7]
-
A failed reaction with no obvious cause often points to an issue with the inert atmosphere. See Protocol 2 for a robust solvent degassing procedure.
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A: The formation of a black precipitate, known as "palladium black," is a visual indicator of palladium catalyst decomposition and agglomeration.[1][8] The active, soluble Pd(0) complex has precipitated out of solution as metallic palladium, rendering it catalytically inactive.
Causality & Prevention:
-
Presence of Oxygen: This is the most common cause. Traces of oxygen can oxidize the Pd(0) catalyst, leading to instability and precipitation.
-
Solution: Implement rigorous anaerobic techniques. Use Schlenk lines or a glovebox, and ensure your solvents are thoroughly degassed immediately before use.[1]
-
-
Impurities: As mentioned in Q1, impurities in reagents or solvents can poison the catalyst and induce decomposition.
-
Solution: Use high-purity, anhydrous reagents and solvents.[1]
-
-
Inappropriate Solvent or Temperature: Certain solvents can promote the formation of palladium black under specific conditions. Some anecdotal evidence suggests that THF may be more prone to this issue than other solvents like DMF or amines.[3][8] Excessively high temperatures can also accelerate catalyst decomposition.
-
Solution: If decomposition is persistent, consider screening alternative solvents. Ensure the reaction temperature is not unnecessarily high for your specific substrate combination.
-
-
Ligand Dissociation/Decomposition: The phosphine ligands that stabilize the Pd(0) center can dissociate or be oxidized (e.g., PPh₃ to Ph₃P=O), leaving the palladium center exposed and prone to agglomeration.
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio. In some cases, using more robust or sterically bulky ligands can improve catalyst stability.[9]
-
Q3: My main side-product is the homocoupled alkyne dimer (Glaser coupling). How can I minimize this?
A: The formation of a 1,3-diyne from the dimerization of your terminal alkyne is known as Glaser-Hay coupling.[10] This is a copper-mediated oxidative process and is a very common and wasteful side reaction in Sonogashira couplings.[2][4][11]
Causality & Prevention:
-
Oxygen: The Glaser coupling mechanism is critically dependent on an oxidant, which is typically atmospheric oxygen present in the reaction.[1][7]
-
High Copper Concentration: While Cu(I) is a co-catalyst for the desired cross-coupling, it is also the catalyst for the undesired homocoupling.
-
Slow Cross-Coupling: If the primary Sonogashira reaction is slow (e.g., due to an unreactive aryl halide), the alkyne has more time to homocouple.
-
Solution: Address the root cause of the slow primary reaction (see Q4). Alternatively, a slow addition of the alkyne to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the second-order dimerization reaction.[14]
-
-
Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to eliminate its catalyst.
Q4: My aryl bromide or chloride is unreactive. How can I improve the conversion?
A: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step of the Sonogashira catalytic cycle.[7] The reactivity of the C-X bond is paramount and follows a well-established trend.
| Substrate Type | General Reactivity Order | Typical Conditions |
| Aryl/Vinyl Halides | I > Br > OTf >> Cl | Aryl Iodides often react at room temperature.[2] |
| Aryl Bromides usually require heating (e.g., 60-100 °C).[2][6] | ||
| Aryl Chlorides are the most challenging and require specialized, highly active catalysts and higher temperatures.[7][10] |
Table 1: General reactivity of aryl/vinyl halides and pseudohalides in Sonogashira coupling.
If you are struggling with a less reactive halide (Br or Cl), consider the following strategies:
-
Increase Temperature: This is the simplest approach. If you are running the reaction at room temperature with an aryl bromide, try heating it to 60-80 °C.[6] For aryl chlorides, temperatures above 100 °C may be necessary.
-
Change the Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for unreactive substrates. Switching to more electron-rich and sterically bulky phosphine ligands can dramatically accelerate the rate of oxidative addition.[9][10]
-
Use a More Active Catalyst System: Instead of standard precatalysts, consider using a more active, pre-formed catalyst or generating a highly active one in situ. Systems like Pd₂(dba)₃ combined with a bulky phosphine ligand are often more effective than PdCl₂(PPh₃)₂ for difficult couplings.[9][10]
-
Change the Substrate: If feasible within your synthetic route, switching from an aryl chloride or bromide to the corresponding iodide will provide the most dramatic increase in reactivity.
Caption: The Sonogashira catalytic cycle and key failure pathways.
Q5: How do I choose the right base and solvent?
A: The choice of base and solvent is interdependent and can significantly impact reaction outcomes.[16]
Base: The base has two primary roles:
-
To deprotonate the terminal alkyne, facilitating the formation of the copper acetylide (in the copper-catalyzed version) or palladium acetylide (in the copper-free version).[2][8]
-
To neutralize the hydrogen halide (H-X) that is formed as a byproduct of the reaction.
-
Amine Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), diisopropylamine (DIPA), and piperidine are most common.[2][8] They are often used in excess and can sometimes serve as the solvent or co-solvent.[2] Piperidine is often more effective for aryl diiodides, while TEA or DIPEA may be better for bromides.[10]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) can also be used, particularly in copper-free protocols or with specific ligand systems.[2] They are a good choice when a non-coordinating base is required.
Solvent: The solvent must dissolve all reaction components, including the potentially lipophilic aryl halide and the more polar catalyst complexes and salts.[16]
-
Amine Solvents: Using an amine base like TEA or DIPA as the solvent is a classic approach.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and acetonitrile are excellent choices that can solvate a wide range of components.[2]
-
Aprotic Non-polar Solvents: Toluene and THF are also widely used, often in conjunction with an amine base as a co-solvent (e.g., Toluene/TEA 3:1).[14] However, be aware that DMF can sometimes inhibit reactions by competing with other ligands for coordination to the palladium center.[16]
| Parameter | Common Choices | Considerations |
| Solvent | DMF, THF, Toluene, Acetonitrile, Dioxane, Amine (e.g., TEA, DIPA) | Must dissolve all components. Polarity can affect reaction rates.[16] |
| Base | Organic: TEA, DIPEA, DIPA, Piperidine, Pyrrolidine, DBU | Must be strong enough to deprotonate the alkyne. Amine bases can also act as ligands. |
| Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, TBAA | Useful in copper-free systems or when amines interfere. |
Table 2: Common solvents and bases for Sonogashira coupling.
Q6: Should I use a copper co-catalyst? When is a copper-free system better?
A: This is a critical decision that depends on your substrate and desired outcome.
Classical (Copper-Catalyzed) Sonogashira:
-
Mechanism: The reaction proceeds via two interconnected catalytic cycles (Palladium and Copper), as shown in the diagram above.[9][11] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[2]
-
Advantages: The reaction is often faster and can proceed under milder conditions (e.g., room temperature) because the formation of the copper acetylide is very efficient.[2][4]
-
Disadvantages: The primary drawback is the competing Glaser homocoupling side reaction, which is catalyzed by copper in the presence of oxygen.[10][11] Additionally, removing residual copper from the final product can be challenging, which is a significant concern in pharmaceutical and materials science applications.[9][17] Certain substrates containing functional groups that can chelate copper (e.g., free-base porphyrins, some nitrogen heterocycles) are incompatible with this method.[2][10]
Copper-Free Sonogashira:
-
Mechanism: The reaction proceeds only through the palladium cycle. The terminal alkyne coordinates directly to the palladium center, followed by deprotonation by the base to form a palladium acetylide intermediate.[9]
-
Advantages: Completely avoids the Glaser homocoupling side reaction.[11] This simplifies purification and is essential for substrates that are sensitive to copper or when metal purity is critical.
-
Disadvantages: The reaction is often slower and may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized (and often expensive) bulky, electron-rich ligands to facilitate the direct activation of the alkyne by the palladium center.[17][18]
Recommendation: Start with a standard copper-catalyzed protocol if you are working with a simple system and your primary goal is rapid conversion. If you observe significant homocoupling, are working with a copper-sensitive substrate, or require a product with very high purity, a copper-free protocol is the superior choice.[15]
Experimental Protocols
Protocol 1: General Procedure for a Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or Toluene, to make a ~0.2 M solution) and degassed triethylamine (2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C for aryl bromides). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with water or brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
This technique is highly effective for removing dissolved oxygen.
-
Freeze: Place the solvent in a robust Schlenk flask that is no more than half full. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room temperature water bath. As it thaws, dissolved gases will bubble out of the solution.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen. After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. B P International. Retrieved January 16, 2026, from [Link]
-
Jadhav, G. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7369. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 16, 2026, from [Link]
-
So, C. M., et al. (2009). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 11(2), 315-317. Retrieved January 16, 2026, from [Link]
-
Li, Y., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(30), 11596-11603. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). BYJU'S. Retrieved January 16, 2026, from [Link]
-
Orlov, N. V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3847-3852. Retrieved January 16, 2026, from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Prezi. Retrieved January 16, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved January 16, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved January 16, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Retrieved January 16, 2026, from [Link]
-
What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Mori, A., et al. (2000). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2(19), 2935-2937. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Jadhav, G. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved January 16, 2026, from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). SpringerLink. Retrieved January 16, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved January 16, 2026, from [Link]
-
Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020, April 28). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems. (2022, July 22). Pearson+. Retrieved January 16, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Stability of (R)-tert-Butyl but-3-yn-2-ylcarbamate under acidic and basic conditions
Introduction
Welcome to the technical support guide for (R)-tert-Butyl but-3-yn-2-ylcarbamate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, prized for its robustness under many conditions and its clean removal under specific acidic environments.[1][2] However, understanding its precise stability limitations, especially in the context of the unique functionality of this compound, is critical for experimental success.
This guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions, offering detailed troubleshooting advice, step-by-step protocols for stability testing, and clear mechanistic explanations to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group on my compound generally considered stable?
The Boc group is renowned for its stability towards most nucleophiles and bases.[3][4] It is also stable to catalytic hydrogenation conditions used to remove other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) groups.[5][6] This orthogonality is a key feature in multi-step synthesis.[1][5]
Q2: I'm planning a reaction using a non-nucleophilic organic base like triethylamine (TEA) or pyridine. Will my this compound be stable?
Yes, the compound is expected to be stable in the presence of common non-nucleophilic organic bases such as triethylamine, pyridine, and diisopropylethylamine (DIPEA) under standard reaction conditions. The Boc group is generally resistant to these types of bases.[3]
Q3: What are the standard acidic conditions for removing the Boc group?
The Boc group is readily cleaved under anhydrous acidic conditions.[3][4] The most common reagents are strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in a solvent such as methanol, dioxane, or ethyl acetate.[1][7][8] The deprotection is typically fast, often completing at room temperature.[7]
Q4: Can I use aqueous acidic conditions for Boc deprotection?
While anhydrous conditions are most common, aqueous acids can also be used. For instance, aqueous phosphoric acid has been reported as a mild and effective reagent for deprotecting tert-butyl carbamates.[9][10][11]
Q5: Does the terminal alkyne in this compound affect its stability?
The terminal alkyne is not expected to significantly alter the fundamental stability of the Boc group under standard acidic or basic conditions. The primary reactivity will still be centered on the carbamate functionality. However, the acidity of the terminal alkyne's proton means that strong bases (e.g., organolithiums, sodium amide) will deprotonate the alkyne, a reaction that is often desired and does not affect the Boc group.
Troubleshooting Unwanted Deprotection or Side Reactions
Issue 1: My Boc group was unexpectedly cleaved during a reaction.
Possible Cause A: Latent Acidity in the Reaction Mixture
-
Explanation: Certain reagents or solvents, which may not be obviously acidic, can contain acidic impurities or generate acidic byproducts. For example, some grades of chloroform can contain trace amounts of HCl. Lewis acids used as catalysts can also be strong enough to facilitate Boc cleavage.
-
Solution:
-
Ensure all solvents are freshly distilled and stored over appropriate drying agents.
-
If using reagents that could generate acid, consider adding a non-nucleophilic base scavenger, such as proton sponge or 2,6-lutidine, to the reaction mixture.
-
Possible Cause B: High Temperatures
-
Explanation: Although primarily acid-labile, the Boc group can undergo thermal deprotection at elevated temperatures, typically above 85-90°C.[4][12]
-
Solution:
-
Whenever possible, run reactions at or below room temperature.
-
If heating is necessary, carefully monitor the reaction for the appearance of the deprotected amine by TLC or LC-MS.
-
Consider alternative, lower-temperature synthetic routes if thermal instability is a persistent issue.
-
Issue 2: I'm observing an unexpected side product after treating my compound with a strong base.
Possible Cause: Intramolecular Cyclization
-
Explanation: While the Boc group itself is stable to bases, strong bases will deprotonate the terminal alkyne. If there are other electrophilic sites in the molecule, the resulting acetylide could potentially participate in an intramolecular reaction. In the specific case of this compound, this is less of a concern without additional functional groups. However, in more complex derivatives, this is a possibility to consider.
-
Solution:
-
Protect the terminal alkyne (e.g., as a silylacetylene) before performing reactions with strong bases if intramolecular reactions are a concern.
-
Carefully control the reaction temperature, as lower temperatures often favor the desired reaction pathway.
-
Mechanistic Insights
Acid-Catalyzed Deprotection
The removal of the Boc group under acidic conditions is a well-understood, three-step mechanism.[1][13][14]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[1][6][13]
-
Formation of a tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a carbamic acid intermediate.[1][6][13]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1][13][14] The liberated amine is then protonated in the acidic medium, typically yielding an amine salt.[1][13]
Stability Under Basic Conditions
The stability of the Boc group to bases is a result of the mechanism of base-mediated hydrolysis of carbamates. Hydrolysis would require nucleophilic attack by a hydroxide ion (or other base) at the carbonyl carbon. However, for tert-butyl carbamates, this is sterically hindered by the bulky tert-butyl group. Furthermore, the alternative E1cb elimination pathway, which can occur with primary carbamates, is not feasible.[15] Consequently, the Boc group is resistant to cleavage by a wide range of basic conditions.[3][4]
Experimental Protocols
Protocol 1: Standard Boc Deprotection Using TFA
This protocol describes a standard method for the complete removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA). A common ratio is 1:1 TFA:DCM (v/v), but this can be adjusted. For substrates sensitive to strong acid, using 20-50% TFA in DCM may be sufficient.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 30 minutes to 2 hours).
-
Once complete, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Small-Scale Stability Test Under Basic Conditions
This protocol allows you to quickly assess the stability of your compound to a specific basic reagent.
Materials:
-
This compound
-
Chosen solvent (e.g., THF, DMF, Acetonitrile)
-
Chosen base (e.g., Triethylamine, DBU, Potassium Carbonate)
-
TLC plates and appropriate eluent system
-
LC-MS vials and solvent
Procedure:
-
Prepare a stock solution of your compound in the chosen reaction solvent (e.g., 10 mg/mL).
-
In a small vial, place a known amount of the stock solution (e.g., 100 µL). Keep a portion of this stock solution as your "Time 0" reference sample.
-
Add the desired equivalent of the base to the vial. For example, to test stability against 1.5 equivalents of triethylamine.
-
Stir the reaction at the intended reaction temperature (e.g., room temperature or 50 °C).
-
At set time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot and the "Time 0" sample side-by-side using TLC and/or LC-MS.
-
Compare the spots on the TLC plate or the peaks in the LC-MS chromatogram. The absence of a new, lower Rf spot (on TLC) or a peak corresponding to the deprotected amine (in LC-MS) indicates stability under the tested conditions.
Summary of Stability Data
| Condition Category | Reagent/Condition | Stability of this compound | Primary Degradation Pathway |
| Acidic | Strong Acids (TFA, HCl) | Unstable [4][7] | Acid-catalyzed hydrolysis to the free amine, isobutylene, and CO₂.[4][13] |
| Mild Acids (e.g., aq. H₃PO₄) | Unstable [9][10] | Acid-catalyzed hydrolysis. | |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Potentially Unstable [7][8] | Coordination and cleavage of the C-O bond. | |
| Basic | Organic Amines (TEA, DIPEA) | Stable [3] | None expected. |
| Inorganic Bases (K₂CO₃, NaHCO₃) | Stable [3] | None expected. | |
| Strong Bases (NaOH, KOH, t-BuOK) | Generally Stable [3][4] | The Boc group is stable, but the terminal alkyne will be deprotonated. | |
| Nucleophilic | Common Nucleophiles (R-Li, Grignards) | Stable [3] | The Boc group is stable, but reaction may occur at the alkyne or other functional groups. |
| Reductive | Catalytic Hydrogenation (H₂/Pd) | Stable [5] | None expected. |
| Thermal | > 85-90 °C | Potentially Unstable [4] | Thermolytic cleavage of the Boc group. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
SimpleChem. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ghinami, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 71-93. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Bartoli, G., et al. (2006). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Synthesis, 2006(11), 1794-1798. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Dalton Transactions. (2020). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 49(35), 12247-12255. [Link]
-
ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]
-
Green Chemistry. (2020). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry, 22(19), 6439-6445. [Link]
-
ResearchGate. (n.d.). Ligand effect on alkyne chlorocarbamoylation of 3a. Retrieved from [Link]
-
PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 71-93. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]
-
University of Notre Dame. (2017). Alkyne Substituent Effects in Radicals and Carbocations. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Chemistry of Metal Carbamates. Inorganics, 8(11), 60. [Link]
-
PubMed. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. [Link]
-
Organic Chemistry Portal. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). tert-butyl (R)-but-3-yn-2-ylcarbamate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture-Sensitive Carbamate Reagents
Welcome to the technical support center for managing moisture-sensitive carbamate reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their work. Carbamates are essential building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers. However, their inherent sensitivity to moisture can lead to reagent degradation, reaction failure, and inconsistent results.
This resource provides in-depth troubleshooting advice, validated protocols, and expert insights to help you mitigate these challenges. By understanding the "why" behind each recommendation, you can ensure the integrity of your experiments and the reliability of your results.
Part 1: The Challenge: Understanding Carbamate Moisture Sensitivity
Q1: Why are carbamate reagents so sensitive to moisture?
A1: The moisture sensitivity of carbamate reagents stems from the electrophilic nature of the carbonyl carbon within the carbamate functional group (R-O-C(=O)-NR'R''). This carbon is susceptible to nucleophilic attack by water. The presence of even trace amounts of water can initiate a hydrolysis reaction, leading to the decomposition of the carbamate.
This reaction proceeds through a tetrahedral intermediate, which then collapses to release carbon dioxide and the corresponding amine and alcohol. This degradation is often autocatalytic, as the amine product can act as a base to promote further hydrolysis. The specific susceptibility of a carbamate reagent depends on its electronic and steric properties. Electron-withdrawing groups attached to the nitrogen or oxygen atoms can increase the electrophilicity of the carbonyl carbon, making the carbamate more prone to hydrolysis.
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Q2: My reaction yield is significantly lower than expected. Could carbamate degradation be the cause?
A2: Yes, low reaction yield is a classic symptom of carbamate reagent degradation. If the carbamate has been compromised by moisture, a portion of it will have decomposed into the corresponding amine and alcohol, neither of which will participate in the desired reaction. This effectively reduces the concentration of your active reagent, leading to incomplete conversion and a lower yield of your target product.
Troubleshooting Workflow:
-
Reagent Integrity Check: Before starting your reaction, it is crucial to assess the quality of your carbamate reagent. The most direct method is to obtain a Certificate of Analysis (CoA) from the supplier, which should provide information on the purity and water content at the time of manufacturing.
-
In-Lab Quantification: For highly sensitive applications, consider performing an in-lab analysis to determine the current purity of your reagent. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of active carbamate versus its degradation products.
-
Strict Anhydrous Technique: Ensure that your entire experimental setup is rigorously free of moisture. This includes using oven-dried glassware, freshly distilled anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I'm observing unexpected side products in my reaction mixture. How can I determine if they are from carbamate hydrolysis?
A3: The appearance of unexpected side products is another strong indicator of carbamate degradation. The primary byproducts of carbamate hydrolysis are the parent amine and alcohol.
Identification and Mitigation Strategy:
-
Characterization: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unexpected peaks in your reaction mixture. Compare their mass spectra to the known masses of the potential amine and alcohol degradation products.
-
Preventative Measures: The best way to avoid these side products is to prevent moisture from entering your reaction in the first place.
-
Proper Storage: Always store carbamate reagents in a desiccator or a glovebox with a dry atmosphere.
-
Careful Handling: When weighing and dispensing the reagent, do so quickly and in a low-humidity environment to minimize exposure to ambient moisture. Using a glovebox is highly recommended for handling particularly sensitive carbamates.
-
Q4: My reaction is not proceeding to completion, even with a stoichiometric excess of the carbamate reagent. What could be the issue?
A4: This scenario strongly suggests that the actual concentration of the active carbamate is lower than what you have calculated based on the weighed mass. This discrepancy is almost certainly due to the presence of non-reactive degradation products (the amine and alcohol) and potentially water, which has been absorbed by the reagent.
Solution Pathway:
-
Karl Fischer Titration: To get a precise measure of the water content in your carbamate reagent, perform a Karl Fischer titration. This will allow you to accurately determine the amount of "active" reagent and adjust your stoichiometry accordingly.
-
Use of Fresh Reagent: If significant degradation is suspected, it is often best to start with a fresh, unopened bottle of the carbamate reagent. This will provide a reliable baseline for your experiments.
-
Inert Atmosphere is Key: Always handle the reagent under an inert atmosphere. A simple nitrogen or argon blanket can significantly reduce the rate of moisture absorption.
Part 3: Experimental Protocols: Best Practices for Handling and Analysis
Adhering to strict protocols is essential for success when working with moisture-sensitive carbamates.
Protocol 1: Best Practices for Storage and Handling
-
Receiving and Inspection: Upon receiving a new bottle of a carbamate reagent, visually inspect the packaging for any signs of damage that could compromise the seal.
-
Storage Environment:
-
Primary Storage: Store the unopened container in a cool, dry place, away from direct sunlight.
-
Secondary Storage (After Opening): Once the bottle is opened, it is highly recommended to store it inside a desiccator containing a suitable desiccant (e.g., Drierite or silica gel). For highly sensitive carbamates, storage in an argon or nitrogen-filled glovebox is the best practice.
-
-
Dispensing the Reagent:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.
-
If not using a glovebox, open the container for the shortest time possible in a fume hood with low humidity.
-
Use a clean, dry spatula or syringe for dispensing.
-
After dispensing, purge the headspace of the container with a stream of dry nitrogen or argon before tightly sealing the cap. Parafilm can be used to further secure the seal.
-
Protocol 2: Quantification of Carbamate Purity using HPLC
This protocol provides a general framework for assessing the purity of a carbamate reagent. The specific column, mobile phase, and detection wavelength will need to be optimized for your particular carbamate.
-
Standard Preparation:
-
Accurately weigh a known amount of a high-purity reference standard of your carbamate.
-
Dissolve it in a suitable anhydrous solvent (e.g., acetonitrile or THF) to create a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample of the carbamate reagent you wish to test.
-
Dissolve it in the same anhydrous solvent used for the standards to create a sample solution of a known theoretical concentration.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
-
Data Analysis:
-
Determine the peak area of the carbamate in your sample chromatogram.
-
Use the calibration curve to determine the actual concentration of the carbamate in your sample solution.
-
Calculate the purity of your reagent using the following formula: Purity (%) = (Actual Concentration / Theoretical Concentration) x 100
-
Part 4: Visualizing the Process
Understanding the degradation pathway and the troubleshooting logic is key to effective management.
Caption: Hydrolysis mechanism of a carbamate reagent.
Caption: Troubleshooting workflow for carbamate-mediated reactions.
Part 5: Frequently Asked Questions (FAQs)
Q5: Can I "rescue" a carbamate reagent that has been exposed to moisture?
A5: Attempting to "rescue" a hydrolyzed carbamate is generally not recommended. The degradation process is irreversible. While you could attempt to remove the absorbed water by drying the solid reagent under high vacuum, this will not reverse the hydrolysis that has already occurred. The most reliable approach is to discard the compromised reagent and start with a fresh, properly stored bottle.
Q6: Are all carbamate reagents equally sensitive to moisture?
A6: No, the sensitivity varies depending on the chemical structure. Carbamates with electron-withdrawing groups (e.g., Boc-anhydride) are generally more susceptible to hydrolysis than those with electron-donating groups. Always consult the Safety Data Sheet (SDS) and other technical documentation from the supplier for specific handling and storage recommendations for the particular carbamate you are using.
Q7: How can I tell if a solid carbamate reagent has gone bad just by looking at it?
A7: Visual inspection can sometimes provide clues, but it is not a definitive test. Signs of degradation in a solid carbamate reagent can include a change in color, a clumpy or sticky appearance (due to absorbed moisture), or a noticeable amine-like odor. However, a reagent can be significantly degraded without any obvious visual changes. For this reason, analytical verification is always the most reliable method to assess purity.
References
-
Karl Fischer Titration. Wikipedia. [Link]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (R)-tert-Butyl but-3-yn-2-ylcarbamate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral building blocks like (R)-tert-Butyl but-3-yn-2-ylcarbamate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a robust and validated analytical method is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) based methods for this purpose, supported by a detailed experimental protocol and a comparative analysis against alternative techniques.
The Analytical Challenge: Stereoselective Quantification
This compound possesses a single stereocenter, making its enantiomeric counterpart, the (S)-enantiomer, a potential process-related impurity. The core analytical objective is to develop a sensitive and selective method capable of baseline separating these two enantiomers to accurately calculate the enantiomeric excess (% ee). The presence of the tert-butoxycarbonyl (Boc) protecting group and the alkyne functionality are key structural features that guide the selection of an appropriate analytical strategy.
Chiral HPLC: The Gold Standard for Enantiomeric Separations
Chiral HPLC is widely regarded as the premier technique for enantiomeric purity analysis due to its high resolution, robustness, and the vast array of commercially available Chiral Stationary Phases (CSPs).[1] The fundamental principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, separation.[2]
The Power of Polysaccharide-Based CSPs
For carbamate-containing compounds and protected amines, polysaccharide-based CSPs have demonstrated exceptional performance and broad applicability.[3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex three-dimensional chiral environment. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, with the carbamate group on the CSP backbone playing a crucial role.[5]
Immobilized polysaccharide CSPs, such as the Daicel CHIRALPAK® I-series, offer a significant advantage over their coated counterparts by providing enhanced solvent compatibility.[6] This allows for the use of a wider range of organic solvents, which can be critical for optimizing selectivity and for dissolving challenging analytes.
Proposed Chiral HPLC Method for this compound
Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Daicel CHIRALPAK® IC-3 (150 x 4.6 mm, 3 µm) or equivalent immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP | The 3,5-dichlorophenylcarbamate selector is known for its excellent recognition of carbamates and aromatic compounds. The immobilized nature provides solvent flexibility. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | A typical normal-phase starting condition for polysaccharide CSPs, offering a good balance of polarity for retention and elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 25 °C | A controlled temperature ensures reproducible retention times. Lower temperatures can sometimes improve resolution. |
| Detection Wavelength | 210 nm | The carbamate group provides some UV absorbance at lower wavelengths. Detection at 210 nm is a good starting point in the absence of a strong chromophore. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. | Ensures compatibility with the chromatographic system and prevents solvent mismatch effects. |
Method Development & Optimization:
Should the initial conditions not provide baseline resolution (Rs > 1.5), the following adjustments can be made systematically:
-
Modify the Alcohol Modifier: Change the ratio of n-Hexane to IPA (e.g., 95:5 or 80:20). Decreasing the IPA percentage will generally increase retention and may improve resolution.
-
Change the Alcohol Modifier: Substitute IPA with ethanol. Different alcohols can alter the hydrogen bonding interactions and lead to different selectivity.
-
Screen Other CSPs: If resolution is still insufficient, screening on complementary immobilized phases like CHIRALPAK® IA (amylose-based) or IB (cellulose-based) is recommended.[9]
A Note on Detection: The terminal alkyne and the carbamate group are relatively weak UV chromophores. If sensitivity is an issue, alternative detection methods like mass spectrometry (MS) or the use of a Refractive Index (RI) detector could be considered. Another approach involves pre-column derivatization with a UV-active agent, though this adds complexity to the sample preparation.
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
Comparative Analysis of Alternative Techniques
While chiral HPLC is the predominant method, other techniques can also be employed for determining enantiomeric purity. The choice often depends on factors like available instrumentation, sample properties, and the required throughput.[1]
| Technique | Principle | Advantages | Disadvantages | Suitability for Topic |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[2] | High resolution, robust, wide applicability, well-established.[1] | Can be time-consuming for method development, higher solvent consumption. | Excellent: The gold standard and most reliable method. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase with a CSP.[5] | Faster separations, reduced organic solvent consumption (greener), complementary selectivity to HPLC.[10][11] | Requires specialized instrumentation, less universally available than HPLC. | Very Good: An excellent, faster, and greener alternative to normal-phase HPLC.[5] |
| Gas Chromatography (GC) | Separation on a chiral capillary column.[12] | Very high resolution and sensitivity. | Analyte must be volatile and thermally stable; derivatization is often required for carbamates and amines.[12][13] | Moderate: Requires derivatization to increase volatility, which adds a step and potential for error. |
| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[12] | Provides absolute quantification without a reference standard for the minor enantiomer, fast analysis time. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. | Good for Confirmation: Useful for confirming the identity of enantiomers and for accurate quantification at higher concentrations, but lacks the sensitivity for trace impurity analysis. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[14] | Extremely high efficiency, very small sample and reagent consumption. | Lower concentration sensitivity compared to HPLC, can be less robust for routine QC. | Moderate: Feasible, but less common in industrial QC labs compared to HPLC and SFC. |
Logical Framework for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For the critical task of determining the enantiomeric purity of this compound, chiral HPLC with an immobilized polysaccharide-based stationary phase stands out as the most robust, reliable, and scientifically sound approach. The proposed method, centered on the Daicel CHIRALPAK® IC-3 column under normal-phase conditions, provides a strong and rational starting point for method development. While alternative techniques like SFC offer advantages in speed and sustainability, and NMR provides complementary quantitative data, chiral HPLC remains the benchmark for routine, high-precision enantiomeric purity assessment in a drug development and quality control environment. The successful implementation of a well-validated chiral separation method is a critical step in ensuring the stereochemical integrity of this important chiral building block.
References
-
Journal of Liquid Chromatography & Related Technologies. Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online. Available at: [Link]
-
Daicel Chiral Technologies. Daicel Immobilised Polysaccharide Chiral Columns. Element Lab Solutions. Available at: [Link]
-
Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
NIH National Center for Biotechnology Information. Enantiomeric Recognition and Separation by Chiral Nanoparticles. PubMed Central. Available at: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics. Available at: [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Scientist Live. Application guide helps to find the right chiral separation approach. Scientist Live. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Daicel Chiral Technologies. Chiral Applications Database. Daicel Chiral Technologies. Available at: [Link]
-
Teledyne ISCO. Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]
-
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]
-
FAGG - Federal Agency for Medicines and Health Products. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. Available at: [Link]
-
Daicel Chiral Technologies. DAICEL Chiral Application Search. Daicel Chiral Technologies. Available at: [Link]
-
Daicel Chiral Technologies. Daicel Chiral Technologies Technical Library. Daicel Chiral Technologies. Available at: [Link]
-
NIH National Center for Biotechnology Information. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. PubMed. Available at: [Link]
-
AFMPS. Journal of Chromatography A. AFMPS. Available at: [Link]
-
NIH National Center for Biotechnology Information. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PubMed Central. Available at: [Link]
-
Phenomenex. Chiral HPLC Column. Phenomenex. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]
-
Agilent. Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Agilent. Available at: [Link]
-
LCGC International. Application Notes: Chiral. LCGC International. Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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A Tale of Two Enantiomers: A Comparative Guide to (R)- and (S)-tert-Butyl but-3-yn-2-ylcarbamate in Asymmetric Synthesis
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of chiral building blocks is paramount. Among these, propargylamines stand out as versatile intermediates for the construction of complex molecular architectures.[1] This guide provides an in-depth comparison of two enantiomeric propargylamines, (R)- and (S)-tert-Butyl but-3-yn-2-ylcarbamate, focusing on their application in diastereoselective intramolecular Pauson-Khand reactions. We will delve into the nuanced differences in their synthetic performance, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of Chiral Propargylamines
Propargylamines, compounds containing both an alkyne and an amine functional group, are valuable precursors in organic synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds.[2] The presence of a stereocenter, as in (R)- and (S)-tert-Butyl but-3-yn-2-ylcarbamate, introduces a powerful tool for controlling the stereochemical outcome of subsequent reactions. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, adding to the synthetic utility of these molecules.
This guide will focus on a key application of these chiral building blocks: the intramolecular Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of bicyclic cyclopentenones.[3] The inherent chirality of the propargylamine moiety can effectively direct the stereochemistry of the newly formed rings.
The Intramolecular Pauson-Khand Reaction: A Playground for Stereocontrol
The intramolecular Pauson-Khand reaction (PKR) involves the cobalt- or rhodium-catalyzed cycloaddition of an enyne (a molecule containing both an alkene and an alkyne) with carbon monoxide to form a cyclopentenone fused to another ring.[4] The stereoselectivity of this reaction is highly dependent on the stereochemistry of the starting enyne, particularly the chiral centers within the tether connecting the alkene and alkyne moieties.[5][6]
To investigate the influence of the (R)- and (S)-tert-Butyl but-3-yn-2-ylcarbamate stereocenter, we will examine a model system where these chiral propargylamines are first converted into 1,6-enynes and then subjected to Pauson-Khand cyclization conditions.
Experimental Workflow
The overall synthetic strategy involves two key steps: the synthesis of the 1,6-enyne precursors and the subsequent intramolecular Pauson-Khand reaction.
Figure 1: General workflow for the synthesis of 1,6-enynes and their subsequent Pauson-Khand cyclization.
Comparative Performance Analysis
While a direct head-to-head comparative study published in a single article is not available, we can infer the expected outcomes based on extensive literature on diastereoselective Pauson-Khand reactions of similar chiral propargylic systems.[7][8] The stereocenter on the propargylamine acts as a chiral auxiliary, influencing the facial selectivity of the alkene insertion into the cobalt-alkyne complex, which is often the stereodetermining step.[9]
The expected outcome is a "matched" and "mismatched" pairing between the chirality of the propargylamine and the preferred transition state geometry of the Pauson-Khand reaction. This typically leads to one enantiomer of the starting material providing a higher diastereomeric ratio (dr) and yield of the desired product compared to the other.
Table 1: Predicted Performance in Intramolecular Pauson-Khand Reaction
| Starting Enyne | Expected Major Diastereomer | Predicted Diastereomeric Ratio (dr) | Predicted Yield |
| (R)-Enyne | Diastereomer A | High (e.g., >10:1) | Good to Excellent |
| (S)-Enyne | Diastereomer B | Moderate (e.g., 3:1 to 5:1) | Moderate to Good |
Note: The specific diastereomers (A and B) will have opposite configurations at the newly formed stereocenters. The predicted values are based on trends observed in related systems and would require experimental verification for this specific substrate.
Mechanistic Rationale for Stereoselectivity
The origin of the diastereoselectivity lies in the transition state of the alkene insertion step. The chiral center on the tether, originating from the propargylamine, directs the approach of the alkene to one face of the cobalt-alkyne complex over the other to minimize steric interactions.
Figure 2: Simplified model for stereodifferentiation in the Pauson-Khand reaction of the (R)-enyne.
In the case of the (R)-enyne, one facial approach of the alkene (e.g., from the Re face) might lead to a transition state with minimal steric clash between the substituents on the chiral center and the cobalt carbonyl cluster. The alternative approach (from the Si face) would result in a more sterically congested transition state, thus being energetically less favorable. This energy difference between the two transition states directly translates to the observed diastereomeric ratio of the products. For the (S)-enyne, the opposite facial selectivity would be favored, leading to the formation of the enantiomeric series of products, potentially with a different diastereomeric ratio due to the inherent energetics of the diastereomeric transition states.
Alternative Asymmetric Transformations: The A³ Coupling Reaction
Beyond the Pauson-Khand reaction, (R)- and (S)-tert-Butyl but-3-yn-2-ylcarbamate can be employed as chiral components in the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[1][10] In this multicomponent reaction, the chiral amine can be used to generate a chiral propargylamine product. The stereochemical outcome of the A³ coupling is often dependent on the chiral ligand used in conjunction with the metal catalyst (typically copper or gold).[11]
When using the chiral propargylamines themselves as one of the components, they can act as chiral auxiliaries to control the formation of new stereocenters. For instance, in a diastereoselective A³ coupling, the chirality of the (R)- or (S)-propargylamine would influence the addition of the acetylide to the in situ-formed imine, leading to the preferential formation of one diastereomer of the product.
Experimental Protocols
General Procedure for the Synthesis of 1,6-Enyne Precursors
Materials:
-
(R)- or (S)-tert-Butyl but-3-yn-2-ylcarbamate
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, a solution of (R)- or (S)-tert-Butyl but-3-yn-2-ylcarbamate (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
Allyl bromide (1.5 eq.) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding 1,6-enyne.
General Procedure for the Intramolecular Pauson-Khand Reaction
Materials:
-
1,6-Enyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)
-
Carbon monoxide (balloon pressure)
-
Celite
Procedure:
-
To a solution of the 1,6-enyne (1.0 eq.) in the chosen anhydrous solvent under a carbon monoxide atmosphere (balloon), dicobalt octacarbonyl (1.1 eq.) is added in one portion.
-
The reaction mixture is stirred at room temperature for 1-2 hours, during which the color typically changes to dark red, indicating the formation of the cobalt-alkyne complex.
-
The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of dichloromethane and filtered through a pad of Celite to remove cobalt residues.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone products. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Conclusion and Future Outlook
The choice between (R)- and (S)-tert-Butyl but-3-yn-2-ylcarbamate in asymmetric synthesis is a critical decision that significantly impacts the stereochemical outcome of reactions like the intramolecular Pauson-Khand reaction. While both enantiomers are valuable chiral building blocks, their performance in diastereoselective transformations is not identical. One enantiomer will likely serve as the "matched" partner for a desired stereochemical outcome, leading to higher diastereoselectivity and yield, while the other will be the "mismatched" partner.
This guide highlights the importance of understanding the underlying mechanistic principles of stereocontrol to rationally select the appropriate chiral starting material. Further experimental studies directly comparing these two enantiomers in a variety of asymmetric transformations are warranted to build a more comprehensive understanding of their synthetic utility. Such studies will undoubtedly continue to empower chemists in the design and execution of elegant and efficient syntheses of complex, stereochemically defined molecules for applications in drug discovery and materials science.
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Brummond, K. M., & Kent, J. L. (2000). Recent advances in the Pauson–Khand reaction and related [2+ 2+ 1] cycloadditions. Tetrahedron, 56(21), 3263-3283. [Link]
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Gibson, S. E., & Mainolfi, N. (2005). The intermolecular Pauson–Khand reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]
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Li, C. J. (2005). The development and future of A3-coupling. Chemical Communications, (20), 2561-2563. [Link]
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Pauson, P. L. (1985). The Khand reaction. Tetrahedron, 41(24), 5855-5860. [Link]
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Pu, L. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson–Khand cycloaddition. The Journal of Organic Chemistry, 75(20), 6941-6952. [Link]
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Schore, N. E. (1988). The Pauson-Khand reaction. Chemical Reviews, 88(7), 1081-1119. [Link]
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Analytical methods for characterizing N-Boc protected intermediates
An In-Depth Comparative Guide to the Analytical Characterization of N-Boc Protected Intermediates
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection in multi-step organic synthesis.[1][2] Its widespread use is attributed to its stability across a range of nucleophilic and basic conditions and its straightforward removal under mild acidic conditions.[3][4] However, the success of any synthetic sequence hinges on the rigorous confirmation of each step. Verifying the complete and correct installation of the N-Boc group onto a substrate is a critical quality control checkpoint.
This guide provides a comprehensive comparison of the primary analytical methods used to characterize N-Boc protected intermediates. It moves beyond a simple listing of techniques to offer field-proven insights into the causality behind experimental choices, ensuring a self-validating analytical workflow. We will explore the principles, protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, providing the technical depth required for robust drug development.
The Analytical Imperative: Why Rigorous Characterization Matters
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful and definitive method for confirming the successful installation of an N-Boc group.[1] It provides unambiguous, quantitative information about the entire molecular structure.
Principle of Analysis
NMR analysis relies on the magnetic properties of atomic nuclei. For N-Boc characterization, both proton (¹H) and carbon-13 (¹³C) NMR are invaluable.
-
¹H NMR: The hallmark of a successful N-Boc protection is the appearance of a large, sharp singlet in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm .[1][7] This signal corresponds to the nine chemically equivalent protons of the tert-butyl group. Its integration value, relative to other protons in the molecule, should correspond to nine protons. Additionally, protons on the carbon alpha to the newly formed carbamate nitrogen often experience a downfield shift due to the electron-withdrawing effect of the Boc group.[1]
-
¹³C NMR: This technique provides conclusive evidence by identifying the unique carbon atoms of the Boc group itself. Key signals to look for are the carbamate carbonyl carbon (~155 ppm), the quaternary tert-butyl carbon (~80 ppm), and the three equivalent methyl carbons (~28 ppm).[7][8] The quaternary carbon signal is often weaker and can be a crucial identifier.[7]
Strengths and Limitations
| Feature | Strengths | Limitations |
| Information | Provides complete structural confirmation and quantitative data.[1] | Can be complex for molecules with many overlapping signals without 2D techniques. |
| Sample Purity | Can identify and quantify impurities if their structures are known. | Requires a relatively pure sample for straightforward interpretation.[7] |
| Sensitivity | ¹H NMR is highly sensitive. | ¹³C NMR is inherently less sensitive and may require longer acquisition times or more concentrated samples.[7] |
| Destructiveness | Non-destructive. The sample can be fully recovered. | Not applicable. |
Experimental Protocol: ¹H NMR Characterization
-
Sample Preparation: Weigh 5-10 mg of the purified N-Boc protected intermediate.[7]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[7]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.
-
Transfer the solution into a clean, dry NMR tube using a pipette.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock onto the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds with a relaxation delay of 1-5 seconds.
-
Data Analysis: Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Confirm the presence of the characteristic 9H singlet around 1.4-1.5 ppm and check for the expected shifts in adjacent protons.[1][7][9]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Conversion
HPLC is the premier technique for assessing the purity of the N-Boc protected intermediate and for monitoring the progress of the protection reaction.[10] It excels at separating the product from the starting amine and any side products.
Principle of Analysis
The analysis is typically performed in reverse-phase mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water).[10] The N-Boc protected product is significantly less polar than the starting amine due to the large, greasy tert-butyl group. Consequently, the product will interact more strongly with the stationary phase and will have a longer retention time than the more polar starting material.[10] A successful reaction is characterized by the disappearance of the starting material peak and the appearance of a new, later-eluting product peak.
Strengths and Limitations
| Feature | Strengths | Limitations |
| Quantitative Accuracy | Excellent for determining purity and quantifying reaction conversion.[10] | Provides no definitive structural information on its own. |
| Sensitivity | Highly sensitive, especially with UV detectors if the analyte has a chromophore. | Co-elution of impurities can be an issue. |
| Acid Lability Risk | Can be coupled with Mass Spectrometry (LC-MS) for peak identification. | The use of acidic mobile phase additives (e.g., trifluoroacetic acid, TFA) can cause on-column deprotection of acid-sensitive Boc groups, leading to inaccurate results.[11] Careful method development is crucial. |
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is common. Start with a low percentage of B and ramp up. If needed, a non-acidic buffer can be used. Avoid TFA if the substrate is sensitive. Formic acid (0.1%) is a less harsh alternative.[11]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the analyte absorbs (e.g., 210 nm, 254 nm).
-
-
Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product (~0.1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 5-10 µL of the sample onto the column.
-
Data Analysis: Monitor the chromatogram for the elution of peaks. Compare the retention time of the product peak to a standard of the starting material. Purity is calculated by the area percentage of the product peak relative to the total area of all peaks.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a rapid and highly sensitive technique used to confirm the molecular weight of the N-Boc protected intermediate, thereby verifying that the protection reaction has occurred.
Principle of Analysis
MS measures the mass-to-charge ratio (m/z) of ionized molecules. For N-Boc intermediates, soft ionization techniques like Electrospray Ionization (ESI) are preferred as they minimize fragmentation and typically show a strong signal for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The successful addition of a Boc group results in a mass increase of 100.12 g/mol compared to the starting amine.[7]
MS also provides structural information through fragmentation patterns. Characteristic fragments for N-Boc groups include:
-
[M-56]⁺: Loss of isobutylene.
-
[M-100]⁺: Loss of the entire Boc group.[7]
-
m/z 57: The tert-butyl cation, which is often a prominent peak.[7][12]
Strengths and Limitations
| Feature | Strengths | Limitations |
| Sensitivity | Extremely sensitive, requiring very little sample. | Does not distinguish between isomers. |
| Speed | Very rapid analysis, often taking only a few minutes. | Quantification can be challenging without isotopic standards. |
| Specificity | Provides an exact molecular weight, confirming the elemental formula (with high-resolution MS).[13] | Ionization efficiency can vary greatly between compounds. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7]
-
Instrumentation: Use an ESI-MS system. The analysis can be done via direct infusion or by coupling the MS to an HPLC system (LC-MS).
-
Infusion/Injection: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or inject it via the LC system.[7]
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) and confirm that its m/z value corresponds to the expected molecular weight of the N-Boc protected product. Look for characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a fast and simple method for confirming the presence of the carbamate functional group and the disappearance of the starting amine's N-H bonds.
Principle of Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. For N-Boc intermediates, the key diagnostic peaks are:
-
A strong, sharp C=O (carbonyl) stretch of the carbamate group, typically appearing around 1680-1720 cm⁻¹ .[7][14]
-
The disappearance or significant attenuation of the N-H stretching bands (around 3300-3500 cm⁻¹) if the starting material was a primary or secondary amine.[7]
Strengths and Limitations
| Feature | Strengths | Limitations |
| Speed & Simplicity | Very fast, non-destructive, and requires minimal sample preparation. | Provides limited structural information; mainly confirms functional groups.[15][16] |
| Versatility | Can analyze solids, liquids, and gases. | The carbonyl region can be crowded, and peaks may overlap with other C=O groups in the molecule. |
| Qualitative Power | Excellent for a quick qualitative check of reaction success. | Not suitable for quantification without extensive calibration. |
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic carbamate C=O stretching frequency between 1680-1720 cm⁻¹. Compare the spectrum to that of the starting material to confirm the disappearance of the N-H stretch.
Comparative Summary of Analytical Techniques
| Technique | Principle | Key Information Provided | Advantages | Disadvantages |
| ¹H / ¹³C NMR | Nuclear magnetic resonance | Definitive structure, connectivity, and quantitative analysis.[1] | Non-destructive, highly detailed structural information. | Lower sensitivity (especially ¹³C), requires pure sample, can be complex.[7] |
| HPLC | Differential partitioning between mobile and stationary phases | Purity, reaction completion, and quantification of components.[10] | High resolution, highly quantitative, robust. | Risk of on-column deprotection with acidic mobile phases, provides no structural data alone.[11] |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation and fragmentation patterns.[7] | Extremely sensitive, very fast, specific for molecular formula (HRMS).[13] | Does not resolve isomers, quantification is complex. |
| FTIR | Vibrational frequencies of chemical bonds | Presence/absence of key functional groups (e.g., C=O, N-H).[7] | Very fast, simple, requires minimal sample preparation. | Limited structural detail, not quantitative.[15] |
| TLC | Differential partitioning on a solid plate | Rapid qualitative check of reaction progress via polarity change.[10] | Fast, inexpensive, requires minimal material. | Not quantitative, poor resolution. |
Visualizing the Analytical Workflow
Choosing the right analytical technique depends on the specific question being asked—be it structural confirmation, purity assessment, or simple reaction monitoring.
Caption: Decision workflow for characterizing an N-Boc protected intermediate.
Key Structural Features Identified by Each Technique
Caption: Key structural features of the N-Boc group and the techniques used to identify them.
Conclusion
The successful characterization of N-Boc protected intermediates requires a thoughtful and often multi-technique approach. While NMR spectroscopy provides the most definitive structural proof, it is best complemented by HPLC for purity assessment and MS for molecular weight confirmation. FTIR and TLC serve as invaluable, rapid tools for initial checks and reaction monitoring. By understanding the principles, strengths, and limitations of each method as detailed in this guide, researchers can build robust, self-validating analytical workflows. This ensures the quality and integrity of synthetic intermediates, paving the way for efficient and successful drug development campaigns.
References
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- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Thermal Methods. Wordpress. Available from: [Link]
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Bhattacharya, S. et al. Der Pharma Chemica, 2011, 3 (3):174-188. Available from: [Link]
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ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Download Scientific Diagram. Available from: [Link]
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NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available from: [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
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ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]
-
PubMed. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Available from: [Link]
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NSF Public Access Repository. Functional group identification for FTIR spectra using image-based machine learning models. Available from: [Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
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ResearchGate. PTIR structural comparison of FF and Boc-FF fibrils in D2O. Chemical.... Available from: [Link]
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NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
NIH. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]
-
OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available from: [Link]
-
ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Available from: [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]
-
NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
American Chemical Society. Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Available from: [Link]
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A Researcher's Guide to Chiral Propargylamine Synthesis: A Comparative Analysis of Modern Building Blocks
Introduction: The Rising Prominence of Chiral Propargylamines in Drug Discovery
The propargylamine motif, characterized by an amino group attached to a propargylic carbon, is a privileged structural element in medicinal chemistry. Its unique electronic and steric properties, conferred by the presence of a C-C triple bond, make it a valuable pharmacophore.[1][2] The acetylene group is a recognized feature in a wide array of therapeutic agents, targeting enzymes such as monoamine oxidase (MAO) for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][3][4] Furthermore, the alkyne functionality serves as a versatile synthetic handle for constructing more complex molecular architectures, including various nitrogen-containing heterocycles.[1]
Given that the biological activity of pharmaceuticals is often dictated by their three-dimensional structure, the synthesis of enantiomerically pure chiral propargylamines is of paramount importance.[5] This guide provides an in-depth comparison of alternative chiral building blocks and methodologies for the asymmetric synthesis of propargylamines, offering researchers the insights needed to select the optimal strategy for their specific synthetic challenges. We will delve into the mechanistic underpinnings of these approaches, present comparative experimental data, and provide detailed protocols for key transformations.
The A³ Coupling Reaction: A Cornerstone of Propargylamine Synthesis
A significant breakthrough in the synthesis of propargylamines has been the development of the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[6] This one-pot, three-component reaction offers an atom-economical and straightforward route to these valuable compounds.[7][8] The general mechanism involves the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst.[9]
While highly efficient, the direct A³ coupling reaction using achiral catalysts produces a racemic mixture of propargylamines. To address this, significant research has focused on the development of catalytic asymmetric A³ (AA³) coupling reactions.[9]
Catalytic Asymmetric A³ Coupling: The Power of Chiral Ligands
The enantioselective A³ coupling is typically achieved by employing a chiral ligand in conjunction with a metal catalyst, most commonly copper(I) salts.[10] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic addition of the acetylide to one face of the imine, resulting in the preferential formation of one enantiomer.
A variety of chiral ligands have been successfully employed in AA³ coupling reactions, with Pybox (pyranobis(oxazoline)) and Ph-Pybox ligands showing particular promise.[11] The choice of ligand, metal salt, solvent, and reaction temperature can significantly influence both the yield and the enantioselectivity of the reaction.
Comparative Performance of Chiral Ligands in Asymmetric A³ Coupling
| Catalyst/Ligand | Aldehyde | Amine | Alkyne | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂/Ph-Pybox | Benzaldehyde | Piperidine | Phenylacetylene | 95 | 96 | |
| CuBr/(R)-quinap | Benzaldehyde | Dibenzylamine | Phenylacetylene | 94 | 90 | [10] |
| Cu(I)OTf/(S)-Ph-PYBOX | 3-Methylbenzaldehyde | 4-Toluidine | Phenylacetylene | 72 | Not Reported | [11] |
| Cu(OTf)₂-L8 | Ethyl glyoxylate | Aniline | Phenylacetylene | 79-97 | 20-56 | [9] |
Chiral Auxiliaries: A Diastereoselective Strategy
An alternative and highly effective approach to chiral propargylamines involves the use of a chiral auxiliary.[12] In this strategy, a chiral molecule is temporarily attached to one of the reactants, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product and can often be recovered for reuse.
Ellman's Auxiliary: A Robust and Versatile Tool
Among the various chiral auxiliaries, Ellman's chiral sulfinamide (tert-butanesulfinamide) has emerged as a particularly powerful and versatile tool for the asymmetric synthesis of amines, including propargylamines.[13] The synthesis begins with the condensation of an aldehyde with the chiral sulfinamide to form an N-sulfinylimine. The subsequent nucleophilic addition of a metal acetylide to this imine proceeds with a high degree of diastereoselectivity, controlled by the bulky tert-butyl group of the sulfinyl moiety. The sulfinyl group can then be readily cleaved under mild acidic conditions to yield the free propargylamine.[13]
The key advantage of this method lies in the high diastereoselectivities that can be achieved for a broad range of substrates.[13] Furthermore, the chiral auxiliary is commercially available in both enantiomeric forms, allowing for access to either enantiomer of the desired product.
Diastereoselective Synthesis of Propargylamines using Ellman's Auxiliary
| Aldehyde | Acetylide | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Isovaleraldehyde | (Trimethylsilyl)ethynyllithium | >99:1 | 85 | [13] |
| Cyclohexanecarboxaldehyde | (Trimethylsilyl)ethynyllithium | >99:1 | 91 | [13] |
| Benzaldehyde | (Trimethylsilyl)ethynyllithium | 98:2 | 93 | [13] |
| 4-Chlorobenzaldehyde | (Trimethylsilyl)ethynyllithium | 99:1 | 95 | [13] |
Emerging "Green" Alternatives: Biocatalysis and Organocatalysis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods.[3] In the context of propargylamine synthesis, biocatalysis and organocatalysis have emerged as promising "green" alternatives to traditional metal-catalyzed reactions.[14]
-
Biocatalysis: This approach utilizes enzymes, such as imine reductases, to catalyze the asymmetric synthesis of chiral amines.[14] Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions (often in aqueous media), and the potential for large-scale production.
-
Organocatalysis: This strategy employs small organic molecules as catalysts. Chiral Brønsted acids, for example, have been used to catalyze the asymmetric Mannich-type reaction of C-alkynyl imines to produce syn-configured propargylamines with two adjacent stereocenters.[15]
While these methods are still developing, they represent a significant step towards more sustainable and environmentally friendly approaches to chiral propargylamine synthesis.
Experimental Protocols
Protocol 1: Catalytic Asymmetric A³ Coupling using Cu(I)OTf-(S)-Ph-PYBOX
This protocol is adapted from the work of Singh and co-workers.[11]
-
Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(I)OTf (10 mol%) and (S)-Ph-PYBOX ligand (11 mol%).
-
Reaction Setup: Add toluene to the Schlenk tube and stir the mixture at room temperature for 30 minutes.
-
Addition of Reactants: To the catalyst solution, add 3-methyl benzaldehyde (1.0 mmol), 4-toluidine (1.2 mmol), and phenylacetylene (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to obtain the desired chiral propargylamine.
Protocol 2: Diastereoselective Synthesis of N-Sulfinyl Propargylamine using Ellman's Auxiliary
This protocol is based on the general procedure described by Ellman and co-workers.[13]
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and (R)- or (S)-tert-butanesulfinamide (1.05 mmol) in an appropriate solvent (e.g., THF). Add a dehydrating agent such as CuSO₄ or MgSO₄. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acetylide Addition: In a separate flame-dried flask under a nitrogen atmosphere, prepare the lithium acetylide by adding n-butyllithium to a solution of the terminal alkyne in THF at -78 °C.
-
Nucleophilic Addition: Cool the solution of the N-sulfinylimine to -78 °C and slowly add the pre-formed lithium acetylide solution. Stir the reaction mixture at this temperature for several hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the diastereomerically enriched N-sulfinyl propargylamine.
-
Auxiliary Cleavage: Dissolve the purified sulfinamide in methanol and add a stoichiometric amount of HCl. Stir at room temperature until the cleavage is complete. The free amine can then be isolated after a standard basic workup.
Conclusion: Selecting the Right Tool for the Job
The synthesis of chiral propargylamines is a vibrant area of research with a diverse array of methodologies available to the synthetic chemist.
-
Catalytic Asymmetric A³ Coupling is a powerful and atom-economical method for the direct synthesis of enantioenriched propargylamines. The development of new and more efficient chiral ligands continues to expand the scope and utility of this reaction.
-
The use of Ellman's chiral sulfinamide auxiliary provides a robust and reliable method for the diastereoselective synthesis of propargylamines, often with exceptionally high stereocontrol. The ability to recover and reuse the auxiliary is an added advantage.
-
Biocatalysis and organocatalysis represent the next frontier in chiral propargylamine synthesis, offering the promise of highly selective and environmentally sustainable processes.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the available resources. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently and effectively synthesize the chiral propargylamine building blocks required for their drug discovery and development programs.
References
-
Knapp, S., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2476-2486. Available at: [Link]
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Rokade, B. V., & Guiry, P. J. (2019). Enantioselective Catalytic Asymmetric A3 Coupling with Phosphino-Imidazoline Ligands. The Journal of Organic Chemistry, 84(9), 5719-5732. Available at: [Link]
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Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. (2021). Molecules, 26(16), 4983. Available at: [Link]
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The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. (2019). Molecules, 24(7), 1290. Available at: [Link]
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Navigating the Maze: A Comparative Guide to Protecting Groups for Chiral Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. This is particularly true when dealing with chiral amines, where the preservation of stereochemical integrity is paramount. The choice of a protecting group is not a mere formality; it is a critical decision that can dictate the efficiency, yield, and even the feasibility of a synthetic route. This guide provides an in-depth comparison of the most common protecting groups for chiral amines, offering field-proven insights and experimental data to inform your synthetic strategy.
The Crucial Role of Amine Protection
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules. Their nucleophilic and basic nature, however, makes them susceptible to a wide range of reactions, often leading to undesired side products and potential racemization.[1] Protecting the amine functionality masks these reactive properties, allowing for chemical transformations to be carried out on other parts of the molecule with precision and control.[2] A suitable protecting group must be easily introduced in high yield, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions that do not compromise the chirality of the amine or other sensitive functional groups.[1]
The Carbamate Family: Workhorses of Amine Protection
Carbamates are the most widely employed class of protecting groups for amines, offering a versatile range of stability and cleavage conditions.[2][3] Their general structure involves the attachment of a carbonyl group to the amine nitrogen, which is in turn linked to an oxygen atom. This electronic arrangement significantly reduces the nucleophilicity of the nitrogen atom.[3]
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[3][4][5] Its popularity lies in its remarkable stability to a wide array of non-acidic conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation.[4][6]
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O.[6][7] The reaction is generally clean and high-yielding, proceeding via nucleophilic attack of the amine on the anhydride.[4][7]
Stability: The Boc group is robust and withstands many common synthetic transformations, making it a reliable choice for multi-step syntheses.[6][8]
Deprotection: The key feature of the Boc group is its lability under acidic conditions.[3][4][9] Strong acids like trifluoroacetic acid (TFA) are commonly used for its removal, proceeding through a mechanism involving the formation of a stable tert-butyl cation.[3][5][9] This cation can potentially alkylate sensitive residues, a side reaction that can be suppressed by the addition of scavengers such as anisole or thioanisole.[5] While typically acid-labile, methods for Boc cleavage under basic or neutral conditions have been developed for substrates with acid-sensitive functional groups.[8][10]
Benzyloxycarbonyl (Cbz or Z)
Introduced by Bergmann and Zervas in the 1930s, the Cbz group revolutionized peptide synthesis and remains a valuable tool for amine protection.[11][12]
Introduction: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[11][13] Maintaining the pH of the reaction is crucial to prevent decomposition of the reagent and racemization of the amino acid.[14]
Stability: Cbz-protected amines exhibit excellent stability towards both acidic and basic conditions, providing a broad window for subsequent chemical modifications.[11][12]
Deprotection: The hallmark of the Cbz group is its facile removal by catalytic hydrogenolysis.[3][11][13] This mild deprotection method, typically employing hydrogen gas and a palladium catalyst (Pd/C), yields the free amine, toluene, and carbon dioxide.[11][15] Transfer hydrogenolysis, using a hydrogen donor like ammonium formate, is an alternative when handling hydrogen gas is a concern.[16][17] While hydrogenolysis is the most common method, the Cbz group can also be cleaved under strongly acidic conditions.[11][14][18]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[19][20][21] Its key advantage lies in its orthogonality to the acid-labile side-chain protecting groups commonly used for amino acids.[20][21][22]
Introduction: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate).[19]
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, allowing for selective deprotection of other protecting groups like Boc and Cbz.[20]
Deprotection: The defining characteristic of the Fmoc group is its lability to basic conditions.[19][20][23] Deprotection is typically achieved rapidly and cleanly using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like DMF.[19][20][24] The deprotection proceeds via a β-elimination mechanism, generating dibenzofulvene, which is scavenged by the excess amine base to prevent side reactions.[20][22] The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection reaction.[22]
The Sulfonamide Group: Robust and Resilient Protection
Sulfonamides represent a class of protecting groups known for their exceptional stability. This robustness, however, often translates to harsher deprotection conditions.
Tosyl (Ts) and Nosyl (Ns)
Tosyl (p-toluenesulfonyl) and Nosyl (2-nitrobenzenesulfonyl) groups form stable sulfonamides with amines. Their introduction is straightforward, typically involving the reaction of the amine with the corresponding sulfonyl chloride in the presence of a base.
Stability: Sulfonamides are exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.
Deprotection: The high stability of sulfonamides necessitates more forcing conditions for their cleavage. Reductive methods are often employed. For instance, recent advancements have demonstrated the reductive cleavage of secondary sulfonamides using mild and general methods to generate sulfinates and amines.[25][26][27] The Nosyl group, containing a nitro group, is more readily cleaved under reductive conditions than the Tosyl group.
The Amide Group: A Classical but Demanding Choice
Amides, formed by the acylation of amines with acylating agents like acetyl chloride or acetic anhydride, can also serve as protecting groups.
Acetyl (Ac) and Trifluoroacetyl (TFA)
Introduction: Acetyl and trifluoroacetyl groups are easily introduced by reacting the amine with the corresponding acyl chloride or anhydride.
Stability: Amide bonds are generally very stable.
Deprotection: The cleavage of amides, known as hydrolysis, typically requires harsh conditions, such as prolonged heating with strong aqueous acid or base.[28][29][30] The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[29][31] Base-catalyzed hydrolysis is also possible but often requires high temperatures and a large excess of base.[31] These harsh deprotection conditions can limit the applicability of amide protecting groups in the synthesis of complex molecules with sensitive functional groups.
Orthogonal Protection: The Key to Complex Synthesis
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as an "orthogonal protection" strategy.[2][3][32] For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at either site. The Boc group can be removed with acid while the Cbz group remains, and conversely, the Cbz group can be removed by hydrogenolysis without affecting the Boc group.[3] The combination of Fmoc (base-labile) and Boc (acid-labile) protecting groups is a cornerstone of solid-phase peptide synthesis, allowing for the sequential and controlled assembly of amino acids.[21][22]
Data-Driven Comparison of Protecting Groups
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | (Boc)₂O | Basic, Nucleophilic, Hydrogenation[4][6] | Strong Acid (e.g., TFA)[3][5] | Widely used, excellent orthogonality with Cbz and Fmoc.[4][5] | Acid-lability can be a limitation; potential for side reactions with the tert-butyl cation.[5] |
| Cbz | Cbz-Cl | Acidic, Basic[11][12] | Catalytic Hydrogenolysis (H₂/Pd-C)[3][11] | Stable to a wide range of conditions; mild deprotection.[12] | Incompatible with substrates sensitive to hydrogenation.[16][17] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Acidic, Hydrogenation[20] | Base (e.g., 20% Piperidine in DMF)[19][20] | Mild, base-labile deprotection; essential for SPPS.[20][22] | Base-lability can be a limitation in some synthetic routes. |
| Ts/Ns | Ts-Cl, Ns-Cl | Strongly Acidic and Basic, Oxidizing and Reducing agents | Reductive Cleavage[25][26] | Extremely robust. | Harsh deprotection conditions required. |
| Ac/TFA | Ac-Cl, TFAA | Generally very stable | Strong Acid or Base with heating[28][29] | Simple to introduce. | Harsh deprotection conditions limit its utility. |
Experimental Protocols
Protocol 1: Boc Protection of a Chiral Amine
Objective: To protect the primary amine of (R)-1-phenylethanamine with a Boc group.
Materials:
-
(R)-1-phenylethanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-1-phenylethanamine (1.0 eq) in DCM.
-
Add (Boc)₂O (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Objective: To deprotect N-Cbz-(L)-alanine.
Materials:
-
N-Cbz-(L)-alanine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve N-Cbz-(L)-alanine in MeOH in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with MeOH.
-
Combine the filtrates and concentrate under reduced pressure to obtain (L)-alanine.
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the Fmoc group from an N-terminally protected amino acid attached to a solid support.
Materials:
-
Fmoc-protected amino acid-resin
-
20% Piperidine in DMF (v/v)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-protected amino acid-resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next amino acid.
Visualizing the Logic of Protecting Group Selection
The choice of a protecting group is a multifactorial decision. The following diagram illustrates a simplified workflow for selecting an appropriate protecting group based on the planned synthetic route.
Caption: A decision tree for selecting a suitable amine protecting group.
Conclusion
The selection of an appropriate protecting group for a chiral amine is a critical step that requires careful consideration of the overall synthetic strategy. Carbamate-based protecting groups like Boc, Cbz, and Fmoc offer a versatile toolkit with a wide range of orthogonal cleavage conditions, making them the preferred choice for most applications. Sulfonamides and amides provide more robust protection but at the cost of harsher deprotection methods. By understanding the stability and lability of each protecting group, and by leveraging the power of orthogonal protection strategies, researchers can navigate the complexities of chiral amine synthesis with greater confidence and success.
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Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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American Chemical Society. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Retrieved from [Link]
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AAPPTEC. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
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PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
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American Chemical Society. (2019, November 6). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
AAPPTEC. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
-
Cambridge Open Engage. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]
-
American Chemical Society. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
ResearchGate. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). shows the cleavage conditions for the Boc group | Download Table. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
ResearchGate. (2013, February 20). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Large-Scale Synthesis of Chiral Propargylamines: A Cost-Benefit Analysis of (R)-tert-Butyl but-3-yn-2-ylcarbamate
For drug development professionals and process chemists, the strategic incorporation of chiral centers is a cornerstone of modern pharmaceutical synthesis. Chiral building blocks, such as (R)-tert-Butyl but-3-yn-2-ylcarbamate, offer a direct and reliable method to introduce a specific stereochemistry, but their use in large-scale campaigns necessitates a rigorous cost-benefit analysis. The decision to purchase a high-value building block or to develop a de novo asymmetric synthesis has profound implications for project timelines, process robustness, and ultimately, the cost of goods sold (COGS).[1][2][3]
This guide provides an in-depth comparison of these two strategic approaches, offering experimental insights and quantitative data to support decision-making in the scale-up of synthetic routes containing the valuable chiral propargylamine motif. Propargylamines are versatile intermediates, crucial for the synthesis of numerous biologically active nitrogen-containing compounds and natural products.[4][5][6][7]
Part 1: Strategic Sourcing & Cost Analysis of the Building Block
The most direct path is the acquisition or in-house synthesis of the chiral building block itself. This strategy front-loads the cost but can significantly de-risk and simplify subsequent synthetic steps.
Option A: Direct Procurement
Purchasing this compound (CAS 118080-82-3) from commercial suppliers is the fastest method, ideal for early-stage development and situations where speed is paramount.
Table 1: Market Pricing Analysis for this compound
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Price per Gram (USD) |
| Sunway Pharm | CB21888 | 97% | 1 g | $36.00 | $36.00 |
| Sunway Pharm | CB21888 | 97% | 10 g | $236.00 | $23.60 |
| BLDpharm | 118080-82-3 | - | 1 g | ~$35.00 | ~$35.00 |
| Sigma-Aldrich | CIAH9A1A3FBE | - | - | Varies | Varies |
Note: Prices are approximate and subject to change. Bulk pricing (>1 kg) requires direct quotation but typically offers significant cost reduction per unit.[8][9]
Option B: In-House Synthesis of the Building Block
For larger quantities, in-house synthesis may become more economical. The primary routes start from either an enantiopure precursor or a racemic mixture that requires resolution.
Route 1: Synthesis from (R)-(+)-3-Butyn-2-ol
This route leverages a commercially available chiral alcohol. The synthesis involves converting the alcohol to an amine, followed by Boc protection.
-
Step 1: Mesylation and Azide Displacement: The chiral alcohol is converted to a mesylate and displaced with sodium azide to form the corresponding azide.
-
Step 2: Reduction: The azide is reduced to the primary amine, (R)-but-3-yn-2-amine.
-
Step 3: Boc Protection: The resulting chiral amine is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Route 2: Chiral Resolution of Racemic but-3-yn-2-amine
This approach begins with the inexpensive racemic amine and separates the enantiomers using a chiral resolving agent.[10]
-
Step 1: Salt Formation: The racemic but-3-yn-2-amine is treated with a chiral acid (e.g., (+)-tartaric acid) to form diastereomeric salts.
-
Step 2: Crystallization: The differing solubilities of the diastereomeric salts allow for separation via fractional crystallization.[10][11][12]
-
Step 3: Liberation of Free Amine: The desired diastereomeric salt is treated with a base to liberate the enantiopure (R)-amine.
-
Step 4: Boc Protection: The enantiopure amine is protected with Boc₂O.
Table 2: Estimated Cost Comparison for In-House Synthesis (per kg of product)
| Cost Component | Route 1 (from Chiral Alcohol) | Route 2 (from Racemic Amine) |
| Starting Material | (R)-(+)-3-Butyn-2-ol (~$2,500/kg)[13][14][15] | Racemic but-3-yn-2-amine HCl (~$500/kg)[16] |
| Key Reagents | MsCl, NaN₃, Reducing Agent, Boc₂O | Chiral Resolving Agent (e.g., Tartaric Acid), Base, Boc₂O |
| Solvents | DCM, THF, Et₂O | Ethanol, Water, DCM |
| Overall Yield (Est.) | ~60-70% | ~35-45% (max 50% theoretical) |
| Process Complexity | 3-4 steps, hazardous azide intermediate | 4-5 steps, requires careful optimization of crystallization |
| Estimated COGS/kg | $4,500 - $6,000 | $3,000 - $4,500 |
Note: These are high-level estimates. Actual costs depend heavily on process optimization, scale, and raw material sourcing.
Part 2: The Alternative Strategy: De Novo Asymmetric Synthesis
Instead of using a pre-formed building block, the chiral propargylamine can be constructed directly during the main synthetic sequence. The most powerful method for this is the catalytic asymmetric three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling).[4][7][17]
This approach offers flexibility and high atom economy but requires significant process development to achieve high enantioselectivity on a large scale. The key is the selection of an appropriate chiral catalyst system, often based on copper or zirconium complexes with chiral ligands like PyBox or QUINAP.[4][17][18][19]
Representative Experimental Protocol: Large-Scale Asymmetric A³ Coupling
This protocol describes a generic, scalable synthesis of an N-Boc protected propargylamine.
Materials:
-
Aldehyde (e.g., Acetaldehyde, 1.0 equiv)
-
Terminal Alkyne (e.g., Acetylene gas or TMS-acetylene, 1.5 equiv)
-
Copper(I) Iodide (CuI, 0.05 equiv)
-
Chiral Ligand (e.g., (S)-Ph-PYBOX, 0.06 equiv)
-
Solvent (e.g., Toluene or THF)
-
Dehydrating agent (e.g., MgSO₄ or molecular sieves)
Procedure:
-
Catalyst Pre-formation: To a flame-dried, inerted reactor, add CuI (0.05 equiv) and the chiral ligand (0.06 equiv) in anhydrous toluene. Stir the mixture at room temperature for 1-2 hours to form the active catalyst complex.
-
Imine Formation (In Situ): To the catalyst mixture, add tert-butyl carbamate (1.1 equiv) and the dehydrating agent. Cool the mixture to 0°C. Slowly add the acetaldehyde (1.0 equiv) over 30 minutes, maintaining the temperature. Allow the mixture to stir for 2-4 hours to facilitate the formation of the N-Boc imine. The causality here is critical: generating the imine in situ in the presence of the chiral catalyst is key to achieving high enantioselectivity in the subsequent alkynylation.
-
Alkynylation: Introduce the terminal alkyne (1.5 equiv) to the reaction mixture. If using acetylene gas, this is done by bubbling it through the solution at a controlled rate. If using a liquid alkyne like TMS-acetylene, it is added dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or UPLC.
-
Workup and Purification: Upon completion, quench the reaction with aqueous ammonium chloride solution. Separate the organic layer, wash with brine, and dry over sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified, ideally by crystallization to both enhance chemical purity and enantiomeric excess. Large-scale chromatography should be avoided if possible to reduce cost.
Part 3: Head-to-Head Comparison and Strategic Recommendations
The choice between using a building block and a de novo synthesis is a strategic one, dictated by the specific constraints and goals of a project.
Workflow Visualization
Caption: Decision workflow for selecting a synthetic strategy.
Caption: Comparison of synthetic workflows.
Table 3: Comprehensive Cost-Benefit Analysis
| Metric | Strategy 1: Building Block | Strategy 2: De Novo Synthesis |
| Upfront Material Cost | High (cost of chiral molecule) | Moderate (cost of catalyst/ligand is the main driver) |
| R&D Investment | Low (focus on coupling reaction) | High (requires extensive screening and optimization of the asymmetric step) |
| Process Complexity | Simpler overall process, fewer steps post-coupling. | More complex, requires stringent control over the key asymmetric step. |
| Scalability | Generally straightforward. | Can be challenging; catalyst performance may vary at scale. |
| Yield & Atom Economy | Potentially lower overall yield due to the multi-step synthesis of the building block itself. | Higher potential atom economy in the key C-C bond forming step. |
| Enantioselectivity | Guaranteed high ee from the start. | Dependent on catalyst; typically 90-99% ee is achievable but requires optimization.[4][22][23] |
| Flexibility | Low. The core structure is fixed. | High. Aldehyde, amine, and alkyne components can be easily varied. |
| Purification | Often simpler downstream purification. | May require challenging purification to remove catalyst and byproducts. |
| Speed to First Kilogram | Faster. Ideal for preclinical and Phase I/II supply. | Slower. Requires significant development time. |
| Long-Term COGS | Higher. Limited by the cost of the chiral starting material. | Lower. Amenable to significant cost reduction through process optimization. |
Expert Recommendations
-
For Early-Stage R&D and Medicinal Chemistry: The Building Block Strategy is unequivocally superior. The speed of procurement and the certainty of stereochemistry allow for rapid synthesis of analogs and proof-of-concept studies. The higher cost is justified by the acceleration of discovery timelines.
-
For Process Development and Large-Scale Manufacturing (Phase III/Commercial): The De Novo Asymmetric Synthesis Strategy should be strongly considered. While it demands a greater initial investment in process R&D, the potential for a more streamlined, flexible, and cost-effective manufacturing process is significant. The ability to control the entire supply chain from simple, achiral starting materials is a major advantage for commercial production. The cost of expensive chiral ligands can often be mitigated by low catalyst loadings (1-5 mol%) and potential for catalyst recycling.
References
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Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(12), 2405–2408. Available at: [Link]
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Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(21), 8419–8423. Available at: [Link]
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Scribd. (n.d.). Asymmetric Synthesis of Propargylamines. Available at: [Link]
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ResearchGate. (2015). Catalytic asymmetric approaches to propargylamines through the C–C bond formation. Available at: [Link]
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Kano, T., Yurino, T., & Maruoka, K. (2013). Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters. Angewandte Chemie International Edition, 52(44), 11509-11512. Available at: [Link]
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Traverse, J. F., Hoveyda, A. H., & Snapper, M. L. (2003). Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines. Organic Letters, 5(18), 3273-3275. Available at: [Link]
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Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(21), 8419–8423. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available at: [Link]
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Agrawal, T., Perez-Morales, K., Cort, J., & Sieber, J. (2021). Asymmetric Synthesis of Propargylic alfa-Chiral Tertiary Amines by Reductive Alkynylation of Tertiary Amides Using Ir/Cu Tandem Catalysis. ChemRxiv. Available at: [Link]
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Feng, F.-F., et al. (2019). Chiral β‐Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C‐Alkynyl N‐Boc N,O‐Acetals. Organic Letters. Available at: [Link]
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Schlinz, M., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Propargylamines: Recent Advances in Asymmetric Synthesis and Use as Chemical Tools in Organic Chemistry. Available at: [Link]
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Sci-Hub. (n.d.). Enantioselective Synthesis of Propargylamines Through Zr‐Catalyzed Addition of Mixed Alkynylzinc Reagents to Arylimines. Available at: [Link]
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Kandasamy, J., & Thirunavukkarasu, A. (2015). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate. Available at: [Link]
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PubChem. (n.d.). But-3-yn-2-amine. Available at: [Link]
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MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1629. Available at: [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
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Organic Syntheses. (n.d.). (RS)-(+)-tert-Butyl tert-butanethiosulfinate. Available at: [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
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ResearchGate. (2008). Analysis of Manufacturing Costs in Pharmaceutical Companies. Available at: [Link]
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SISE. (n.d.). Design and Development of a Cost Model for the Implementation of Process Analytical Technology in the Pharmaceutical Industry. Available at: [Link]
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NIH. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. ACS Omega. Available at: [Link]
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Scilit. (n.d.). Analysis of Manufacturing Costs in Pharmaceutical Companies. Available at: [Link]
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Chem-Impex. (n.d.). (R)-(+)-3-Butyn-2-ol. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Products
In the landscape of chemical research and drug development, the unambiguous confirmation of a chemical transformation is paramount. This guide provides a comprehensive framework for utilizing key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to meticulously compare starting materials and their corresponding products. By understanding the principles behind each method and adhering to rigorous experimental protocols, researchers can generate robust data to validate reaction success, assess product purity, and elucidate structural changes.
The Imperative of Spectroscopic Verification
The journey from a starting material to a final product is the cornerstone of chemical synthesis. Spectroscopic comparison serves as the definitive confirmation of this transformation. By analyzing the unique spectral "fingerprint" of a molecule, we can discern the disappearance of reactant-specific signals and the emergence of product-specific features.[1] This comparative approach not only verifies the intended chemical change but also provides critical insights into reaction efficiency and the presence of any unreacted starting materials or byproducts.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[2][3] It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][3][4]
Causality Behind Experimental Choices in NMR
The choice of solvent and sample concentration are critical for acquiring high-quality NMR spectra. Deuterated solvents are used to avoid overwhelming the analyte signals with those from the solvent.[5] The concentration must be sufficient for a good signal-to-noise ratio but not so high as to cause line broadening or solubility issues.[6][7]
Core Principles of NMR Comparison
When comparing the NMR spectra of a starting material and its product, the key indicators of a successful reaction are changes in:
-
Chemical Shift (δ): The position of a signal on the x-axis reflects the electronic environment of the nucleus.[8] A change in a functional group will alter the shielding of nearby nuclei, causing a shift in their resonance frequency.
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[8] Changes in the relative integration values can indicate the addition or removal of proton-containing groups.
-
Splitting Patterns (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring, non-equivalent nuclei.[8] A change in the molecular structure will alter these neighbor relationships and thus the splitting patterns.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dry starting material or product into a clean, dry vial.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6] Ensure the solvent does not react with the sample.
-
The solution must be homogeneous and free of any solid particles.[6] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lower the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
-
Data Processing and Analysis:
-
Fourier transform the raw data.
-
Phase the spectrum to ensure all peaks are upright.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate all signals.
-
Analyze the chemical shifts, integration values, and splitting patterns to assign the peaks to the protons in the molecule.
-
Data Presentation: Starting Material vs. Product
| Spectroscopic Feature | Starting Material (Example: Benzaldehyde) | Product (Example: Benzyl Alcohol) | Interpretation of Change |
| Chemical Shift (δ, ppm) | ~10.0 (s, 1H, -CHO) | ~4.7 (s, 2H, -CH₂OH), ~2.5 (br s, 1H, -OH) | Disappearance of the aldehyde proton signal and appearance of methylene and hydroxyl proton signals. |
| Integration | 1H (aldehyde) | 2H (methylene), 1H (hydroxyl) | Change in the number of protons in different chemical environments. |
| Splitting Pattern | Singlet for aldehyde proton | Singlets for methylene and hydroxyl protons (in this simplified example) | Indicates the new electronic environments and lack of adjacent non-equivalent protons for the new signals. |
Workflow for NMR Comparison
Caption: Workflow for comparing starting material and product via NMR.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[10] It measures the absorption of infrared radiation by molecular vibrations, such as stretching and bending of chemical bonds.[10][11]
Causality Behind Experimental Choices in IR
The choice of sampling technique (e.g., thin film, KBr pellet, solution) depends on the physical state of the sample. The goal is to obtain a spectrum with well-resolved peaks and minimal background interference. For instance, KBr pellets are used for solid samples to create a uniform matrix that is transparent to IR radiation.
Core Principles of IR Comparison
A chemical reaction is confirmed by observing:
-
Disappearance of Bands: The absorption bands corresponding to the functional groups of the starting material should diminish or disappear.[12][13]
-
Appearance of New Bands: New absorption bands characteristic of the functional groups in the product should appear.[12][13]
The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[11][14][15] While the functional group region is used to identify specific bonds, the fingerprint region is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.[11][14][16]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid starting material directly onto the ATR crystal.
-
For solid samples, apply pressure using the built-in clamp to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and assign them to specific functional groups using correlation tables.
-
Repeat the process for the product.
-
Data Presentation: Starting Material vs. Product
| Spectroscopic Feature | Starting Material (Example: Cyclohexanone) | Product (Example: Cyclohexanol) | Interpretation of Change |
| Key Absorption Band (cm⁻¹) | ~1715 (strong, sharp C=O stretch) | ~3300 (strong, broad O-H stretch) | Disappearance of the ketone C=O stretch and appearance of the alcohol O-H stretch. |
| Other Notable Bands (cm⁻¹) | ~2940 (sp³ C-H stretch) | ~2940 (sp³ C-H stretch), ~1050 (C-O stretch) | The sp³ C-H stretches remain, while a new C-O single bond stretch appears. |
Logical Flow of IR Spectral Interpretation
Caption: Decision-making flow for interpreting comparative IR spectra.
III. UV-Visible (UV-Vis) Spectroscopy: Analyzing Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[17] It is particularly useful for analyzing compounds containing chromophores, which are typically conjugated π systems. The absorbance of a sample is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.[18]
Causality Behind Experimental Choices in UV-Vis
The solvent must be transparent in the wavelength range of interest.[19] The concentration of the sample is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 arbitrary units) to ensure accurate quantification.[19]
Core Principles of UV-Vis Comparison
Changes in the electronic structure of a molecule upon reaction will alter its UV-Vis spectrum:
-
λ_max (Wavelength of Maximum Absorbance): An increase or decrease in the extent of conjugation will cause a shift in λ_max. An increase in conjugation typically leads to a bathochromic (red) shift to longer wavelengths.
-
Molar Absorptivity (ε): This value is a measure of how strongly a substance absorbs light at a given wavelength. A change in the chromophore will result in a change in ε.
UV-Vis spectroscopy is also a powerful technique for monitoring reaction kinetics by tracking the change in absorbance of a reactant or product over time.[20][21][22]
Experimental Protocol: Solution-Phase UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the starting material by accurately weighing a small amount and dissolving it in a known volume of a suitable spectroscopic-grade solvent.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance in the range of 0.1-1.0.
-
Prepare a "blank" sample containing only the solvent.[23]
-
Repeat for the product.
-
-
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan.
-
Place the blank cuvette in the sample holder and record a baseline spectrum.
-
Replace the blank with the sample cuvette and record the absorbance spectrum.
-
-
Data Processing and Analysis:
-
Identify the λ_max for the starting material and the product.
-
If quantitative analysis is required, create a calibration curve using standards of known concentration.
-
Compare the spectra of the starting material and product, noting any shifts in λ_max or changes in absorbance.
-
Data Presentation: Starting Material vs. Product
| Spectroscopic Feature | Starting Material (Example: Styrene) | Product (Example: Polystyrene) | Interpretation of Change |
| λ_max (nm) | ~245 nm | ~260 nm (with fine structure) | The polymerization reaction alters the electronic environment of the phenyl groups, leading to a slight shift in λ_max. |
| Molar Absorptivity (ε) | Varies | Varies | The overall absorbance will depend on the concentration of monomer units. |
UV-Vis Analysis Workflow
Caption: Step-by-step workflow for comparative UV-Vis spectroscopy.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[24] It provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[25][26][27] Fragmentation patterns can also offer valuable structural information.[25][26]
Causality Behind Experimental Choices in MS
The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) depends on the analyte's polarity and thermal stability.[25] ESI is a "soft" ionization technique suitable for polar, non-volatile molecules, often yielding the molecular ion peak.[25] EI is a "hard" technique that causes extensive fragmentation, which can be useful for structural elucidation and library matching.[28]
Core Principles of MS Comparison
The success of a reaction is confirmed by:
-
Molecular Ion Peak (M⁺): The m/z value of the molecular ion peak for the product should correspond to its calculated molecular weight. This will be different from the molecular weight of the starting material.
-
Isotopic Pattern: The relative abundances of the isotopic peaks (e.g., M+1, M+2) can help confirm the elemental composition, especially for compounds containing elements with distinct isotopic signatures like chlorine or bromine.[25]
-
Fragmentation Pattern: The fragmentation of the product will be different from that of the starting material, reflecting the change in the molecule's structure.
Experimental Protocol: Direct Infusion ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the starting material (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with ESI.
-
The solution should be free of non-volatile buffers or salts.
-
Repeat for the product.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate using a syringe pump.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Processing and Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻ in ESI).
-
Determine the molecular weight of the compound.
-
If using a high-resolution instrument, calculate the elemental composition from the accurate mass measurement.
-
Compare the molecular weight of the product with that of the starting material.
-
Data Presentation: Starting Material vs. Product
| Spectroscopic Feature | Starting Material (Example: 4-Nitrobenzoic acid) | Product (Example: 4-Aminobenzoic acid) | Interpretation of Change |
| Molecular Weight ( g/mol ) | 167.12 | 137.14 | A decrease of 30 g/mol , consistent with the reduction of a nitro group (-NO₂) to an amino group (-NH₂). |
| Observed m/z ([M-H]⁻) | 166.01 | 136.04 | The observed mass of the product's molecular ion matches the expected value. |
| Elemental Formula | C₇H₅NO₄ | C₇H₇NO₂ | Change in the elemental formula confirms the chemical transformation. |
Mass Spectrometry Analysis Pathway
Caption: Logical pathway for confirming a reaction using mass spectrometry.
Synthesizing the Data: A Holistic Approach
While each spectroscopic technique provides valuable information, a comprehensive and unambiguous confirmation of a chemical transformation is best achieved by combining the data from multiple methods.[25][28][29] For example, IR spectroscopy can confirm the change in functional groups, NMR can elucidate the detailed structure of the product, and mass spectrometry can verify its molecular weight and formula. This multi-faceted approach provides a self-validating system, ensuring the highest level of scientific integrity in the characterization of synthesized compounds.
References
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- Examples of structure elucidation by mass spectrometry. (n.d.). In Mass Spectrometry. Royal Society of Chemistry.
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A Senior Application Scientist's Guide to the Validation of Synthesis Routes for Enantiomerically Pure Drug Candidates
Introduction: The Imperative of Chirality in Modern Drug Development
In pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1] Biological systems, being inherently chiral themselves—composed of L-amino acids and D-sugars—often interact very differently with each enantiomer of a drug.[2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most critical cases, responsible for adverse or toxic effects.[1][] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[2][4][5]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, emphasizing the need to characterize the stereochemistry of drug candidates early in development.[6][7] The FDA's 1992 policy statement mandates that developers justify the choice to market a single enantiomer or a racemate, driving the industry towards enantiomerically pure active pharmaceutical ingredients (APIs).[6][8][9][10] This guide provides a comparative analysis of the primary strategies for synthesizing enantiopure drug candidates and outlines the rigorous validation required to confirm their stereochemical integrity.
Strategic Approaches to Enantiopure Synthesis: A Comparative Overview
The synthesis of a single-enantiomer drug can be broadly approached in two ways: by separating a 50:50 racemic mixture (resolution) or by selectively creating only the desired enantiomer from the outset (asymmetric synthesis). The choice of strategy is a critical decision in drug development, balancing factors like efficiency, cost, scalability, and the complexity of the target molecule.
Asymmetric Synthesis: Building Chirality Intelligently
Asymmetric synthesis, also known as enantioselective synthesis, involves converting an achiral starting material into a chiral product, favoring the formation of one specific enantiomer.[1][11][] This is often the most elegant and atom-economical approach.
-
Chiral Pool Synthesis : This method utilizes naturally occurring, inexpensive chiral molecules like amino acids or sugars as starting materials.[1][2][] The inherent chirality of the starting material is carried through a series of reactions to the final product. Its main advantage is the readily available, enantiopure starting block.
-
Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct a stereoselective reaction.[7][13] After inducing the desired chirality, the auxiliary is removed and can often be recycled.
-
Asymmetric Catalysis : This powerful technique uses a small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) to generate a large quantity of an enantiomerically enriched product.[][14] It is highly efficient and well-suited for industrial-scale synthesis.[]
Chiral Resolution: Separating the Mirror Images
Resolution strategies begin with a racemic mixture and separate the two enantiomers. While potentially less efficient as the maximum theoretical yield for the desired enantiomer is 50%, these methods are robust and widely used.[15]
-
Diastereomeric Crystallization : This classic method involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The resolving agent is then cleaved to yield the pure enantiomer.
-
Enzymatic Kinetic Resolution : This technique leverages the high stereoselectivity of enzymes.[15] An enzyme, often a lipase, selectively catalyzes a reaction on one enantiomer of the racemate at a much faster rate than the other, allowing the unreacted enantiomer and the reacted product to be separated.[15][16][17] When coupled with in-situ racemization of the slower-reacting enantiomer, this becomes a dynamic kinetic resolution (DKR), enabling theoretical yields of up to 100%.[18]
Workflow for Synthesis Route Selection and Validation
The decision-making process for selecting and validating a synthetic route requires a systematic approach, from initial feasibility to final regulatory submission.
Caption: Workflow for selecting and validating a synthesis route for a chiral drug candidate.
Performance Comparison of Synthesis Strategies
The choice between asymmetric synthesis and chiral resolution depends on multiple factors. The following table provides an objective comparison of their performance attributes.
| Parameter | Asymmetric Synthesis | Chiral Resolution (Kinetic) | Causality and Field Insights |
| Theoretical Yield | Up to 100% | 50% (or up to 100% with DKR) | Asymmetric synthesis builds only the desired product, maximizing atom economy. Standard resolution discards half the material, a significant cost and waste factor unless an effective dynamic kinetic resolution (DKR) process is developed. |
| Enantiomeric Excess (% ee) | Typically very high (>99%) | High, but dependent on enzyme selectivity (E-value) | Catalytic asymmetric methods are often designed for extremely high selectivity from the start.[19] Enzymatic resolution effectiveness is measured by the enantiomeric ratio (E), with E > 200 considered excellent.[19] |
| Process Complexity | Can be complex; requires specialized catalysts and conditions. | Often simpler reaction setups, but requires an additional separation step. | Developing a novel asymmetric catalyst can be R&D intensive. In contrast, many enzymes for resolution are commercially available and work under mild aqueous conditions, simplifying operations.[20] |
| Scalability | Generally good, especially with highly active catalysts (low catalyst loading). | Can be challenging due to the need to separate large quantities of enantiomers/diastereomers. | Asymmetric catalysis is potent; a small amount of catalyst can produce kilograms of product. Scaling up chromatographic separations required after resolution can be capital-intensive. |
| Cost-Effectiveness | High initial R&D cost for catalyst development, but can be cheaper at scale. | Potentially lower R&D cost, but raw material costs are higher (50% is wasted). | The "best" economic choice is case-specific. For high-volume drugs, the upfront investment in an asymmetric route often pays dividends through higher yields and lower waste. |
Validation: Proving Enantiomeric Purity
Once a synthetic route is established, its success must be rigorously validated. This involves developing and validating an analytical method capable of accurately and precisely quantifying the desired enantiomer and its undesired counterpart.[21][22] The goal is to determine the enantiomeric excess (% ee), a measure of the purity of the sample.
Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for determining enantiomeric purity in the pharmaceutical industry.[21][23][24][][26]
-
Chiral HPLC : Enantiomers are separated based on their differential interactions with a chiral stationary phase.[27] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability for a range of chiral compounds.[24][27][28]
-
Chiral Gas Chromatography (GC) : Suitable for volatile and thermally stable compounds. Separation occurs on a capillary column coated with a chiral stationary phase.[29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Using chiral shift reagents or chiral solvating agents, it is possible to induce different chemical shifts for the two enantiomers, allowing for their quantification by integrating the distinct signals.[29][30][31]
Principle of Chiral HPLC Separation
The separation of enantiomers on a Chiral Stationary Phase (CSP) is based on the formation of transient, diastereomeric complexes with differing stability, leading to different retention times.
Caption: Differential interaction of enantiomers with a chiral stationary phase in HPLC.
Comparison of Analytical Validation Methods
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[24] | Widely applicable, high resolution, robust, suitable for preparative scale.[23][] | Method development can be time-consuming; requires screening of columns and mobile phases.[24][32] |
| Chiral GC | Separation on a chiral capillary column. | High sensitivity, excellent for volatile compounds.[29] | Sample must be volatile and thermally stable; not suitable for non-volatile or large molecules.[29] |
| NMR | Use of chiral shift or solvating agents to induce signal separation.[31] | No separation needed, provides structural information, relatively fast for screening. | Lower sensitivity and accuracy compared to chromatography, requires pure samples, chiral agents can be expensive.[30] |
| Polarimetry | Measures the rotation of plane-polarized light. | Simple, non-destructive. | Requires a pure sample, concentration dependent, can be inaccurate for low ee values, provides no information on the nature of impurities.[29] |
Experimental Protocol: Validation of a Chiral HPLC Method
Every protocol described must be a self-validating system. The following is a comprehensive, step-by-step methodology for validating a chiral HPLC method for the determination of an undesired enantiomer, consistent with ICH Q2(R1) guidelines.
Objective: To validate a chiral HPLC method to quantify the (R)-enantiomer (distomer) in a bulk drug substance of the (S)-enantiomer (eutomer).
1. System Suitability:
-
Rationale: This is a self-validating check performed before any sample analysis to ensure the chromatographic system is performing adequately.
-
Procedure:
-
Prepare a system suitability solution containing the (S)-enantiomer (e.g., 1.0 mg/mL) spiked with a known amount of the (R)-enantiomer (e.g., at the specification limit, such as 0.15%).
-
Inject this solution six replicate times.
-
Acceptance Criteria:
-
The resolution between the (S) and (R) enantiomer peaks must be greater than 2.0.
-
The relative standard deviation (RSD) of the peak area for the (R)-enantiomer must be ≤ 5.0%.
-
The tailing factor for both peaks should be ≤ 2.0.
-
-
2. Specificity (Selectivity):
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, or placebo components.
-
Procedure:
-
Inject a blank (mobile phase), a solution of the (S)-enantiomer, and a solution of the (R)-enantiomer separately.
-
Spike the (S)-enantiomer sample with the (R)-enantiomer and any known related impurities.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the drug substance.
-
Acceptance Criteria: The peak for the (R)-enantiomer must be free of interference from any other component and demonstrate baseline resolution from the main (S)-enantiomer peak. Peak purity analysis (using a photodiode array detector) should confirm spectral homogeneity.
-
3. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the (R)-enantiomer that can be reliably detected and quantified.
-
Procedure:
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by preparing a series of dilute solutions of the (R)-enantiomer and analyzing them.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity (e.g., 0.05%). The precision at the LOQ level should be acceptable (e.g., RSD ≤ 10%).
-
4. Linearity:
-
Rationale: To demonstrate a direct proportional relationship between the concentration of the (R)-enantiomer and the analytical response (peak area).
-
Procedure:
-
Prepare at least five concentration levels of the (R)-enantiomer, typically ranging from the LOQ to 150% of the specification limit (e.g., LOQ, 0.075%, 0.15%, 0.225%, 0.30%).
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
5. Accuracy (Recovery):
-
Rationale: To assess the closeness of the experimental value to the true value.
-
Procedure:
-
Spike the pure (S)-enantiomer drug substance with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery of the (R)-enantiomer at each level.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[33]
-
6. Precision:
-
Rationale: To demonstrate the consistency and reproducibility of the method.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six separate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the six preparations should be ≤ 5.0%.[33]
-
7. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters such as mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability criteria (e.g., resolution) must still be met under all varied conditions, demonstrating the reliability of the method during routine use.
-
Conclusion
The validation of a synthesis route for an enantiomerically pure drug candidate is a multi-faceted process that stands on two pillars: the strategic selection of an efficient, scalable stereoselective synthesis and the rigorous analytical validation that proves its success. An asymmetric synthesis is often the superior long-term strategy, maximizing yield and aligning with green chemistry principles. However, enzymatic resolution remains a powerful and practical tool, especially in early development. Regardless of the route chosen, a thoroughly validated chiral HPLC method is the cornerstone of quality control and regulatory compliance.[21] By integrating robust synthetic strategies with self-validating analytical protocols, researchers and drug developers can confidently ensure the stereochemical purity, safety, and efficacy of the next generation of chiral medicines.
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A Researcher's Guide to Navigating In Vivo vs. In Vitro Clearance of Tert-Butyl Containing Compounds
The strategic incorporation of a tert-butyl group is a long-standing tactic in medicinal chemistry. Its bulky, lipophilic nature can enhance potency and selectivity by providing a steric shield, thereby increasing the metabolic stability of adjacent functional groups.[1] However, the tert-butyl moiety itself is not metabolically inert and often presents a significant challenge in drug development due to its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2] This guide provides a comparative analysis of in vivo and in vitro clearance for tert-butyl containing compounds, offering insights into the underlying metabolic pathways, experimental protocols for clearance assessment, and a critical evaluation of the discrepancies often observed between these two essential methodologies.
Metabolic Fates of the Tert-Butyl Group: A Mechanistic Overview
The primary metabolic pathway for tert-butyl groups involves oxidation, predominantly catalyzed by CYP enzymes.[1][3] This process typically begins with hydroxylation to form a hydroxylated metabolite, which can then undergo further oxidation to an aldehyde and subsequently to a carboxylic acid.[1][4]
Several key CYP isozymes have been implicated in the metabolism of tert-butyl moieties, including CYP3A4, CYP2C19, CYP2C8, and CYP2C9.[1] For instance, the antiviral drug nelfinavir's tert-butyl group is hydroxylated by CYP2C19, while the endothelin receptor antagonist bosentan undergoes hydroxylation of its tert-butyl group by CYP2C9.[1]
Caption: Workflow for a typical microsomal stability assay.
Hepatocyte Incubation Assay
This assay uses intact liver cells, providing a more physiologically relevant system as it includes both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms. [5]
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes and assess their viability.
-
Resuspend the viable hepatocytes in an appropriate incubation medium.
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker to keep the cells in suspension.
-
-
Sampling and Analysis:
-
Follow a similar time-point sampling and quenching procedure as the microsomal stability assay.
-
-
Data Analysis:
-
Calculate the intrinsic clearance (CLint) using a similar method, with the units typically expressed as µL/min/10^6 cells.
-
In Vivo Clearance Assessment: The Whole-Animal Perspective
In vivo studies in animal models are crucial for understanding the overall clearance of a compound, which encompasses hepatic and extrahepatic metabolism, as well as renal excretion. [6]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Dosing:
-
Administer the tert-butyl containing compound to the animal model (e.g., rat, mouse) via a specific route (e.g., intravenous, oral).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood to obtain plasma or serum.
-
-
Sample Analysis:
-
Extract the compound from the plasma/serum samples.
-
Quantify the compound concentration using LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic software to calculate key parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Caption: Workflow for a typical in vivo pharmacokinetic study.
Comparison of In Vivo and In Vitro Clearance Data: Bridging the Gap
A significant challenge in drug development is the often-poor correlation between in vitro and in vivo clearance data, a phenomenon known as in vitro-in vivo extrapolation (IVIVE) discrepancy. [7][8]For tert-butyl containing compounds, this can be particularly pronounced.
| Compound | In Vitro System | In Vitro CLint | In Vivo Model | In Vivo CL | Reference |
| Compound 1 | Rat Liver Microsomes | High | Rat | High | [2] |
| Compound 9 (Cp-CF3 analogue of 1) | Rat Liver Microsomes | Low | Rat | Low | [2] |
| Finasteride | Human Liver Microsomes | t½ = 63 min | Human | - | [2] |
| Cp-CF3 analogue of Finasteride | Human Liver Microsomes | t½ = 114 min | - | - | [2] |
Note: This table is a representative example based on available literature. Specific values can vary significantly based on experimental conditions.
Key Observations and Potential Reasons for Discrepancies
-
Underprediction of In Vivo Clearance: In vitro systems, particularly microsomes, often underestimate the in vivo clearance. [8][9]This can be attributed to several factors:
-
Extrahepatic Metabolism: Significant metabolism can occur in tissues other than the liver, such as the intestine, kidneys, and lungs, which is not accounted for in liver-based in vitro assays. [10][11] * Role of Transporters: The uptake and efflux of compounds into and out of hepatocytes are mediated by transporters, which can significantly influence the intracellular concentration of the drug available for metabolism. Microsomal assays lack these transport processes. [12] * Phase II Metabolism: Microsomes are deficient in most Phase II enzymes. If a tert-butyl containing compound or its Phase I metabolite is a substrate for conjugation reactions (e.g., glucuronidation), its clearance will be underestimated. [12]
-
-
Impact of Protein Binding: The extent of plasma protein binding can affect the unbound fraction of the drug available for metabolism and clearance. Standard in vitro assays do not always fully replicate in vivo protein binding conditions. [6]
Strategies to Mitigate High Clearance
When a tert-butyl group is identified as a metabolic liability leading to high clearance, medicinal chemists can employ several strategies:
-
Bioisosteric Replacement: Replacing the tert-butyl group with a metabolically more stable bioisostere can be an effective approach. For example, the trifluoromethylcyclopropyl group has been shown to increase metabolic stability both in vitro and in vivo compared to the tert-butyl group. [2][13][14]* Deuteration: Replacing the hydrogen atoms on the tert-butyl group with deuterium can sometimes slow the rate of CYP-mediated metabolism due to the kinetic isotope effect.
Conclusion
The tert-butyl group remains a valuable tool in drug design, but its metabolic fate requires careful consideration. While in vitro assays provide essential early insights into metabolic stability, a comprehensive understanding of a compound's clearance necessitates in vivo pharmacokinetic studies. The discrepancies frequently observed between these methods underscore the complexity of drug disposition and highlight the importance of considering factors such as extrahepatic metabolism and the role of transporters. By integrating data from both in vitro and in vivo studies, researchers can make more informed decisions in the optimization of drug candidates with improved pharmacokinetic profiles.
References
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W. Q., Tan, Y., & Pan, J. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of toxicology, 71(4), 266–269. [Link]
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Barnes-Seeman, D., Corey, E. J., & Novartis Institutes for BioMedical Research. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 445–449. [Link]
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Ma, S., & Chowdhury, S. K. (2022). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Metabolites, 12(9), 845. [Link]
-
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Safety Operating Guide
(R)-tert-Butyl but-3-yn-2-ylcarbamate proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of (R)-tert-Butyl but-3-yn-2-ylcarbamate
Introduction: Beyond Synthesis, A Commitment to Safety
This compound (CAS No. 118080-82-3) is a valuable chiral building block in modern organic synthesis, particularly in the development of novel pharmaceutical intermediates.[1][2] Its unique structure, featuring a terminal alkyne and a Boc-protected amine, makes it a versatile reagent. However, its utility in discovery and development is intrinsically linked to a rigorous understanding of its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere procedural instruction; we aim to elucidate the chemical principles that underpin these essential safety protocols.
Hazard Identification and Risk Assessment: A Proactive Approach
Table 1: Hazard Profile and Recommended Precautions
| Hazard Class | Description | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical attention.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3] |
| Respiratory Tract Irritation | May cause respiratory irritation.[3] | Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[3] |
| Chemical Reactivity | The terminal alkyne can be reactive. While generally stable, alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). They can also undergo energetic reactions like polymerization or oxidation. | Avoid contact with incompatible materials, such as strong oxidizing agents and certain metals.[5][6] |
The Regulatory Landscape: Understanding Carbamate Waste
Wastes containing carbamates are subject to stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) has established specific Land Disposal Restrictions (LDR) for hazardous wastes generated from the production of carbamates.[7][8] These regulations classify many carbamate-containing wastes as hazardous, requiring specific treatment standards before they can be land-disposed.[7][9]
The key takeaway for researchers is that this compound, upon disposal, will likely be classified as a hazardous chemical waste. It is imperative to manage it as such from the point of generation to its final disposal, in accordance with local, state, and federal regulations.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of this compound, from laboratory operations to final waste handover.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and the quenching of reaction mixtures, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3]
-
Essential PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required when working in a fume hood. If there is a risk of exposure outside of a hood (e.g., large spill), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
Step 2: Managing Spills and Contamination
Immediate and correct response to a spill is critical for safety.
-
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a universal absorbent pad.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area by scrubbing with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[3]
-
Collect all decontamination materials (wipes, etc.) in the same hazardous waste container.
-
-
For Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Step 3: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant waste management.
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and materials contaminated with it.
-
Container Selection: Use a chemically compatible container (e.g., a high-density polyethylene (HDPE) jug for liquids or a securely sealed drum for solids) that can be tightly closed.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Avoid Mixing: Do not mix this waste stream with other incompatible wastes, particularly strong acids, bases, or oxidizing agents.
Step 4: Final Disposal Pathway
On-site chemical treatment of this compound is not recommended for a standard research laboratory due to the potential for hazardous reactions and regulatory complexities.
-
Primary Disposal Method: The sole recommended disposal method is through your institution's licensed hazardous waste management program.
-
Store the sealed and properly labeled waste container in a designated satellite accumulation area.
-
Follow your institution's procedures to request a pickup by the EHS or a contracted hazardous waste disposal company.
-
The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.
-
Visualizing the Disposal Decision Process
The following diagram outlines the logical steps for handling waste and spills involving this compound.
Sources
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- 8. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of (R)-tert-Butyl but-3-yn-2-ylcarbamate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling of (R)-tert-Butyl but-3-yn-2-ylcarbamate (CAS 118080-82-3), a chiral building block increasingly utilized in pharmaceutical research and development.[1][2][3][4] As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical knowledge to ensure laboratory safety and procedural integrity.
Hazard Profile: A Synthesis of Known Risks
This compound possesses a dual-risk profile stemming from its carbamate functionality and the presence of a terminal alkyne. The hazard statements for the racemic mixture serve as the primary basis for our safety recommendations.[5]
Primary Hazards:
-
Harmful if swallowed (H302) and inhaled (H332): Care must be taken to avoid ingestion and aerosolization.[5]
-
Causes skin irritation (H315) and serious eye irritation (H319): Direct contact with skin and eyes must be prevented.[5]
-
May cause respiratory irritation (H335): Operations should be conducted in a well-ventilated area to avoid inhalation of any dusts or vapors.[5]
-
Harmful to aquatic life with long-lasting effects (H412): This compound must not be released into the environment.[5]
Inherent Chemical Reactivity:
-
Terminal Alkyne Reactivity: The terminal alkyne group presents a significant, yet manageable, hazard. The acidic proton on the terminal alkyne can react with certain heavy metal ions, such as copper (I), silver, and mercury (II), to form highly unstable and potentially explosive metal acetylides.[6] Therefore, contact with these metals and their salts must be strictly avoided.
-
Carbamate Stability: The tert-butyl carbamate (Boc) protecting group is generally stable but can be cleaved under acidic conditions.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and irritation.[6] Always check for tears and change gloves frequently. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes that could cause serious eye irritation.[6] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small-scale laboratory use if handled in a certified chemical fume hood. | In the absence of adequate ventilation or when handling larger quantities, a NIOSH-approved respirator may be necessary. |
Operational Protocols: Ensuring a Safe Workflow
Adherence to standardized operating procedures is critical for minimizing exposure and mitigating risks.
Routine Handling
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is donned correctly. Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
Aliquotting and Weighing: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1] Recommended storage is at 2-8°C.[1]
Emergency Procedure: Spill Management
In the event of a spill, immediate and decisive action is required. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a spill of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship. All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect any contaminated solid waste (e.g., weighing paper, gloves, absorbent material) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a compatible, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and CAS number.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
Final Disposal: Arrange for the collection of all hazardous waste by a certified environmental management company or your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.
References
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Hairui Chemical. tert-butyl (R)-but-3-yn-2-ylcarbamate_118080-82-3. [Link]
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- 2. tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate | 118080-82-3 [sigmaaldrich.com]
- 3. tert-butyl (R)-but-3-yn-2-ylcarbamate - CAS:118080-82-3 - Sunway Pharm Ltd [3wpharm.com]
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- 7. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
